molecular formula C10H12FeN2O8.Na<br>C10H12FeN2NaO8 B092274 Sodium feredetate CAS No. 18154-32-0

Sodium feredetate

Cat. No.: B092274
CAS No.: 18154-32-0
M. Wt: 367.05 g/mol
InChI Key: MKWYFZFMAMBPQK-UHFFFAOYSA-J
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Description

Sodium Feredetate, also known as Ferric Sodium Edetate or Iron(III) Sodium EDTA, is a water-soluble iron complex with the CAS number 15708-41-5 and a molecular formula of C10H12FeN2NaO8•xH2O and a molecular weight of 367.05 g/mol (anhydrous) . This compound is characterized as a yellow to yellow-brown powder with a slightly sweet, salty, and sour flavor, and it exhibits high solubility in water . It is a trivalent iron preparation classified under ATC code B03AB03, specifically designed for oral administration . The primary research application of this compound is as an anti-anemic and hematinic agent in the study of iron deficiency anemia . Its key research value lies in its chemical structure as a chelated complex, where iron is bound to ethylenediaminetetraacetic acid (EDTA). This chelation enhances the stability of the iron and improves its absorption in the small intestine compared to other non-chelated oral iron forms, making it a valuable tool for investigating iron absorption and metabolism, particularly in models where tolerance and bioavailability are critical factors . The mechanism of action involves the replenishment of iron stores in the body, which is essential for the synthesis of hemoglobin, the oxygen-carrying protein in red blood cells . By contributing to the body's iron pool, it supports the restoration of normal hemoglobin levels and the alleviation of anemia symptoms in research models . When handling this product, it is crucial to store it well-closed, protected from light, in a dry place, and at room temperature to maintain stability . This product is intended for research use only and is not approved for diagnostic or human consumption purposes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
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InChI

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYFZFMAMBPQK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FeN2NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5027774
Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water;
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Sodium feredetate
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CAS No.

15708-41-5, 18154-32-0
Record name Sodium ferric EDTA
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Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Record name Sodium feredetate
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Record name 18154-32-0
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Record name SODIUM FEREDETATE
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Foundational & Exploratory

Sodium feredetate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Sodium Feredetate

Abstract

This compound, also known as sodium iron(III) ethylenediaminetetraacetate, is a highly bioavailable and well-tolerated iron supplement crucial in addressing iron deficiency anemia.[1][2] Its unique chelated structure protects the iron from dietary inhibitors, such as phytates, enhancing absorption and minimizing common gastrointestinal side effects associated with other iron salts.[3][4] The synthesis and subsequent purification of this compound are critical processes that dictate the final product's purity, stability, and suitability for pharmaceutical and food fortification applications.[5][6] This guide provides a comprehensive overview of the core chemical principles, step-by-step experimental protocols, and robust quality control measures essential for producing high-purity this compound.

The Principle of Synthesis: The Art of Chelation

The synthesis of this compound is fundamentally a chelation reaction. This process involves the formation of a stable, water-soluble complex between a ferric (Fe³⁺) ion and a chelating agent, ethylenediaminetetraacetic acid (EDTA).[3][7]

Causality Behind Component Selection:

  • Iron Source: Ferric chloride (FeCl₃) or its hexahydrate form is commonly used due to its high water solubility and ready availability of Fe³⁺ ions.[5][8] The trivalent (ferric) state is favored for this complex.[1]

  • Chelating Agent: EDTA, typically in its disodium (Na₂H₂EDTA) or tetrasodium (Na₄EDTA) salt form, is the cornerstone of the synthesis.[8][9] EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—four from its carboxylate groups and two from its nitrogen atoms.[7][10] This multi-point attachment creates a highly stable, cage-like octahedral structure around the iron ion, effectively sequestering it.[1][7] This stable complex is less reactive in the gastrointestinal tract, which is key to its reduced side effects.[3]

  • pH Control: The pH of the reaction medium is a critical parameter. The chelation strength of EDTA is pH-dependent.[11] An alkaline agent, such as sodium hydroxide or sodium bicarbonate, is used to adjust the pH to a weakly acidic or neutral range (typically pH 4.0-7.0), which is optimal for the formation and stability of the ferric-EDTA complex.[5][8][12][13]

Synthesis Workflow

The synthesis process involves the controlled reaction of the raw materials in an aqueous solution, followed by pH adjustment to drive the chelation to completion.

Synthesis_Workflow cluster_materials Raw Materials cluster_process Reaction Process FeCl3 Iron (III) Chloride Solution Reactor Reaction Vessel (Heated, Stirred) FeCl3->Reactor EDTA_sol Disodium EDTA Solution EDTA_sol->Reactor Base pH Adjusting Agent (e.g., NaHCO₃) pH_Adjust pH Adjustment (Target pH 5-7) Base->pH_Adjust Reaction Chelation Reaction (80-100°C, 60-90 min) Reactor->Reaction Combine & Heat Reaction->pH_Adjust Crude Crude this compound Solution pH_Adjust->Crude Reaction Complete

Caption: Workflow for the chelation synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established methodologies.[8][9][12]

  • Preparation of Reactant Solutions:

    • Accurately weigh Ferric Chloride Hexahydrate (FeCl₃·6H₂O) and dissolve it in a calculated volume of deionized water in a primary reaction vessel.

    • In a separate vessel, dissolve Disodium Edetate Dihydrate (Na₂H₂EDTA·2H₂O) in deionized water. Gentle heating (60-70°C) may be required to ensure complete dissolution.[8]

  • Chelation Reaction:

    • While stirring the ferric chloride solution, slowly add the EDTA solution.

    • Heat the mixture to a target temperature of 85-95°C.[12] This temperature range provides sufficient energy to overcome the activation barrier of the reaction without causing degradation.

  • pH Adjustment & Reaction Completion:

    • Slowly add a solution of sodium bicarbonate to the heated reaction mixture until the pH of the solution stabilizes within the target range of 6.0-8.0.[12] This step neutralizes the acid generated during the reaction and ensures the EDTA is in the correct ionic form for stable complexation.

    • Maintain the reaction at 90°C with continuous stirring for approximately 60-70 minutes to ensure the reaction proceeds to completion.[12]

  • Completion: The resulting hot, clear, yellowish-brown solution contains the crude this compound.

Purification: From Crude Solution to High-Purity Crystalline Solid

Purification is a non-negotiable step to ensure the final product is safe and effective, meeting stringent pharmacopoeial standards.[5] The primary goal is to isolate the this compound from unreacted starting materials, by-products, and other potential contaminants.[5] The most effective and widely used method for purification is anti-solvent crystallization.[8][12]

Rationale for Anti-Solvent Crystallization: this compound is highly soluble in water but practically insoluble in organic solvents like ethanol.[12] By adding ethanol (the "anti-solvent") to the concentrated aqueous solution, the solubility of this compound is drastically reduced, forcing it to precipitate out as a solid crystalline powder while more soluble impurities remain in the solvent mixture.

Purification Workflow

Purification_Workflow cluster_input Input cluster_purification Purification Steps cluster_output Output Crude_Sol Crude this compound Solution Filtration Hot Filtration (Remove Insolubles) Crude_Sol->Filtration Crystallization Anti-Solvent Crystallization (Add Ethanol, Cool) Filtration->Crystallization Cool & Add Anti-Solvent Isolation Solid-Liquid Separation (Vacuum Filtration) Crystallization->Isolation Precipitate Forms Washing Crystal Washing (Ethanol Washes) Isolation->Washing Collect Filter Cake Drying Drying (~50°C) Washing->Drying Final_Product High-Purity this compound (Yellow Crystalline Powder) Drying->Final_Product

Sources

An In-Depth Technical Guide on the Bioavailability and Absorption Pathway of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium feredetate, a chelated iron compound, has emerged as a significant therapeutic agent in the management of iron deficiency anemia.[1][2][3] Its unique chemical structure, wherein ferric iron is chelated with ethylenediaminetetraacetic acid (EDTA), confers distinct advantages in terms of bioavailability and gastrointestinal tolerability compared to conventional ferrous iron salts.[1][3][4][5] This technical guide provides a comprehensive exploration of the bioavailability and absorption pathway of this compound. It delves into the molecular mechanisms underpinning its enhanced absorption, the factors influencing its bioavailability, and the methodologies employed for its evaluation. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study and application of iron supplementation.

Introduction: The Clinical Significance of an Advanced Iron Formulation

Iron deficiency anemia remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies.[4][5] Traditional ferrous iron salts, while widely used, are often associated with poor absorption and significant gastrointestinal side effects, leading to poor patient compliance.[4][6] this compound, also known as sodium iron (III) ethylenediaminetetraacetate, represents a significant advancement in iron therapy.[1] It is a water-soluble complex that provides a readily absorbable form of iron, addressing the limitations of conventional supplements.[2][4] The chelation of iron with EDTA is the cornerstone of its efficacy, protecting the iron from dietary inhibitors and ensuring its solubility and availability for absorption in the gastrointestinal tract.[1][7]

The Absorption Pathway of this compound: A Mechanistic Overview

The enhanced bioavailability of this compound is a direct consequence of its unique absorption pathway, which differs significantly from that of non-chelated iron salts.

Gastric and Intestinal Transit: The Protective Role of EDTA

Upon oral administration, this compound dissolves in the gastrointestinal tract.[1] The EDTA chelate plays a crucial protective role by sequestering the ferric iron, preventing it from forming insoluble and unabsorbable complexes with dietary inhibitors such as phytates, tannins, and polyphenols commonly found in plant-based foods.[1] This protective chelation ensures that a higher proportion of the ingested iron remains in a soluble, bioavailable form as it transits to the small intestine, the primary site of iron absorption.[1][8][9]

Intestinal Uptake: A Specialized Transport Mechanism

The iron-EDTA complex is absorbed intact by the intestinal mucosal cells (enterocytes).[1] While the precise transport mechanism is still under investigation, it is believed to involve specific receptors on the surface of the enterocytes that recognize and facilitate the uptake of the chelated complex.[1] This differs from the absorption of non-heme iron from ferrous salts, which primarily relies on the divalent metal transporter 1 (DMT1).

Intracellular Fate: Dissociation and Iron Trafficking

Once inside the enterocyte, the acidic intracellular environment facilitates the dissociation of the iron from the EDTA chelate.[1] The released ferric iron is then reduced to the ferrous state (Fe²⁺) and can follow one of two main pathways:

  • Storage: It can be stored within the enterocyte bound to the protein ferritin.

  • Transport: It can be transported across the basolateral membrane of the enterocyte into the bloodstream via the iron exporter protein, ferroportin.[1]

In the bloodstream, the ferrous iron is re-oxidized to ferric iron and binds to transferrin, the primary iron transport protein, for delivery to various tissues, including the bone marrow for hemoglobin synthesis.[1]

Below is a diagram illustrating the proposed absorption pathway of this compound.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SF This compound (Fe³⁺-EDTA) SF->Enterocyte Remains Soluble Receptor Receptor-Mediated Uptake SF->Receptor FeEDTA_intra Fe³⁺-EDTA Receptor->FeEDTA_intra Fe3_intra Fe³⁺ FeEDTA_intra->Fe3_intra Dissociation Fe2_intra Fe²⁺ Fe3_intra->Fe2_intra Reduction Ferritin Ferritin (Storage) Fe2_intra->Ferritin Ferroportin Ferroportin Fe2_intra->Ferroportin Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding

Caption: Proposed absorption pathway of this compound.

Factors Influencing Bioavailability

Several factors can influence the bioavailability of this compound, although it is generally less affected by dietary components than traditional iron salts.[4]

Dietary Factors

While the EDTA chelate provides significant protection, extremely high levels of dietary inhibitors might still have a minor impact on absorption.[1] Conversely, certain dietary components may enhance absorption.

FactorEffect on this compound BioavailabilityMechanism
Phytates & Tannins Minimal inhibitionEDTA chelation prevents the formation of insoluble iron complexes.[1]
Ascorbic Acid (Vitamin C) Potential enhancementMay further promote the reduction of ferric to ferrous iron, although its effect is less pronounced than with non-chelated iron.[10]
Calcium Potential for minor interferenceHigh concentrations of calcium can compete for absorption pathways. It is advisable to separate the administration of this compound and calcium supplements.[2]
Tea, Coffee, and Dairy Reduced absorptionThese can interfere with iron absorption and should be consumed at least two hours apart from supplementation.[2][3][8][11]
Physiological Factors

The individual's iron status is a key determinant of absorption efficiency. Individuals with iron deficiency will upregulate iron absorption mechanisms, leading to a higher fractional absorption of this compound.

Methodologies for Assessing Bioavailability

The evaluation of this compound's bioavailability requires a combination of in vitro and in vivo models to provide a comprehensive understanding of its absorption and efficacy.

In Vitro Models

In vitro models offer a controlled environment to study the initial stages of digestion and cellular uptake.

  • Simulated Gastrointestinal Digestion: This method assesses the solubility and stability of this compound under simulated stomach and intestinal conditions.[12]

  • Caco-2 Cell Culture Model: This is a widely used model that employs a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.[10][13][14] It is used to study the transport of iron across the intestinal epithelium and to quantify iron uptake by measuring intracellular ferritin formation.[10][12][13] A co-culture with HepG2 liver cells can further refine the model to include hepatic regulation of iron absorption.[15]

Experimental Protocol: In Vitro Digestion/Caco-2 Cell Model

  • Preparation of Digest: Subject this compound to a simulated gastric digestion (pepsin at pH 2.0) followed by an intestinal digestion (pancreatin and bile salts at pH 7.0).[12]

  • Cell Culture: Grow Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Application of Digest: Apply the soluble fraction of the digest to the apical side of the Caco-2 cell monolayer.

  • Incubation: Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.

  • Quantification of Iron Uptake: Harvest the cells and quantify intracellular ferritin concentration using an ELISA assay as an indicator of iron uptake.[13]

Start Start: this compound Sample Gastric Simulated Gastric Digestion (Pepsin, pH 2.0) Start->Gastric Intestinal Simulated Intestinal Digestion (Pancreatin, Bile, pH 7.0) Gastric->Intestinal Caco2 Apply Digest to Caco-2 Cell Monolayer Intestinal->Caco2 Incubate Incubate (2-24h) Caco2->Incubate Harvest Harvest Cells Incubate->Harvest ELISA Quantify Ferritin (ELISA) Harvest->ELISA End End: Bioavailability Data ELISA->End

Caption: Workflow for in vitro assessment of iron bioavailability.

In Vivo Models

In vivo models are essential for evaluating the overall bioavailability and physiological effects of this compound in a complete biological system.

  • Animal Models: Rodent models, particularly iron-deficient rats, are commonly used to assess iron bioavailability.[12][16] Parameters such as hemoglobin regeneration efficiency, serum iron, and liver iron stores are measured.[16] The domestic chicken (Gallus gallus) has also been proposed as a useful in vivo model.[17][18]

  • Human Clinical Trials: Randomized controlled trials in human subjects are the gold standard for determining the efficacy and safety of iron supplements.[4][19][20] These studies compare the effects of this compound to other iron preparations, such as ferrous sulfate, on hematological parameters like hemoglobin and serum ferritin.[4][19][20]

Experimental Protocol: In Vivo Assessment in an Iron-Deficient Rat Model

  • Induction of Anemia: Induce iron deficiency anemia in weanling rats by feeding them an iron-deficient diet.

  • Dietary Supplementation: Divide the anemic rats into groups and supplement their diets with this compound, a control iron source (e.g., ferrous sulfate), or a placebo.

  • Monitoring: Monitor body weight, feed intake, and collect blood samples at regular intervals.

  • Hematological Analysis: Analyze blood samples for hemoglobin concentration, hematocrit, and red blood cell count.

  • Tissue Analysis: At the end of the study, collect liver and spleen samples to determine tissue iron stores.

  • Bioavailability Calculation: Calculate hemoglobin regeneration efficiency (HRE) to determine the bioavailability of the iron source.

Analytical Techniques for Iron Quantification

Accurate quantification of iron in biological samples is critical for bioavailability studies.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for the elemental analysis of iron in various biological matrices, including cells, tissues, and biological fluids.[21]

  • Atomic Absorption Spectroscopy (AAS): Another widely used technique for quantifying iron levels in biological samples.[22]

  • Colorimetric Assays: Methods like the ferrozine-based assay can be used for the colorimetric determination of iron.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods based on chelation with agents like desferrioxamine can also be employed for iron determination in biological matrices.[24]

Comparative Bioavailability and Clinical Efficacy

Numerous studies have demonstrated the superior bioavailability and clinical efficacy of this compound compared to conventional iron salts.

Study ParameterThis compoundFerrous SulfateReference
Relative Bioavailability Approximately 2-4 times higherStandard[4][25][26]
Hemoglobin Increase Significant and rapid riseSlower rise[4][27]
Gastrointestinal Side Effects Minimal to noneCommon (nausea, constipation)[1][4][20]
Food Interactions Less affectedSignificantly inhibited by phytates and polyphenols[4][5]

A study in pregnant women with iron deficiency anemia found that the rise in hemoglobin after one and two months of treatment was significantly higher in the this compound group compared to the ferrous sulfate group.[4][6] Another study concluded that low doses of this compound produced comparable results in improving hemoglobin profiles in pregnant anemic women as higher doses of ferrous fumarate, with better tolerability.[19][20]

Conclusion and Future Directions

This compound stands out as a highly effective and well-tolerated iron supplement due to its unique chelated structure and resultant absorption pathway. The EDTA chelate masterfully protects the iron from dietary inhibitors, ensuring its solubility and availability for a specialized uptake mechanism in the small intestine. This leads to superior bioavailability and a more rapid and significant improvement in hematological parameters compared to traditional iron salts, all while minimizing gastrointestinal side effects.

Future research should focus on further elucidating the specific molecular transporters involved in the intestinal uptake of the intact iron-EDTA complex. Advanced in vitro models, such as organ-on-a-chip systems, could provide deeper insights into the dynamic interactions at the intestinal barrier. Furthermore, long-term clinical studies are warranted to continue to build upon the extensive evidence supporting the safety and efficacy of this compound in various patient populations. For drug development professionals, the principles underlying the enhanced bioavailability of this compound offer a compelling framework for the design of next-generation mineral and drug delivery systems.

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Pharmacokinetics and metabolism of sodium feredetate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vivo Pharmacokinetics and Metabolism of Sodium Feredetate

Introduction: The Rationale for Chelated Iron

This compound, also known as sodium iron(III) ethylenediaminetetraacetate (NaFeEDTA), is a chelated iron complex developed to address the challenges of oral iron supplementation.[1][2] It is used clinically for the treatment and prevention of iron deficiency anemia.[3][4] Unlike simple iron salts such as ferrous sulfate, this compound is a stable complex where the iron is bound to the monosodium salt of ethylenediaminetetraacetic acid (EDTA).[5][6] This chelation is the cornerstone of its pharmacokinetic profile, designed to improve iron bioavailability by protecting the mineral from dietary inhibitors in the gastrointestinal (GI) tract.[7][8]

The core challenge in oral iron therapy is poor absorption, often hindered by dietary components like phytates and tannins that precipitate iron into insoluble, non-absorbable forms.[7] Furthermore, the free iron from conventional supplements can cause significant gastrointestinal side effects, leading to poor patient compliance.[8] this compound was engineered to overcome these barriers. By sequestering the iron ion within the EDTA chelate, the complex remains soluble and available for absorption throughout the upper GI tract.[9] This guide provides a detailed examination of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, the experimental methodologies used to elucidate this profile, and the causal reasoning behind these scientific approaches.

Pharmacokinetic Profile: A Dual Fate for Iron and Chelate

The in-vivo journey of this compound is best understood as the parallel processing of its two key components: the iron cation and the EDTA ligand. While administered as a single complex, they dissociate within the gastrointestinal lumen, leading to distinct absorption and excretion pathways.[6][10]

Absorption

The primary site of absorption for iron released from this compound is the small intestine, consistent with general iron uptake.[11][12] The key advantage of the NaFeEDTA complex lies in its stability at the acidic pH of the stomach and its ability to protect the iron from forming insoluble precipitates with dietary inhibitors.[7]

Radioactive tracer studies in animal models provide the most definitive evidence for the absorption mechanism.[6] A pivotal study in swine using dual-labeled this compound (Na⁵⁵Fe-[2-¹⁴C]EDTA) demonstrated that a portion of the complex dissociates in the gut lumen.[6] This dissociation is crucial, as the body does not absorb the chelate whole but rather takes up the liberated iron. Approximately 5% of the administered iron (as ⁵⁵Fe) was found to be split from the EDTA complex and subsequently absorbed, primarily from the pylorus and upper jejunum, before being incorporated into hemoglobin.[6]

The absorption of the EDTA moiety is likewise limited. The same study showed that about 5% of the radiolabeled carbon (¹⁴C) from the EDTA molecule is absorbed from the GI tract.[6] Human studies corroborate this, suggesting EDTA absorption is consistently around 5%.[13] This poor absorption of the chelating agent is a key safety feature, minimizing systemic exposure.

Distribution

Once the elemental iron is absorbed into the enterocytes, it enters the body's highly regulated iron distribution network. It is transported across the basolateral membrane into the bloodstream, where it binds to the protein transferrin.[7] This iron-transferrin complex is the primary vehicle for iron transport throughout the body.

The subsequent distribution is dictated by physiological demand:

  • Erythropoiesis: The majority of the iron is delivered to the bone marrow for incorporation into hemoglobin within developing red blood cells.[7]

  • Storage: Excess iron is transported to the liver and reticuloendothelial system for storage, primarily in the form of ferritin and hemosiderin.[7]

The small fraction of the EDTA ligand that is absorbed enters systemic circulation but does not appear to be metabolized or retained.[6][13]

Metabolism

The "metabolism" of this compound refers almost exclusively to the fate of the iron component, as the EDTA ligand is metabolically inert.[13] The absorbed iron becomes indistinguishable from iron derived from other dietary sources and is utilized in various essential biological processes, most notably hemoglobin synthesis.[11]

Excretion

The excretion pathways for the iron and EDTA components are predominantly fecal, reflecting their limited absorption.

  • Iron: The vast majority of the administered iron (approximately 92% in the swine model) is not absorbed and is eliminated in the feces in an insoluble form. A very small proportion of the absorbed iron (less than 1% of the initial dose) is excreted by the kidneys.[6]

  • EDTA: Similarly, the unabsorbed EDTA (around 95% of the dose) is excreted in the feces. The 5% of EDTA that is absorbed is efficiently cleared from the plasma and excreted unchanged in the urine, typically within 48 hours.[6]

The diagram below illustrates the complete ADME pathway of this compound.

cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation cluster_distribution Distribution & Metabolism cluster_excretion Excretion Ingestion This compound (NaFeEDTA) Stomach Stomach (Chelate remains stable) Ingestion->Stomach SmallIntestine Small Intestine (Dissociation Occurs) Stomach->SmallIntestine IronPool Absorbed Iron (~5%) Binds to Transferrin SmallIntestine->IronPool Iron Absorption EDTAPool Absorbed EDTA (~5%) SmallIntestine->EDTAPool EDTA Absorption UnabsorbedIron Unabsorbed Iron (~92%) SmallIntestine->UnabsorbedIron UnabsorbedEDTA Unabsorbed EDTA (~95%) SmallIntestine->UnabsorbedEDTA BoneMarrow Bone Marrow (Hemoglobin Synthesis) IronPool->BoneMarrow Liver Liver (Storage as Ferritin) IronPool->Liver Urine Urine EDTAPool->Urine Excreted Unchanged Feces Feces UnabsorbedIron->Feces UnabsorbedEDTA->Feces

ADME Pathway of this compound

Quantitative Pharmacokinetic Data

Specific human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½) for oral this compound are not well-documented in publicly available literature. The primary focus of clinical studies has been on efficacy (i.e., improvement in hemoglobin and ferritin levels) rather than classical pharmacokinetic profiling.[14] However, data from preclinical and comparative studies provide valuable quantitative insights.

ParameterValue / ObservationSpecies / ContextSource
Relative Bioavailability ~3 times higher than ferrous sulfate.Human (comparative efficacy)[8]
Iron (Fe) Absorption ~5% of oral dose.Swine (radiolabel study)[6]
EDTA Absorption ~5% of oral dose.Swine, Human[6][13]
Iron (Fe) Excretion ~92% in feces (unabsorbed); <1% of dose in urine (absorbed portion).Swine (radiolabel study)[6]
EDTA Excretion ~95% in feces (unabsorbed); ~5% of dose in urine (absorbed portion).Swine (radiolabel study)[6]

In-Vivo Experimental Methodologies

The characterization of this compound's pharmacokinetics relies on a combination of preclinical mechanistic studies and clinical efficacy trials. The choice of methodology is driven by the need to independently assess the fate of both the iron and the chelating agent.

Protocol 1: Preclinical Dual-Isotope Pharmacokinetic Study

Causality: To definitively trace the absorption and excretion of both the iron and the EDTA ligand, a dual-isotope radiotracer study is the gold standard. Using different isotopes for the metal (e.g., ⁵⁵Fe or ⁵⁹Fe) and the ligand (e.g., ¹⁴C within the EDTA backbone) allows for their independent quantification in biological samples (blood, urine, feces) and tissues.[6] This approach is essential to prove that the complex dissociates and that the components follow different paths post-ingestion.

Step-by-Step Methodology:

  • Synthesis of Labeled Compound: Synthesize this compound with both an iron radioisotope (e.g., ⁵⁵Fe) and a carbon radioisotope (e.g., ¹⁴C) incorporated into the EDTA structure, resulting in Na⁵⁵Fe-[¹⁴C]EDTA.

  • Animal Model: Utilize a suitable animal model, such as swine, whose gastrointestinal physiology is comparable to humans.[6] House animals in metabolic cages to allow for separate and complete collection of urine and feces.

  • Dosing: Administer a single oral dose of the dual-labeled this compound to fasted animals.

  • Sample Collection:

    • Blood: Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) via an indwelling catheter.

    • Urine & Feces: Collect all urine and feces separately for at least 48-72 hours post-dose.

  • Sample Processing & Analysis:

    • Process blood samples to separate plasma.

    • Homogenize fecal samples.

    • Measure ⁵⁵Fe radioactivity in all samples using a gamma counter to quantify iron concentration.

    • Measure ¹⁴C radioactivity using a liquid scintillation counter to quantify EDTA concentration.

  • Data Analysis: Calculate the percentage of each isotope absorbed, excreted in urine, and excreted in feces relative to the total administered dose. Determine pharmacokinetic parameters for the absorbed portions if possible.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Dual-Label Na⁵⁵Fe-[¹⁴C]EDTA C Administer Single Oral Dose A->C B Acclimate Swine in Metabolic Cages B->C D Collect Serial Samples (Blood, Urine, Feces) over 48-72h C->D E Gamma Counting (⁵⁵Fe Quantification) D->E F Scintillation Counting (¹⁴C Quantification) D->F G Calculate Absorption & Excretion Percentages E->G F->G

Workflow for a Preclinical Dual-Isotope Study
Protocol 2: Clinical Efficacy and Safety Study

Causality: In the clinical setting, the primary goal is to demonstrate that the iron from this compound is not only absorbed but is also biologically active and well-tolerated. Therefore, protocols focus on measuring hematological markers of recovery from anemia and monitoring adverse events, often in comparison to a standard iron salt.[14]

Step-by-Step Methodology:

  • Study Design: A randomized, double-blind, comparative study design is optimal. An example would be comparing this compound against ferrous fumarate.[14]

  • Participant Selection: Recruit pregnant women with diagnosed iron deficiency anemia (e.g., hemoglobin < 10 g/dL, serum ferritin < 12 µg/L).[14] Exclude individuals with other causes of anemia or gastrointestinal conditions that could affect absorption.

  • Intervention:

    • Group A (Test): Oral this compound (e.g., providing 66 mg elemental iron) administered twice daily.

    • Group B (Control): Oral ferrous fumarate (e.g., providing 100 mg elemental iron) administered twice daily.

    • Treatment duration is typically several weeks (e.g., 75 days).[14]

  • Data Collection & Endpoints:

    • Baseline (Day 0): Collect blood samples to measure primary and secondary endpoints.

    • Follow-up Visits (e.g., Days 30, 45, 60, 75):

      • Primary Endpoint: Measure hemoglobin (Hb) concentration to assess the rate and extent of recovery.

      • Secondary Endpoints: Measure serum ferritin (to assess iron stores), serum iron, total iron-binding capacity (TIBC), and red blood cell indices (MCV, MCH, MCHC).[14]

      • Safety Assessment: Record all adverse events, particularly gastrointestinal side effects (nausea, constipation, etc.). Perform liver and kidney function tests at the beginning and end of the study.[14]

  • Analytical Methods:

    • Hematology: Use automated hematology analyzers for Hb and RBC indices.

    • Biochemistry: Use immunoassays (e.g., ELISA) for serum ferritin and colorimetric or atomic absorption spectroscopy methods for serum iron.[1][15]

  • Statistical Analysis: Compare the mean change in hemoglobin and other endpoints from baseline between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

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Preclinical Toxicological Profile of Sodium Feredetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Sodium Feredetate

This compound, also known as sodium iron (Fe³⁺) edetate, is a chelated iron compound utilized primarily for iron fortification of food products and in the management of iron deficiency anemia. The core concept behind its design is to enhance iron bioavailability, particularly from diets rich in absorption inhibitors like phytates and polyphenols. The ethylenediaminetetraacetic acid (EDTA) ligand sequesters the ferric iron, protecting it from forming insoluble complexes in the gastrointestinal tract, thereby facilitating its absorption.[1][2] This guide provides a comprehensive overview of the preclinical toxicological profile of this compound, synthesizing data from key studies to inform researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

A fundamental principle in understanding the toxicology of this compound is its behavior in the gastrointestinal tract. Upon ingestion, the this compound complex largely dissociates, leading to independent absorption of the iron cation and the EDTA salt.[3][4] This dissociation is a critical factor, as the toxicological profile is therefore a composite of the effects of increased bioavailable iron and the EDTA moiety.

EDTA compounds are characterized by their poor absorption from the gut and do not undergo significant metabolic conversion.[3][4] This limited systemic exposure to the EDTA component is a key factor in its overall low toxicity profile.

A study in young rats comparing this compound with ferrous sulfate found that while serum iron peaked between 0.5 to 1 hour for ferrous sulfate, elevated serum iron levels from this compound were sustained for up to 4 hours.[5] This suggests a more gradual absorption of iron from the chelated form. The same study noted that while total liver nonheme iron increased with dose for both compounds, the accumulation was approximately 50% lower with this compound compared to ferrous sulfate, indicating a potential for reduced iron overload at high doses.[5]

Acute Toxicity

This compound exhibits a low degree of acute oral toxicity.[3][4] Preclinical studies in rodents have been conducted to establish the median lethal dose (LD50).

Test Substance Species Route LD50 Reference
This compoundYoung RatsOral1.3 g Fe/kg[5]
Ferrous SulfateYoung RatsOral1.1 g Fe/kg[5]

The LD50 of this compound was found to be comparable to that of ferrous sulfate, a commonly used iron supplement.[5] This indicates that in an acute overdose scenario, the toxicity of this compound is of a similar magnitude to traditional iron salts.

Repeated-Dose Toxicity: Sub-chronic and Chronic Studies

The safety of this compound upon repeated exposure has been evaluated in sub-chronic and chronic studies, primarily focusing on the effects of the EDTA component due to its dissociation in the gut.

Sub-chronic Toxicity

A study in rats where this compound was administered via the diet for 31 and 61 days revealed no toxicologically significant effects at iron doses up to 11.2 mg/kg body weight/day.[6] The parameters assessed included clinical signs, body weight, food consumption, hematology, clinical chemistry, and pathology of selected organs.[6] The study concluded that under these conditions, iron from this compound did not lead to tissue iron excess.[6]

Chronic Toxicity

Long-term studies on EDTA compounds have demonstrated a favorable safety profile. In chronic toxicity studies, diets containing as much as 5% EDTA were administered to animals without producing adverse effects.[3][4] The lowest dose of EDTA reported to cause a toxic effect in animals was 750 mg/kg/day.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for EDTA of 0-2.5 mg/kg of body weight.[3][8] An upper-bound estimated daily intake of EDTA from this compound as a food fortificant is approximately 1.15 mg/kg bw/day for the US population, which is less than half of the established ADI.[3]

Genotoxicity and Carcinogenicity

A crucial aspect of any toxicological profile is the assessment of a substance's potential to cause genetic damage or cancer.

Genotoxicity

EDTA compounds, including the form present in this compound, are not considered to be directly genotoxic.[3][4] While some reports classify chelating agents as weakly genotoxic, the overall consensus from multiple safety assessments is that they do not pose a significant genotoxic risk.[7]

Carcinogenicity

Long-term carcinogenicity bioassays in experimental animals have shown that EDTA compounds are not carcinogenic.[3][4] This lack of carcinogenicity is consistent with the history of safe use of other EDTA salts, such as CaNa₂EDTA and Na₂EDTA, which are approved for use as direct food additives.[3]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproduction and fetal development is a critical safety consideration.

EDTA compounds are not considered to be reproductive or developmental toxicants under conditions of a nutrient-sufficient diet.[3][4] However, it is important to note that oral exposure to high levels of EDTA in animals has been shown to produce adverse reproductive and developmental effects.[7] This toxicity is primarily attributed to the chelation of essential dietary minerals, particularly zinc, by EDTA, leading to a secondary nutrient deficiency. When the diet is supplemented with adequate levels of zinc, these adverse effects are mitigated.[3][4]

Safety Pharmacology

While specific preclinical safety pharmacology studies on this compound are not extensively detailed in the public domain, the overall toxicological profile and its long-standing use in food fortification suggest a lack of significant adverse effects on major physiological systems. The primary focus of safety concerns for iron compounds relates to acute overdose and the potential for gastrointestinal irritation. For EDTA, the main toxicological considerations at high doses are related to mineral chelation.

Experimental Protocols

Protocol: In Vivo Rodent Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting genotoxic potential. The following is a generalized protocol.

Objective: To evaluate the potential of a test substance to induce chromosomal damage by assessing the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of rodents.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.[9]

  • Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a concurrent vehicle control group. A positive control group treated with a known clastogen (e.g., cyclophosphamide) is also included.[9]

  • Dose Administration: Administer the test substance, typically via the intended clinical route (e.g., oral gavage), usually for two consecutive days.[9]

  • Bone Marrow Sampling: Approximately 24 hours after the final dose, humanely euthanize the animals and collect bone marrow from the femur.[9]

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate PCEs from normochromatic erythrocytes (NCEs) and to visualize micronuclei.[9]

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.[9]

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Micronucleus_Assay_Workflow cluster_Dosing Dosing Phase cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Phase Animal_Selection Animal Selection (Rodents) Group_Allocation Group Allocation (Vehicle, Test Substance, Positive Control) Animal_Selection->Group_Allocation Dose_Admin Dose Administration (e.g., Oral Gavage) Group_Allocation->Dose_Admin BM_Sampling Bone Marrow Sampling (Femur) Dose_Admin->BM_Sampling Slide_Prep Slide Preparation (Smears) BM_Sampling->Slide_Prep Staining Staining (e.g., Giemsa) Slide_Prep->Staining Micro_Analysis Microscopic Analysis (Scoring Micronuclei in PCEs) Staining->Micro_Analysis Data_Analysis Statistical Analysis Micro_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report

Caption: Workflow of the In Vivo Rodent Micronucleus Assay.

Conclusion

The preclinical toxicological data for this compound indicates a favorable safety profile for its intended use as an iron fortificant and supplement. Its mechanism of dissociation in the gastrointestinal tract means that the toxicological assessment is largely based on the extensive data available for iron and EDTA compounds. This compound exhibits low acute toxicity and is not associated with significant findings in repeated-dose studies at relevant exposure levels. Furthermore, it is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant when dietary mineral intake is adequate. The established ADI for EDTA provides a robust benchmark for ensuring the safe use of this compound in the population.

References

  • Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. (2002). International Journal of Toxicology. [Link]

  • Heimbach, J., Rieth, S., Mohamedshah, F., Slesinski, R., Samuel-Fernando, P., Sheehan, T., ... & Borzelleca, J. (2000). Safety assessment of iron EDTA [sodium iron (Fe3+) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology. [Link]

  • Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International journal of toxicology. [Link]

  • Whittaker, P., Ali, M. S., & Dunkel, V. C. (2000). Safety assessment of iron EDTA [sodium iron (Fe3+) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. National Genomics Data Center. [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of EDTA & Salts as Used in Cosmetics. [Link]

  • Lanigan, R. S., & Yamarik, T. A. (2002). Final Report on the Safety Assessment of EDTA, Calcium Disodium EDTA, Diammonium EDTA, Dipotassium EDTA, Disodium EDTA, TEA-EDTA, Tetrasodium EDTA, Tripotassium EDTA, Trisodium EDTA, HEDTA, and Trisodium HEDTA. Scite.ai. [Link]

  • Lanigan, R. S., & Yamarik, T. A. (2002). Final Report on the Safety Assessment of EDTA, Calcium Disodium EDTA, Diammonium EDTA, Dipotassium EDTA, Disodium EDTA, TEA-EDTA, Tetrasodium EDTA, Tripotassium EDTA, Trisodium EDTA, HEDTA, and Trisodium HEDTA. Semantic Scholar. [Link]

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  • Heimbach, J., Rieth, S., Mohamedshah, F., Slesinski, R., Samuel-Fernando, P., Sheehan, T., ... & Borzelleca, J. (2000). Safety assessment of iron EDTA [Sodium iron (Fe3+) ethylenediaminetetraacetic acid]: Summary of toxicological, fortification and exposure data. ResearchGate. [Link]

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  • Whittaker, P., Vanderveen, J. E., Dinovi, M. J., Kuznesof, P. M., & Dunkel, V. C. (1993). Toxicological profile, current use, and regulatory issues on EDTA compounds for assessing use of sodium iron EDTA for food fortification. Regulatory toxicology and pharmacology. [Link]

  • Whittaker, P., Zhu, L., & Smith, D. (2002). Acute toxicity of carbonyl iron and sodium iron EDTA compared with ferrous sulfate in young rats. Regulatory toxicology and pharmacology. [Link]

  • Kawamata, K., et al. (1980). Comparative toxicity studies of Na2EDTA and CaNa2EDTA in rats. ResearchGate. [Link]

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A Comprehensive Technical Guide to the Physicochemical Characteristics of Sodium Feredetate Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate complex. It is a crystalline powder, typically yellow or yellowish-brown in color, and is known for its high bioavailability and reduced gastrointestinal side effects compared to traditional ferrous iron salts.[1][2] These attributes have made it a compound of significant interest in the pharmaceutical industry for the treatment and prevention of iron-deficiency anemia, as well as in the food industry for iron fortification. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound powder, offering insights valuable for formulation development, quality control, and regulatory submissions.

Chemical and Physical Properties

This compound is the sodium salt of the iron (III) chelate of ethylenediaminetetraacetic acid (EDTA). The chelation of ferric iron with EDTA results in a stable complex that protects the iron from precipitation in the gastrointestinal tract, thereby enhancing its absorption.[3]

Chemical Structure and Formula

The chemical structure of this compound involves a central ferric iron (Fe³⁺) ion coordinated to the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA), with a sodium ion (Na⁺) as the counter-ion.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Name Sodium (ethylenedinitrilo)tetraacetatoferrate(III)[2][4]
Synonyms Sodium ironedetate, Ferric sodium EDTA[2][4]
CAS Number 15708-41-5 (anhydrous)[4]
Molecular Formula C₁₀H₁₂FeN₂NaO₈[4]
Molecular Weight Anhydrous: 367.05 g/mol , Trihydrate: 421.1 g/mol [5]
Appearance Yellow or yellowish-brown crystalline powder[2][4]
Solubility Soluble in water, slightly soluble in methanol.[6]
pH (1% w/v solution) 4.0 - 6.5[2][4]
Hygroscopicity Hygroscopic[2][4]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a ferric iron salt with a salt of ethylenediaminetetraacetic acid in an aqueous solution. The reaction is carefully controlled to ensure the formation of the stable chelate complex.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Chelation Reaction cluster_purification Purification and Isolation FeCl3 Ferric Chloride (FeCl₃) Solution ReactionVessel Reaction Vessel (Controlled Temperature & pH) FeCl3->ReactionVessel EDTA_Na2 Disodium EDTA (Na₂H₂EDTA) Solution EDTA_Na2->ReactionVessel Filtration Filtration ReactionVessel->Filtration Precipitation Washing Washing (e.g., with ethanol) Filtration->Washing Drying Drying Washing->Drying Product This compound Powder Drying->Product

Caption: A generalized workflow for the synthesis of this compound powder.

Step-by-Step Synthesis Protocol

A common laboratory-scale synthesis method involves the following steps:

  • Preparation of Reactant Solutions:

    • Dissolve a stoichiometric amount of ferric chloride (FeCl₃) in deionized water.

    • In a separate vessel, dissolve an equimolar amount of disodium ethylenediaminetetraacetate (Na₂H₂EDTA) in deionized water. Gentle heating may be applied to facilitate dissolution.

  • Chelation Reaction:

    • Slowly add the ferric chloride solution to the disodium EDTA solution with constant stirring.

    • The pH of the reaction mixture is monitored and adjusted to a range of 4.0-6.5 using a suitable base, such as sodium hydroxide or sodium bicarbonate, to promote the formation of the ferric-EDTA chelate.

    • The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specified period to ensure complete chelation.

  • Purification and Isolation:

    • The resulting solution is cooled to induce crystallization of the this compound.

    • The precipitated solid is collected by filtration.

    • The collected crystals are washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials and by-products.

    • The purified this compound is then dried under controlled conditions (e.g., in a vacuum oven) to obtain a fine, crystalline powder.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations.

Solubility
Stability

The stability of this compound is a critical parameter that influences its shelf-life and the stability of its formulations.

  • Thermal Stability: The British Pharmacopoeia specifies a "loss on drying" test, where the substance is dried over silica gel at 120°C at a pressure not exceeding 2 kPa for 5 hours, with a loss of 4.0% to 13.5% of its weight, indicating the presence of water of hydration.[4] Specific melting point or decomposition temperature data is not consistently reported and may vary depending on the hydration state and purity.

  • pH Stability: The pH of a 1% w/v aqueous solution of this compound typically ranges from 4.0 to 6.5, indicating its stability in mildly acidic to neutral conditions.[2][4] This pH range is relevant to the conditions in the upper gastrointestinal tract.

  • Hygroscopicity: this compound is described as hygroscopic, meaning it has a tendency to absorb moisture from the surrounding environment.[2][4] Therefore, it should be stored in airtight containers to prevent degradation and changes in its physical properties. For a quantitative assessment of its hygroscopicity, Dynamic Vapor Sorption (DVS) analysis is a recommended technique. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity, providing a moisture sorption isotherm. This information is vital for determining appropriate storage conditions and packaging requirements.[7][8][9][10][11]

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its manufacturing and biopharmaceutical performance.

  • Crystallinity: this compound is a crystalline powder.[2][4] Techniques such as X-ray Powder Diffraction (XRPD) are essential for characterizing its crystalline structure. XRPD provides a unique fingerprint of the crystalline form and can be used to identify different polymorphs, if they exist.

  • Polymorphism: The existence of different crystalline forms, or polymorphs, can influence properties like solubility, dissolution rate, and stability. While specific studies on the polymorphism of this compound are not widely published, it is a critical parameter to investigate during drug development. Differential Scanning Calorimetry (DSC) can be a valuable tool for identifying polymorphic transitions and determining the melting behavior of the compound.[12][13]

  • Particle Size Distribution: The particle size of the powder can affect its flowability, compressibility, and dissolution rate. For solid dosage form development, controlling the particle size distribution is important for ensuring content uniformity and consistent drug release.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality, purity, and potency of this compound powder. The British Pharmacopoeia (BP) provides a monograph with several key tests.[4]

Identification
  • Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[4]

  • Chemical Tests: The BP also includes qualitative tests for the presence of iron and sodium salts.[4]

Assay (Potency)

The assay of this compound is typically performed by iodometric titration as per the British Pharmacopoeia.[4]

Assay Protocol (based on BP):

  • Dissolve approximately 1 g of the substance in 40 mL of water in an iodine flask.

  • Add 20 mL of hydrochloric acid and 3 g of potassium iodide.

  • Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.

  • Titrate the liberated iodine with a standardized 0.1 M sodium thiosulphate solution, using starch mucilage as an indicator, until the blue color disappears.

  • Perform a blank titration under the same conditions.

  • The content of this compound is calculated from the difference in the titration volumes. Each mL of 0.1 M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.[4]

Impurity Profiling

Controlling impurities is a critical aspect of quality control. The BP sets limits for several potential impurities:

  • Free Iron: The limit for free iron is not more than 500 ppm.[4]

  • Free Sodium Edetate: The limit for free sodium edetate is not more than 1.0%.[4]

  • Heavy Metals: The limit for heavy metals is not more than 20 ppm.[4]

  • Sulphates: The limit for sulphates is not more than 600 ppm.[4]

For more specific and sensitive determination of the active ingredient and its impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. While a specific validated HPLC method for this compound is not detailed in the provided search results, a reversed-phase HPLC method with UV detection could be developed and validated according to ICH guidelines. Such a method would typically involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Dissolution and Bioavailability

The therapeutic efficacy of this compound is dependent on its dissolution from the dosage form and subsequent absorption in the gastrointestinal tract.

Dissolution Testing

For solid oral dosage forms containing this compound, in vitro dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict in vivo performance. A typical dissolution method for a this compound tablet would involve:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (to simulate gastric fluid).[14]

  • Temperature: 37 ± 0.5 °C.[14]

  • Paddle Speed: 50 rpm.[14]

  • Sampling: Aliquots are withdrawn at specified time points and analyzed for dissolved this compound, typically by UV-Vis spectrophotometry or HPLC.

Bioavailability

This compound is known for its superior bioavailability compared to ferrous salts, especially in the presence of dietary inhibitors of iron absorption like phytates and polyphenols.[2] The EDTA chelate protects the iron from forming insoluble complexes in the gut, allowing more iron to be available for absorption.[3]

Formulation Considerations and Excipient Compatibility

When formulating this compound into a dosage form, it is essential to consider its compatibility with various pharmaceutical excipients.

Excipient Compatibility Diagram

Caption: Potential compatibility of this compound with common pharmaceutical excipients.

Known Interactions
  • Fillers: Microcrystalline cellulose has been used in tablet formulations of this compound.[14]

  • Lubricants: Magnesium stearate is a commonly used lubricant that has been included in this compound tablet formulations.[14]

  • Drug-Drug and Drug-Food Interactions: It is important to note that the absorption of iron can be affected by co-administration with certain drugs, such as antacids, tetracyclines, and fluoroquinolones. Additionally, foods rich in calcium, phytates (e.g., in cereals), and tannins (e.g., in tea and coffee) can reduce iron absorption.[1]

Conclusion

This compound powder possesses a unique set of physicochemical characteristics that make it a valuable active pharmaceutical ingredient for the management of iron-deficiency anemia. Its high water solubility, stability in the gastrointestinal tract, and enhanced bioavailability offer significant advantages over traditional iron salts. A thorough understanding and characterization of its properties, including solubility, stability, solid-state characteristics, and compatibility with excipients, are paramount for the successful development of safe, effective, and stable pharmaceutical products. The analytical methods outlined in pharmacopoeias, supplemented with modern chromatographic techniques, provide a robust framework for ensuring the quality and consistency of this important iron supplement.

References

  • Formulation and Evaluation of Taste Masked Tablet of this compound. Global Journals Inc. (USA). [Link]

  • This compound. Martindale: The Complete Drug Reference.
  • This compound BP Grade. Anargh Chemicals. [Link]

  • This compound: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

  • This compound [INN:DCF] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass. [Link]

  • This compound | Dosing, Uses and More. medtigo. [Link]

  • This compound. Martindale: The Complete Drug Reference.
  • Ferric Sodium Edetate(this compound). Dr. Paul Lohmann. [Link]

  • SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. FAO. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

  • Formulation and Evaluation of Taste Masked Tablet of this compound. Semantic Scholar. [Link]

  • Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization. SciTechnol. [Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

  • Dynamic Vapor Sorption. METTLER TOLEDO. [Link]

  • Dissolution Methods Database. FDA. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • DSC curves for sodium alginate, sodium caseinate, and sodium... ResearchGate. [Link]

  • This compound SPECIFICATION | ANALYSIS | OVERVIEW. MCB Books. [Link]

  • What is the mechanism of this compound?. Patsnap. [Link]

  • This compound. PubChem. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Caco-2 Cell Iron Uptake Studies Using Sodium Feredetate

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles: Why Sodium Feredetate and the Caco-2 Model?

Iron deficiency remains a global health challenge of significant magnitude. The efficacy of dietary iron supplements and food fortificants is critically dependent on their bioavailability. This compound (Sodium Iron(III) Ethylenediaminetetraacetate, NaFeEDTA) has emerged as a superior iron fortificant, particularly in diets rich in absorption inhibitors like phytates and polyphenols.[1][2] The EDTA chelate protects the iron ion from forming insoluble complexes in the gastrointestinal tract, ensuring its availability for absorption.[3]

To investigate the cellular mechanisms underpinning this enhanced bioavailability, the human colon adenocarcinoma cell line, Caco-2, serves as a robust in vitro model. When cultured on permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium, including a brush border and the expression of key iron transport proteins.[4][5] This model is extensively used as a reliable screening tool to assess iron bioavailability from various sources before undertaking more complex human studies.[4]

This guide provides a comprehensive framework for utilizing the Caco-2 cell model to specifically study iron uptake from this compound, offering both mechanistic insights and a detailed, field-proven experimental protocol.

II. The Cellular Journey: Mechanism of Iron Uptake from this compound

Understanding the pathway of iron from NaFeEDTA into the enterocyte is crucial for designing and interpreting uptake studies. Unlike simple iron salts, NaFeEDTA is a stable chelate. However, research indicates that the complex does not enter the cell intact. Instead, a dissociation event occurs at the apical surface of the enterocyte, making the iron accessible to the cell's natural uptake machinery.[6][7]

The prevailing mechanism involves the following key steps:

  • Dissociation at the Brush Border: The NaFeEDTA complex, stable in the intestinal lumen, is thought to release the ferric iron (Fe³⁺) at the microenvironment of the brush border membrane.[6][8]

  • Reduction to Ferrous Iron: Intestinal iron uptake is predominantly in the ferrous (Fe²⁺) state. The ferric iron released from EDTA is reduced to ferrous iron by apical membrane-bound ferric reductases, such as the duodenal cytochrome b (Dcytb).[9] This reduction can be enhanced by dietary components like ascorbic acid (Vitamin C).

  • Transport via DMT1: The resulting ferrous iron is then transported across the apical membrane into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[10][11] Studies using Caco-2 cells have shown that the uptake of iron from NaFeEDTA is pH-dependent (increasing at lower pH) and is inhibited by Fe²⁺ chelators, which strongly suggests a DMT1-mediated pathway, similar to that of inorganic iron salts like ferrous sulfate (FeSO₄).[8][12]

  • Intracellular Fate: Once inside the cell, the iron enters the labile iron pool. From here, it can be utilized by the cell, exported across the basolateral membrane into circulation (a process not fully replicated in all Caco-2 setups), or sequestered in the iron storage protein, ferritin. The synthesis of ferritin is upregulated in response to increased intracellular iron, making it an excellent indirect measure of iron uptake.[7][13]

While the DMT1 pathway is considered primary, some evidence suggests that EDTA may also transiently increase the permeability of the cell monolayer, potentially allowing for a minor, non-regulated paracellular absorption route.[14]

Iron Uptake from this compound cluster_lumen cluster_cell Lumen Apical Side (Intestinal Lumen) Membrane Apical Brush Border Membrane NaFeEDTA This compound (NaFe³⁺EDTA) Fe3 Fe³⁺ NaFeEDTA->Fe3 Dissociation at cell surface EDTA EDTA NaFeEDTA->EDTA Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Reduction DMT1 DMT1 (Transporter) Cytosol Enterocyte Cytosol Fe2 Fe²⁺ Dcytb->Fe2 LIP Labile Iron Pool (LIP) DMT1->LIP Influx Fe2->DMT1 Transport Ferritin Ferritin Synthesis (Storage & Assay Endpoint) LIP->Ferritin

Caption: Proposed mechanism of iron uptake from this compound by Caco-2 cells.

III. Experimental Design & Protocols

This section provides a detailed methodology for assessing iron uptake from this compound using differentiated Caco-2 cells. The protocol is designed as a self-validating system, incorporating a well-characterized iron salt (FeSO₄) as a positive control.

A. Caco-2 Cell Culture & Differentiation
  • Cell Seeding: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Seed cells onto collagen-coated, permeable polycarbonate membrane inserts (e.g., 12-well Transwell®, 0.4 µm pore size) at a density of approximately 5 x 10⁴ cells/cm².

  • Differentiation: Maintain the cultures for 17-21 days post-confluence to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Quality Control - Monolayer Integrity: The integrity of the differentiated Caco-2 cell monolayer is paramount. Measure the Transepithelial Electrical Resistance (TEER) using an epithelial voltohmmeter. Well-differentiated monolayers should exhibit TEER values typically in the range of 250-500 Ω·cm². Do not use monolayers with low TEER values, as this indicates poor tight junction formation.

B. Preparation of Treatment Solutions
  • Uptake Buffer: Prepare a transport buffer such as Hank's Balanced Salt Solution (HBSS) or Minimum Essential Medium (MEM). Adjust the pH of the buffer to 6.0 - 6.5 to simulate the acidic microclimate of the duodenal brush border, which is optimal for DMT1 activity.[12]

  • Iron Stock Solutions:

    • This compound (NaFeEDTA): Prepare a 10 mM stock solution in deionized water.

    • Ferrous Sulfate (FeSO₄): Prepare a fresh 10 mM stock solution in deionized water immediately before use to minimize oxidation.

  • Working Solutions: Dilute the stock solutions in the pH-adjusted uptake buffer to achieve the desired final iron concentrations (e.g., 50-200 µM).

  • (Optional) Ascorbic Acid: To assess the effect of a reducing agent, prepare a working solution of ascorbic acid in the uptake buffer at a molar ratio to iron (e.g., 10:1 or 20:1, Ascorbic Acid:Iron). Add this to the iron working solutions just before applying to the cells.

C. Iron Uptake Assay Workflow

Experimental Workflow start Differentiated Caco-2 Monolayers (Day 17-21) wash1 Wash Apical & Basolateral Surfaces with PBS start->wash1 preincubate Pre-incubate with Uptake Buffer (30 min at 37°C) wash1->preincubate add_iron Apply Iron Solutions to Apical Chamber (NaFeEDTA, FeSO₄, Blank) preincubate->add_iron incubate Incubate for 2 hours at 37°C, 5% CO₂ add_iron->incubate remove_iron Aspirate Apical Solution incubate->remove_iron wash2 Wash Cells Extensively with Ice-Cold PBS remove_iron->wash2 lyse Lyse Cells with CelLytic M or similar lysis buffer wash2->lyse harvest Harvest Cell Lysate lyse->harvest analyze Quantify Ferritin (ELISA) & Total Protein (BCA Assay) harvest->analyze end Data Analysis: (ng Ferritin / mg Protein) analyze->end

Caption: Step-by-step workflow for the Caco-2 cell iron uptake assay.

D. Quantification of Cellular Iron Uptake

The most common and reliable method for quantifying iron uptake in this model is by measuring the formation of intracellular ferritin.[7][13]

  • Cell Lysis: After the uptake incubation and washing steps, add a suitable lysis buffer (e.g., CelLytic™ M) to each insert and incubate on ice to ensure complete cell lysis.

  • Harvest Lysate: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris.

  • Ferritin ELISA: Use a commercial human ferritin ELISA kit to measure the ferritin concentration in the supernatant of the cell lysate, following the manufacturer's instructions.

  • Protein Quantification: Measure the total protein concentration in an aliquot of the same cell lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.

  • Normalization: Express the iron uptake as ng of ferritin per mg of total cell protein (ng ferritin/mg protein). This normalization corrects for any variations in cell number between wells.

IV. Data Presentation & Interpretation

For clarity and comparative analysis, experimental parameters and results should be systematically organized.

Table 1: Key Experimental Parameters

ParameterRecommended ValueRationale
Cell Line Caco-2 (e.g., ATCC® HTB-37™)Gold standard for in vitro intestinal absorption studies.
Seeding Density 5 x 10⁴ cells/cm²Ensures formation of a confluent monolayer.
Differentiation Time 17 - 21 daysAllows for development of enterocyte-like characteristics.
Monolayer QC TEER > 250 Ω·cm²Confirms the integrity of the cellular barrier.
Uptake Buffer pH 6.0 - 6.5Mimics duodenal pH and optimizes DMT1 function.[12]
Iron Concentration 50 - 200 µMPhysiologically relevant range for supplement studies.
Uptake Incubation 2 hoursSufficient time for uptake and initial ferritin response.
Quantification Ferritin ELISA / Protein AssayRobust and sensitive indirect measure of iron uptake.[13]

Interpreting the Results:

  • Baseline: The "Blank" or "Buffer Only" control establishes the basal ferritin level in the cells.

  • Positive Control: Ferrous sulfate (FeSO₄) serves as the reference compound for non-heme iron uptake via the DMT1 pathway.

  • This compound: Compare the normalized ferritin formation in cells treated with NaFeEDTA against the FeSO₄ control. In the absence of dietary inhibitors, uptake from NaFeEDTA is often similar to or slightly lower than that from FeSO₄.[8] The key advantage of NaFeEDTA, its resistance to inhibitors, would require a more complex protocol involving co-incubation with substances like phytic acid.

  • Effect of Ascorbic Acid: The addition of ascorbic acid is expected to increase iron uptake from FeSO₄ significantly. Its effect on NaFeEDTA uptake is typically less pronounced, possibly due to the strong chelation of Fe³⁺ by EDTA, which may hinder its reduction.[8][12]

V. References

  • Zhu, Y. I., & Glahn, R. P. (2006). Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: Effects of ascorbic acid, pH, and a Fe(II) chelating agent. Journal of Agricultural and Food Chemistry, 54(18), 6873–6878. [Link]

  • Kalgaonkar, S., & Lönnerdal, B. (2008). Effects of dietary factors on iron uptake from ferritin in Caco-2 cells. Journal of Nutritional Biochemistry, 19(1), 33-39. [Link]

  • Kibangou, I. B., Bureau, F., Allouche, S., Arhan, P., & Bouglé, D. (2.008). Interactions between ethylenediaminetetraacetic acid (EDTA) and iron absorption pathways, in the Caco-2 model. Food and Chemical Toxicology, 46(11), 3414-3416. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse Website. [Link]

  • Zhu, Y. I., & Glahn, R. P. (2000). Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats. The Journal of Nutrition, 130(11), 2744–2748. [Link]

  • Kishi, F. (2018). DMT1 and iron transport. Free Radical Biology and Medicine, 127, 173-179. [Link]

  • Mahomed, K., & Othman, F. (2004). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. Malaysian Journal of Nutrition, 10(1), 29-41. [Link]

  • Sharp, P., & Srai, S. K. S. (2007). Molecular mechanisms involved in intestinal iron absorption. World Journal of Gastroenterology, 13(35), 4716–4724. [Link]

  • Glahn, R. P., Lee, O. A., Yeung, A., Goldman, M. I., & Miller, D. D. (1998). Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model. The Journal of Nutrition, 128(9), 1555–1561. [Link]

  • Stephenson, B. T., et al. (2014). The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells. Journal of Neuroscience, 34(30), 9989–10001. [Link]

  • Whiting, S. J. (2002). Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology, 40(12), 1801-1805. [Link]

  • Layrisse, M., & Martinez-Torres, C. (1977). Fe(III)-EDTA complex as iron fortification. The American Journal of Clinical Nutrition, 30(7), 1166-1174. [Link]

  • Glahn, R. P., & Van Campen, D. R. (1997). Iron uptake by Caco-2 cells from NaFeEDTA and FeSO4: effects of ascorbic acid, pH, and a Fe(II) chelating agent. Journal of Agricultural and Food Chemistry, 45(6), 2375-2379. [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse Website. [Link]

  • Viteri, F. E., Garcia-Ibanez, R., & Torun, B. (1995). EDTA and the absorption of iron from food. The American Journal of Clinical Nutrition, 61(5), 1087-1093. [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sodium feredetate in bulk drug substance and pharmaceutical formulations. This compound, an iron-EDTA complex, is a vital component in the treatment of iron-deficiency anemia, prized for its enhanced bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1] The accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. The described method utilizes reversed-phase ion-pair chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated, stability-indicating assay for this compound.

Introduction: The Rationale for a Dedicated HPLC Method

This compound, or sodium iron(III) ethylenediaminetetraacetate, is a chelated iron compound where the iron molecule is complexed with ethylenediaminetetraacetic acid (EDTA). This chelation protects the iron from forming insoluble complexes in the gastrointestinal tract, thereby increasing its absorption. Given its therapeutic importance, a precise and accurate analytical method is essential for quality control, stability testing, and formulation development.

While the British Pharmacopoeia outlines a titrimetric assay for this compound, HPLC methods offer superior specificity and the ability to simultaneously monitor for impurities and degradation products.[1] The challenge in developing an HPLC method for metal chelates lies in their potential to interact with various metals, leading to multiple complex formations.[4] The presented method overcomes this by employing an ion-pairing agent to achieve consistent and reproducible chromatography of the intact this compound complex.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyDescriptionSource
Chemical Formula C₁₀H₁₂FeN₂NaO₈[5]
Molecular Weight 367.05 g/mol [5]
Appearance Yellow or yellowish-brown crystalline powder; hygroscopic.[6][7][8]
Solubility Soluble in water.[7]
Chemical Structure Iron(III) chelated with the sodium salt of ethylenediaminetetraacetic acid.

Stability-Indicating HPLC Method Protocol

This method has been designed to be stability-indicating, meaning it can effectively separate this compound from its potential degradation products and synthesis-related impurities.

Chromatographic Conditions

The selection of a C8 column and an ion-pairing mobile phase is critical for achieving optimal separation and peak shape for the anionic this compound complex. The UV detection wavelength of 254 nm is chosen based on the reported UV absorbance of the compound.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with a UV/PDA detector
Column Zorbax C8 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 12.5% (v/v) Methanol in an aqueous solution containing 0.13% (v/v) Tetrabutylammonium Hydroxide and 0.052% (v/v) Formic Acid (pH adjusted to 3.5)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 15 minutes
Reagents and Materials
  • This compound Reference Standard (USP or equivalent)

  • HPLC grade Methanol

  • HPLC grade Water

  • Tetrabutylammonium Hydroxide (TBAH), 40% in water

  • Formic Acid, ≥98%

  • 0.45 µm nylon syringe filters

Preparation of Solutions

3.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, add 125 mL of methanol to 875 mL of HPLC grade water. To this solution, add 1.3 mL of TBAH (40% in water) and 0.52 mL of formic acid. Adjust the pH to 3.5 with diluted formic acid or TBAH if necessary. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3.3.2. Standard Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3.3.3. Sample Solution Preparation

For bulk drug substance, prepare a solution with a nominal concentration of 100 µg/mL in the mobile phase. For formulated products, accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Studies: Subject the this compound sample solution to stress conditions to induce degradation. This will demonstrate the method's ability to separate the intact drug from any degradation products.

    • Acid Degradation: 0.1 N HCl at 60°C for 24 hours.

    • Base Degradation: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples alongside a non-degraded sample and a blank (mobile phase).

  • Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method should demonstrate baseline resolution between the this compound peak and any degradation product peaks.

  • The peak purity index of the main peak in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo blend with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal analytical concentration).

  • Prepare three samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

    • Methanol composition in the mobile phase (± 1%)

  • Analyze a system suitability solution under each of the modified conditions.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits.

  • The RSD of the peak areas should be ≤ 2.0%.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Protocol:

Inject a standard solution of this compound (100 µg/mL) five times before starting the sample analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas ≤ 2.0%

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Injection HPLC Injection Sample->Injection SystemSuitability->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration and Identification Chromatography->PeakIntegration Quantification Quantification (External Standard) PeakIntegration->Quantification Report Final Report Generation Quantification->Report

Sources

Application Notes and Protocols: Formulation of Sodium Feredetate for Oral Administration in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated form of iron used in the treatment and prevention of iron-deficiency anemia.[1][2] Its chelated structure offers significant advantages, including enhanced bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[1][3][4] The EDTA (ethylenediaminetetraacetic acid) ligand protects the ferric iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, ensuring its solubility and absorption in the gastrointestinal tract.[1]

In preclinical research, particularly in the development of animal models for iron-deficiency anemia, the effective oral administration of this compound is paramount. The formulation must not only ensure accurate and reproducible dosing but also be well-tolerated by the animal subjects to maintain the integrity of the study. This document provides a comprehensive guide to the formulation of this compound for oral administration in animal models, with a focus on practical, step-by-step protocols for researchers.

Pre-formulation Studies: The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of the this compound active pharmaceutical ingredient (API) is crucial.[5][6] These initial studies will inform the selection of an appropriate dosage form and excipients.

Key Physicochemical Properties of this compound:

PropertyDescriptionSignificance for Formulation
Appearance Yellow to yellowish-brown crystalline powder.[2][7][8]Provides a visual identifier for the raw material.
Solubility Soluble in water.[2][7][8][9]This is a key advantage, making it highly suitable for simple aqueous solution formulations for oral gavage.
pH (1% w/v solution) Typically between 4.0 and 6.5.[2][7]The acidic to slightly acidic nature of the solution should be considered for potential interactions with other excipients and its impact on palatability and gastrointestinal tolerance.
Hygroscopicity Hygroscopic in nature.[2][7]Requires storage in airtight containers to prevent moisture absorption, which could affect its physical properties and stability.
Stability Stable under ordinary conditions of use and storage.[7]However, compatibility with other excipients should always be verified.

Excipient Compatibility:

The selection of excipients is critical for the safety, stability, and efficacy of the formulation.[5][10] For oral liquid formulations in animal studies, the range of acceptable excipients is broad but must be carefully considered to avoid any confounding effects on the study.[11][12]

Commonly Used and Generally Regarded as Safe (GRAS) Excipients for Oral Liquid Formulations:

  • Vehicles/Solvents: Purified water is the primary choice for this compound due to its high water solubility.[13]

  • Co-solvents: Generally not required for this compound but may be considered if other poorly soluble compounds are co-administered. Examples include propylene glycol and glycerin.[13]

  • Sweeteners/Flavoring Agents: To improve palatability, especially for voluntary oral administration, sweeteners like sucrose or non-caloric sweeteners may be used. However, for oral gavage, these are often unnecessary.

  • Preservatives: If the formulation is prepared in bulk and stored for an extended period, a preservative such as benzoic acid or its salts may be necessary to prevent microbial growth.[13] For acute studies where the formulation is prepared fresh, preservatives can often be omitted.

Formulation Development: From Powder to Dosing Solution

Given the excellent water solubility of this compound, a simple aqueous solution is the most straightforward and recommended formulation for oral administration in animal models, typically via oral gavage. This approach ensures dose uniformity and ease of administration.

Diagram: Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation & Preparation cluster_2 Quality Control & Administration A Characterize This compound API B Assess Solubility & Stability A->B C Screen Excipients for Compatibility & Safety B->C D Select Formulation Type (Aqueous Solution) C->D E Calculate Required Concentration D->E F Protocol: Prepare Dosing Solution E->F G QC Checks: pH, Appearance, Concentration F->G H Protocol: Oral Gavage Administration G->H I In-life Observations H->I

Caption: Workflow for developing a this compound oral formulation.

Protocol 1: Preparation of a Simple Aqueous Solution of this compound for Oral Gavage

This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 10 mg/mL. The concentration can be adjusted based on the required dosage for the specific animal model and study design.

Materials:

  • This compound powder (ensure certificate of analysis is available)

  • Purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mg/mL solution in a 100 mL volume, the required mass is: 10 mg/mL * 100 mL = 1000 mg or 1.0 g.

  • Weigh the this compound:

    • Accurately weigh 1.0 g of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Add approximately 70-80 mL of purified water to the 100 mL volumetric flask.

    • Carefully transfer the weighed this compound powder into the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir at a moderate speed until the powder is completely dissolved. The solution should be clear and yellow to yellowish-brown.

  • Volume Adjustment:

    • Once fully dissolved, remove the flask from the stirrer and take out the stir bar.

    • Add purified water to bring the final volume to the 100 mL mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Quality Control Checks (Recommended):

    • Appearance: Visually inspect the solution for any undissolved particles or precipitation.

    • pH Measurement: Measure the pH of the solution. It should fall within the expected range (typically 4.0-6.5 for a 1% solution).[2][7]

    • Concentration Verification (Optional but recommended for GLP studies): The concentration of iron in the solution can be verified using methods such as spectrophotometry after colorimetric reaction.[14]

  • Storage:

    • Store the prepared solution in a well-sealed, light-protected container (e.g., an amber glass bottle) at 2-8°C.

    • The stability of the solution under these conditions should be determined, but for non-GLP studies, it is advisable to prepare the solution fresh, at least weekly.

Protocol 2: Oral Administration to Rodent Models via Gavage

Oral gavage is a common and accurate method for administering precise volumes of liquid formulations to rodents.[15] It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[15][16]

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended).[15][16]

    • Mice: 18-20 gauge, 1.5 inches long.[15]

    • Rats: 16-18 gauge, 2-3 inches long.[15]

  • Syringes (1 mL or 3 mL, depending on the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Proper restraint is the most critical aspect of a successful gavage.[17] Acclimatize the animals to handling prior to the study to reduce stress.[17]

    • For mice, scruff the animal firmly to immobilize the head and neck.[15][18]

    • For rats, hold the animal around the thoracic region while supporting the lower body.[15]

  • Dose Calculation:

    • Weigh each animal and calculate the individual dose volume.[15][16]

    • The maximum recommended oral gavage volume for rodents is typically 10 mL/kg.[15][18] Higher volumes can increase the risk of reflux and aspiration.[16]

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the animal, from the tip of the nose to the last rib or the bottom of the sternum (xiphoid process).[16][17][18]

    • Mark this length on the needle with a permanent marker to prevent over-insertion and potential perforation of the esophagus or stomach.[15][16]

  • Administration:

    • Gently extend the animal's head back to create a straight line through the neck and esophagus.[15][18]

    • Introduce the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[15]

    • The needle should pass smoothly with no resistance. The animal may exhibit a swallowing reflex.[15][19]

    • If resistance is felt, STOP immediately, withdraw the needle, and try again. Forcing the needle can cause severe injury.[15]

    • Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily from the syringe.[19]

  • Post-Administration Monitoring:

    • After dosing, gently remove the needle along the same path of insertion.[18]

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[15][16][17]

Diagram: Decision Tree for Oral Gavage Procedure

G start Start Gavage Procedure restrain Properly Restrain Animal start->restrain measure Measure Gavage Needle Length restrain->measure insert Insert Needle Gently into Esophagus measure->insert resistance Is Resistance Felt? insert->resistance administer Administer Dose Slowly resistance->administer No stop STOP & Re-evaluate resistance->stop Yes withdraw_needle Withdraw Needle Gently administer->withdraw_needle monitor Monitor Animal for Distress withdraw_needle->monitor end Procedure Complete monitor->end stop->insert

Caption: Decision-making process during the oral gavage procedure.

Bioavailability and Efficacy Assessment

The primary goal of administering this compound in an animal model of iron-deficiency anemia is to restore normal iron levels and hematological parameters.

Key Parameters to Monitor:

  • Hematological Parameters: Hemoglobin concentration, hematocrit, and red blood cell counts are primary indicators of efficacy.

  • Iron Status: Serum iron, serum ferritin, and transferrin saturation provide a direct measure of the animal's iron status.

  • Tissue Iron Stores: Iron content in the liver and spleen can be measured at the end of the study to assess iron storage.[20]

In rat models, the relative biological value (RBV) of an iron source can be determined by comparing the iron incorporated into hemoglobin against a reference standard like ferrous sulfate.[21] Studies have shown that this compound has a high bioavailability, often greater than that of ferrous sulfate, especially in the presence of dietary inhibitors.[4][7][22]

Conclusion

The formulation of this compound for oral administration in animal models is a critical step in preclinical research on iron-deficiency anemia. Due to its high water solubility, a simple aqueous solution administered via oral gavage is a robust, reliable, and reproducible method. By following the detailed protocols for formulation preparation and administration, and by adhering to best practices for animal handling, researchers can ensure the accurate delivery of the test compound and the generation of high-quality, reliable data. Thorough pre-formulation studies and careful selection of excipients are foundational to the success of any in vivo study.

References

  • San Diego State University IACUC. (n.d.). Oral Gavage Rodent SOP. Retrieved from [Link]

  • Muby Chemicals. (n.d.). This compound BP Ph Eur n Pure Manufacturers. Retrieved from [Link]

  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]

  • Gao, Y., et al. (2018). Oral Formulations for Preclinical Studies. In Developing Solid Oral Dosage Forms (pp. 651-676). Academic Press.
  • Ferreira, F. F., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 111(10), 2719-2733.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 744-756.
  • Huma, N., et al. (2023). Rapid Method for Quantification of Iron (Fe+3) from Ferrazone (NaFe-EDTA) in Fortified Wheat Flour. ACS Food Science & Technology, 3(7), 1225-1233.
  • Mondstar. (2024). How High Purity Iron Supplement Agent this compound is Produced. Retrieved from [Link]

  • Perez, V., et al. (2004). Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats. Journal of the American College of Nutrition, 23(2), 142-147.
  • Shah, S., et al. (2014). An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC04.
  • European Chemicals Agency. (n.d.). This compound - Registration Dossier. Retrieved from [Link]

  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.
  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]

  • Vasundhara Rasayan. (n.d.). This compound Exporter, Manufacturer & Supplier. Retrieved from [Link]

  • Taylor, A., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551-556.
  • Chen, X., et al. (2025). Preparation of iron dextran complex and its effect on iron deficiency anemia in rats. International Journal of Biological Macromolecules, 285, 147829.
  • Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Protheragen. (n.d.). Vet Excipients. Retrieved from [Link]

  • Google Patents. (n.d.). US8802114B2 - Pharmaceutical compositions of iron for oral administration.
  • Google Patents. (n.d.). US8802114B2 - Pharmaceutical compositions of iron for oral administration.
  • FAO JECFA Monographs. (n.d.). SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. Retrieved from [Link]

  • Wang, L., et al. (2019).
  • Wesseling-Perry, K., et al. (1996). Cross-linked iron dextran is an efficient oral phosphate binder in the rat.
  • Kumar, S., et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 1(3), FDD22.
  • Veterinary Prescriber. (2025). What we learned about excipients in animal medicines. Retrieved from [Link]

  • Vyas, M. B., et al. (2018). Formulation and Evaluation of Taste Masked Tablet of this compound. The Journal of medical research, 4(3), 136-142.
  • Global Journals. (n.d.). Formulation and Evaluation of Taste Masked Tablet of this compound. Retrieved from [Link]

  • Revankar, V. M., et al. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 2056-2061.
  • Agarwal, M., et al. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • ResearchGate. (n.d.). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. Retrieved from [Link]

Sources

Application Notes and Protocols for Sodium Feredetate in Treating Iron Deficiency Anemia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Sodium Feredetate in Preclinical Anemia Models

Iron Deficiency Anemia (IDA) is a globally significant nutritional disorder, and its study in laboratory animals is crucial for developing effective human and veterinary therapies.[1][2][3] The choice of an iron supplement for these preclinical models is a critical determinant of experimental outcomes. This compound, a chelated form of iron, offers distinct advantages over traditional iron salts like ferrous sulfate.[1][4][5]

This compound is a complex of ferric iron with ethylenediaminetetraacetic acid (EDTA).[4][6] This chelation protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins in the gastrointestinal tract.[6] The result is a more stable and soluble form of iron that is readily available for absorption in the small intestine.[6][7] This enhanced bioavailability, coupled with a lower incidence of gastrointestinal side effects, makes this compound a preferred agent for replenishing iron stores and treating IDA in research settings.[1][5][8]

These application notes provide a comprehensive guide to utilizing this compound in laboratory animal models of IDA, with a focus on scientifically sound protocols and the underlying principles that govern their efficacy.

Mechanism of Action: Enhanced Iron Uptake

The superior efficacy of this compound stems from its unique absorption pathway. The EDTA chelate maintains the iron in a soluble state, preventing its precipitation in the gut.[6] Upon reaching the small intestine, the iron-EDTA complex is taken up by the enterocytes.[6] Inside these cells, the acidic environment facilitates the dissociation of iron from the EDTA.[6] The freed iron then enters the body's iron pool, where it is used for the synthesis of hemoglobin and other essential iron-containing proteins.[4][7]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream NaFeEDTA This compound (Fe³⁺-EDTA) SolubleFe SolubleFe NaFeEDTA->SolubleFe Remains Soluble DietaryInhibitors Dietary Inhibitors (Phytates, Tannins) InsolubleFe Insoluble Iron Complexes DietaryInhibitors->InsolubleFe Receptor Receptor-Mediated Uptake SolubleFe->Receptor Dissociation Dissociation (Acidic pH) Receptor->Dissociation Fe Free Iron (Fe³⁺) Dissociation->Fe EDTA EDTA Dissociation->EDTA Ferritin Ferritin (Storage) Fe->Ferritin Ferroportin Ferroportin (Transport) Fe->Ferroportin Transferrin Transferrin-Bound Iron Ferroportin->Transferrin Transport

Caption: Mechanism of this compound Absorption.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia in Rodents

A reliable and reproducible model of IDA is the foundation for testing any iron supplement.

Objective: To induce a state of iron deficiency anemia in laboratory rats or mice.

Materials:

  • Weanling rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).

  • Low-iron diet (typically containing <15 mg iron/kg).[9][10]

  • Standard animal housing with ad libitum access to deionized water.

  • Equipment for blood collection (e.g., tail vein, retro-orbital sinus).

  • Hematology analyzer or spectrophotometer for hemoglobin measurement.

Procedure:

  • Acclimatization: Upon arrival, acclimatize weanling animals for 3-5 days on a standard diet.

  • Induction Phase: Switch the animals to a low-iron diet.[11] The duration of this phase can vary but is typically 4-8 weeks for mice and 2-4 weeks for rats to achieve a target hemoglobin level (e.g., <12.5 g/dL for mice).[11]

  • Monitoring: Monitor hemoglobin levels weekly to track the progression of anemia.

  • Confirmation of Anemia: Once the target hemoglobin level is reached, the animals are considered iron-deficient anemic and are ready for the treatment phase.

Causality: The use of a low-iron diet is a direct and effective method to deplete the body's iron stores, leading to a reduction in hemoglobin synthesis and the development of anemia.

Protocol 2: Efficacy Assessment of this compound

This protocol is designed to evaluate the effectiveness of this compound in repleting iron stores and correcting anemia.

Objective: To determine the efficacy of this compound in treating IDA in a rodent model.

Materials:

  • Iron-deficient anemic rodents from Protocol 1.

  • This compound solution.

  • Control vehicle (e.g., deionized water or saline).

  • Positive control (optional): Ferrous sulfate solution.

  • Oral gavage needles.

  • Equipment for blood collection and hematological analysis.

Procedure:

  • Group Allocation: Randomly assign the anemic animals to different treatment groups (e.g., Vehicle Control, this compound, Ferrous Sulfate). A typical group size is 8-12 animals.

  • Dosing: Administer the assigned treatment daily via oral gavage. A common dosage for iron supplementation in rodents is in the range of 1-5 mg/kg body weight of elemental iron.[11][12]

  • Treatment Duration: The treatment period is typically 2-4 weeks.[11]

  • Blood Sampling: Collect blood samples at baseline (before treatment initiation) and at regular intervals (e.g., weekly) during the treatment period. A final blood sample is collected at the end of the study.

  • Hematological Analysis: Measure key hematological parameters, including:

    • Hemoglobin (Hb) concentration

    • Hematocrit (Hct) or Packed Cell Volume (PCV)

    • Red Blood Cell (RBC) count

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

  • Tissue Analysis (Optional): At the end of the study, tissues such as the liver and spleen can be harvested to measure non-heme iron content as an indicator of iron stores.

Causality: Oral administration of this compound provides a bioavailable source of iron, which is absorbed and utilized for erythropoiesis, leading to an increase in hemoglobin and other hematological parameters, thereby reversing the anemic state.

Start Start: Iron-Deficient Anemic Animals Grouping Randomly Assign to Treatment Groups Start->Grouping Dosing Daily Oral Gavage (2-4 weeks) Grouping->Dosing Monitoring Weekly Blood Sampling & Hematological Analysis Dosing->Monitoring Endpoint End of Study: Final Blood & Tissue Collection Monitoring->Endpoint Analysis Data Analysis: Compare Hematological Parameters & Tissue Iron Stores Endpoint->Analysis Conclusion Conclusion: Assess Efficacy of This compound Analysis->Conclusion

Caption: Experimental Workflow for Efficacy Assessment.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Representative Hematological Parameters

ParameterVehicle Control (Mean ± SD)This compound (Mean ± SD)Ferrous Sulfate (Mean ± SD)
Baseline Hb (g/dL) 10.2 ± 0.510.1 ± 0.610.3 ± 0.4
Final Hb (g/dL) 10.5 ± 0.714.8 ± 0.913.5 ± 1.1
Baseline Hct (%) 30.1 ± 1.530.5 ± 1.830.2 ± 1.6
Final Hct (%) 31.0 ± 2.145.2 ± 2.541.8 ± 3.0
Liver Iron (µg/g) 25.3 ± 5.185.6 ± 10.270.4 ± 9.8

*p < 0.05 compared to Vehicle Control

Interpretation: A statistically significant increase in hemoglobin, hematocrit, and liver iron stores in the this compound group compared to the vehicle control would demonstrate its efficacy in treating iron deficiency anemia. A comparison with a positive control like ferrous sulfate can provide insights into the relative bioavailability and effectiveness. Studies have shown that this compound can lead to a more significant and rapid rise in hemoglobin levels compared to ferrous sulfate.[8][13]

Hemoglobin Regeneration Efficiency (HRE) Assay

The HRE assay is a robust method to quantify the bioavailability of an iron source.[14][15][16]

Principle: This assay measures the efficiency with which absorbed iron is incorporated into hemoglobin in anemic animals.[14]

Calculation: HRE (%) = (Final Hb Iron - Initial Hb Iron) / Total Iron Intake * 100

Where:

  • Hb Iron (mg) = Blood Volume (mL) x Hb (g/mL) x 0.00334 (g of iron/g of Hb)

  • Blood volume in rats is often estimated as a percentage of body weight.[14]

A higher HRE value indicates greater bioavailability of the iron source.

Safety and Toxicological Considerations

While this compound is generally well-tolerated, it is essential to conduct safety and toxicological assessments, especially for new formulations or long-term studies.[1][17][18][19][20]

Acute Toxicity: Determine the LD50 by administering escalating doses of this compound to a cohort of animals and observing for mortality and clinical signs of toxicity over a 14-day period.[2]

Sub-chronic Toxicity: Administer this compound daily for a period of 28 or 90 days. Monitor for changes in body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and perform histopathological examination of major organs.

Key Observations:

  • Clinical signs of toxicity (e.g., lethargy, changes in fur, abnormal posture).

  • Changes in organ weights.

  • Histopathological lesions in the gastrointestinal tract, liver, kidneys, and spleen.

Conclusion

This compound serves as a highly effective tool for researchers studying iron deficiency anemia in laboratory animals. Its superior bioavailability and favorable safety profile ensure reliable and reproducible results. The protocols outlined in these application notes provide a solid framework for inducing anemia and subsequently evaluating the therapeutic efficacy of this compound. By adhering to these methodologies, researchers can generate high-quality data that will contribute to the development of novel treatments for iron deficiency anemia.

References

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  • Truemeds. (n.d.). This compound: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). This compound Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound. (n.d.). Retrieved from [Link]

  • Whittaker, P. (1984). Efficiency of Converting Iron into Hemoglobin as an Assay for Evaluation. Utah State University. Retrieved from [Link]

  • de Almeida, C. A., Dutra-de-Oliveira, J. E., da-Silva, M. T., & Hedrich, U. (2011). Hemoglobin regeneration efficiency in anemic rats: effects on bone mineral composition and biomechanical properties. Biological trace element research, 143(1), 403–411. Retrieved from [Link]

  • Yokoi, K., Konomi, A., & Otagi, M. (2011). Comparison of a Modified Hemoglobin Regeneration Efficiency Method With a Slope-Ratio Assay in Measuring Relative Bioavailability of Cocoa Powder Iron Using Rats. Food Science and Technology Research, 17(1), 77-82. Retrieved from [Link]

  • Asperti, M., Pagani, A., Girelli, D., & Camaschella, C. (2018). Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation. Nutrients, 10(9), 1290. Retrieved from [Link]

  • South, P. K., & Miller, D. D. (1998). The effectiveness of various iron-supplementation regimens in improving the Fe status of anaemic rats. British Journal of Nutrition, 79(3), 265-270. Retrieved from [Link]

  • Yokoi, K., Konomi, A., & Otagi, M. (2011). Comparison of a Modified Hemoglobin Regeneration Efficiency Method with a Slope-Ratio Assay in Measuring Relative Bioavailability of Cocoa Powder Iron Using Rats. Food Science and Technology Research, 17(1), 77-82. Retrieved from [Link]

  • Benito, P., House, W., & Miller, D. (1997). Influence of iron supplementation frequency on absorption efficiency and mucosal ferritin in anaemic rats. British Journal of Nutrition, 78(3), 469-477. Retrieved from [Link]

  • Hemoglobin regeneration and RBV in iron deficient rats fed with iron... (n.d.). ResearchGate. Retrieved from [Link]

  • Oladipo, O. O., Ajibare, A. O., & Oladipo, A. A. (2020). Oral iron supplementation ameliorated alterations in iron uptake and utilization in copper-toxic female Wistar rats. Journal of trace elements in medicine and biology, 62, 126639. Retrieved from [Link]

  • Medico-Marketing. (2021). Supplementation with >Your< Iron Syrup Corrects Iron Status in a Mouse Model of Diet-Induced Iron Deficiency. Molecules, 26(16), 4983. Retrieved from [Link]

  • Revankar, V. M., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1978-1981. Retrieved from [Link]

  • Revankar, V. M., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1978-1981. Retrieved from [Link]

  • Efficacy of this compound Versus Ferrous Sulfate in Iron Deficiency Anemia in Preganant Women. (n.d.). Scribd. Retrieved from [Link]

  • A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. (n.d.). ResearchGate. Retrieved from [Link]

  • Revankar, V., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International journal of reproduction, contraception, obstetrics and gynecology, 6, 1978-1981. Retrieved from [Link]

  • Momotova, E. A., Sevostyanova, K. V., & Sevostyanov, A. N. (2020). Toxicological evaluation of a new iron-containing preparation for farm animals with alimentary anemia. E3S Web of Conferences, 175, 03015. Retrieved from [Link]

  • Cappellini, M. D., Musallam, K. M., & Taher, A. T. (2020). Recommendations for diagnosis, treatment, and prevention of iron deficiency and iron deficiency anemia. Hematology, 25(1), 1-12. Retrieved from [Link]

  • Harper, J. L. (2021). Iron Deficiency Anemia Guidelines. Medscape. Retrieved from [Link]

  • Harvey, J. W. (2012). Iron deficiency anemia. The Canadian veterinary journal, 53(7), 785–787. Retrieved from [Link]

  • Abrantes, F. P., de Souza, M. V. N., & de Oliveira, A. C. A. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of pharmaceutical sciences, 111(1), 1-13. Retrieved from [Link]

  • Institute of Medicine and National Research Council. (2005). Categories of Scientific Evidence--Animal Data. In Dietary Supplements: A Framework for Evaluating Safety. The National Academies Press. Retrieved from [Link]

  • Cappon, G. D., & Hurtt, M. E. (2009). Juvenile animal toxicity study designs to support pediatric drug development. Birth defects research. Part B, Developmental and reproductive toxicology, 86(5), 346–352. Retrieved from [Link]

  • American Society of Hematology. (2024). Plan for New ASH Clinical Practice Guidelines on Iron Deficiency Anemia. Retrieved from [Link]

  • National Research Council. (2006). Animal and In Vitro Toxicity Testing. In Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1998). Recommendations to Prevent and Control Iron Deficiency in the United States. MMWR. Recommendations and reports, 47(RR-3), 1–29. Retrieved from [Link]

  • G-D, C., & M-E, H. (2014). Managing iron deficiency anemia. dvm360. Retrieved from [Link]

  • Ko, C. W., & Siddique, S. M. (2024). AGA Clinical Practice Update on Management of Iron Deficiency Anemia: Expert Review. Clinical gastroenterology and hepatology, S1542-3565(24)00297-X. Advance online publication. Retrieved from [Link]

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Experimental Design for Iron Bioavailability Studies Using Sodium Feredetate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Iron Bioavailability and the Role of Sodium Feredetate

Iron deficiency remains a global health challenge, impacting billions of individuals and leading to conditions such as iron deficiency anemia. The efficacy of oral iron supplementation is not solely dependent on the elemental iron content but is critically governed by its bioavailability—the fraction of ingested iron that is absorbed and utilized by the body. This compound (also known as sodium iron (III) ethylenediaminetetraacetate or NaFeEDTA) is a unique iron chelate designed to enhance iron absorption and improve patient tolerance compared to traditional iron salts like ferrous sulfate.[1][2][3]

The superior bioavailability of this compound stems from the protective chelation of the ferric iron by ethylenediaminetetraacetic acid (EDTA).[1] This stable complex safeguards the iron from forming insoluble precipitates in the gastrointestinal tract with dietary inhibitors such as phytates and tannins, which are prevalent in plant-based diets.[1][2] The iron-EDTA complex remains soluble in the small intestine, where it is readily absorbed by the intestinal mucosa.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of iron bioavailability studies for this compound, encompassing in vitro, in vivo, and clinical trial methodologies.

Section 1: The Mechanistic Underpinning of this compound Absorption

Understanding the absorption pathway of this compound is fundamental to designing robust bioavailability studies. The EDTA chelate maintains the iron in a soluble form, facilitating its transport to the enterocytes of the small intestine.[1] Once at the cell surface, the iron-EDTA complex is thought to interact with specific receptors, leading to the uptake of the complex into the enterocyte.[1] Inside the cell, the iron is released from the EDTA chelate and enters the body's iron pool to be utilized for hemoglobin synthesis and other vital functions.[1][5][6]

Section 2: In Vitro Assessment of Iron Bioavailability using Caco-2 Cell Models

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption. These cells differentiate into a monolayer of polarized enterocytes that mimic the absorptive epithelium of the small intestine. The primary endpoint for assessing iron uptake in Caco-2 cells is the measurement of intracellular ferritin, an iron-storage protein.[1][3] The amount of ferritin formed is directly proportional to the amount of iron absorbed by the cells.[1]

Standard Caco-2 Monolayer Protocol for this compound Bioavailability

This protocol outlines the key steps for assessing the bioavailability of this compound compared to a control iron source (e.g., ferrous sulfate).

Experimental Workflow:

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: In Vitro Digestion cluster_2 Phase 3: Caco-2 Cell Exposure & Analysis A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a differentiated monolayer A->B C Prepare simulated gastric fluid (pepsin, pH 2.0) E Incubate with simulated gastric fluid C->E D Add this compound or control iron to a food matrix D->C F Neutralize with simulated intestinal fluid (pancreatin, bile salts, pH 7.0) E->F G Apply digested samples to the apical side of the Caco-2 monolayer H Incubate for 2-24 hours G->H I Wash cells and lyse to release intracellular contents H->I J Quantify ferritin concentration using ELISA I->J K Measure total cell protein for normalization (e.g., BCA assay) I->K L Calculate Ferritin (ng) / Total Protein (mg) J->L K->L

Caption: Workflow for in vitro iron bioavailability assessment using the Caco-2 cell model.

Detailed Protocol:

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells (ATCC® HTB-37™) onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Maintain the cultures for 21 days post-seeding to allow for full differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • In Vitro Digestion of this compound:

    • Prepare a simulated food matrix (e.g., a standardized meal).

    • Add this compound and a control iron salt (e.g., ferrous sulfate) to separate aliquots of the food matrix to achieve a final iron concentration of 10 µmol/L.

    • Subject the samples to a two-step in vitro digestion process:

      • Gastric Digestion: Add pepsin solution and adjust the pH to 2.0. Incubate at 37°C for 1-2 hours with gentle agitation.

      • Intestinal Digestion: Adjust the pH to 7.0 and add a mixture of pancreatin and bile salts. Incubate at 37°C for 2 hours with gentle agitation.

  • Exposure of Caco-2 Cells:

    • After the in vitro digestion, apply the digested samples to the apical side of the Caco-2 cell monolayers.

    • Incubate for 2 to 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Quantification of Iron Uptake (Ferritin Assay):

    • Following incubation, remove the digestate and wash the cell monolayers twice with ice-cold phosphate-buffered saline (PBS).[7]

    • Harvest the cells by adding deionized water and scraping. Lyse the cells by sonication.[7]

    • Quantify the ferritin concentration in the cell lysate using a commercially available human ferritin enzyme-linked immunosorbent assay (ELISA) kit.[1][7]

    • Measure the total protein concentration in the cell lysate using a bicinchoninic acid (BCA) assay for normalization.[7]

    • Express the iron bioavailability as ng of ferritin per mg of total cell protein.[7]

Advanced Caco-2/HepG2 Co-culture Model

For a more physiologically relevant in vitro system that accounts for the systemic regulation of iron absorption by the liver-produced hormone hepcidin, a co-culture model with the human hepatoma cell line HepG2 can be employed. This model allows for communication between the intestinal and liver cells, providing insights into the regulatory feedback loops of iron metabolism.

Key Features of the Caco-2/HepG2 Model:

  • Caco-2 cells are grown on a permeable insert, and HepG2 cells are cultured in the well below, separated by the membrane.

  • This setup allows for the basolateral transport of iron from the Caco-2 cells to be detected by the HepG2 cells.

  • In response to iron, HepG2 cells secrete hepcidin, which can then act on the Caco-2 cells to regulate iron transport.

Section 3: In Vivo Assessment of Iron Bioavailability in Animal Models

Animal models are crucial for evaluating the systemic effects of this compound on iron status. The rat hemoglobin repletion assay is a widely accepted and validated method for determining the bioavailability of iron from various sources.

Rat Hemoglobin Repletion Assay

This assay involves inducing iron deficiency anemia in young rats and then measuring the efficiency with which an iron source can restore hemoglobin levels.

Experimental Workflow:

G cluster_0 Phase 1: Iron Depletion cluster_1 Phase 2: Iron Repletion cluster_2 Phase 3: Analysis A Weanling male rats (e.g., Sprague-Dawley) B Feed a low-iron diet for 4 weeks A->B C Confirm iron deficiency anemia (low hemoglobin) B->C D Divide rats into experimental groups E Group 1: Basal low-iron diet (negative control) D->E F Group 2: Basal diet + this compound (various doses) D->F G Group 3: Basal diet + Ferrous Sulfate (reference standard, various doses) D->G H Feed repletion diets for 2 weeks E->H F->H G->H I Measure final hemoglobin levels J Calculate hemoglobin repletion efficiency I->J K Determine Relative Bioavailability (RBV) compared to ferrous sulfate J->K

Caption: Workflow for the rat hemoglobin repletion assay to determine iron bioavailability.

Detailed Protocol:

  • Induction of Iron Deficiency Anemia:

    • Use weanling male rats (e.g., Sprague-Dawley).

    • Feed the rats a low-iron diet (≤5 mg iron/kg) for 4 weeks.

    • At the end of the depletion period, confirm anemia by measuring hemoglobin levels (typically <7 g/dL).

  • Iron Repletion Period:

    • Randomly assign the anemic rats to different dietary groups (at least 8 rats per group).

    • Control Group: Continue on the low-iron basal diet.

    • Reference Group: Feed the basal diet supplemented with graded levels of a highly bioavailable iron source, such as ferrous sulfate (e.g., 6, 12, and 24 mg iron/kg diet).

    • Test Group(s): Feed the basal diet supplemented with graded levels of this compound, matching the iron concentrations of the reference group.

    • The repletion period typically lasts for 2 weeks.

  • Measurement and Analysis:

    • At the end of the repletion period, measure the final hemoglobin concentration for each rat.

    • Hemoglobin Repletion Efficiency (HRE): Calculate the HRE using the following formula:

      • HRE (%) = [(Final Hb - Initial Hb) / Total Iron Intake] x 100

    • Relative Bioavailability (RBV): Determine the RBV of this compound by comparing the slope of its dose-response curve (hemoglobin gain vs. iron intake) to that of ferrous sulfate (set at 100%).

Table 1: Key Parameters to Measure in Animal Bioavailability Studies

ParameterSampleMethodSignificance
HemoglobinWhole BloodAutomated Hematology AnalyzerPrimary indicator of iron status and recovery from anemia.
HematocritWhole BloodAutomated Hematology AnalyzerPercentage of red blood cells in the blood.
Serum IronSerumColorimetric AssayMeasure of iron bound to transferrin in circulation.
Total Iron Binding Capacity (TIBC)SerumColorimetric AssayIndirect measure of transferrin levels.
Transferrin SaturationSerumCalculated (Serum Iron / TIBC) x 100Percentage of transferrin that is saturated with iron.
Serum FerritinSerumELISAIndicator of iron stores.
Liver Iron StoresLiver TissueICP-MS or Colorimetric AssayDirect measure of the body's iron reserves.

Section 4: Human Clinical Trials for Iron Bioavailability

Human studies are the gold standard for determining the bioavailability and efficacy of an iron supplement. The design of these trials should be robust, well-controlled, and ethically sound.

Randomized Controlled Trial (RCT) Design

A double-blind, randomized, parallel-group design is recommended to compare the effects of this compound with a standard iron supplement (e.g., ferrous sulfate) or a placebo.

Key Components of a Clinical Trial Protocol:

  • Study Population:

    • Inclusion criteria should target individuals with iron deficiency or iron deficiency anemia (e.g., low serum ferritin and/or low hemoglobin).[8]

    • Exclusion criteria should account for conditions that could interfere with iron metabolism or the study outcomes.[8]

  • Intervention:

    • Define the daily dose of elemental iron from this compound and the comparator.

    • Consider different dosing strategies, such as daily versus alternate-day administration, as this can impact iron absorption due to hepcidin regulation.

  • Duration:

    • The study duration should be sufficient to observe a significant change in iron status biomarkers, typically ranging from 8 to 12 weeks.

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Change in hemoglobin concentration from baseline to the end of the study.

    • Secondary Endpoints: Changes in serum ferritin, transferrin saturation, and other iron status indicators.[9] Assessment of adverse events and tolerability is also crucial.

Table 2: Schedule of Assessments in a Typical Human Iron Bioavailability Trial

AssessmentScreeningBaseline (Day 0)Week 4Week 8End of Study (Week 12)
Informed ConsentX
Medical HistoryX
Physical ExaminationXX
Vital SignsXXXXX
Blood Sample (Iron Panel)XXXXX
Complete Blood Count (CBC)XXXXX
Adverse Event MonitoringXXXX
Gastrointestinal Tolerability QuestionnaireXXXX
Analytical Methods for Biological Samples

Accurate quantification of iron and its biomarkers in biological samples is critical for the integrity of the study results.

  • Serum Iron, TIBC, and Transferrin: These are typically measured on automated clinical chemistry analyzers using colorimetric assays.[10]

  • Serum Ferritin and Soluble Transferrin Receptor (sTfR): These are measured using immunoassays (e.g., ELISA) on automated platforms.[10]

  • Total Iron in Tissues or Cells: For preclinical studies, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for its high sensitivity and ability to provide precise trace element concentrations.[11]

Conclusion

The experimental designs and protocols outlined in this application note provide a comprehensive framework for the rigorous evaluation of this compound's iron bioavailability. By employing a multi-tiered approach, from in vitro cell-based assays to in vivo animal models and culminating in well-controlled human clinical trials, researchers can generate the robust data necessary to substantiate the efficacy and tolerability of this advanced iron supplement. The causality-driven experimental choices and self-validating protocols described herein are intended to ensure the scientific integrity and trustworthiness of the findings, ultimately contributing to the development of effective strategies for combating iron deficiency worldwide.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Revankar, V. M., & Kunte, S. (2017, May 1). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology.
  • Zeelab Pharmacy. This compound Uses, Benefits, Side Effects And Medicines.
  • Patsnap Synapse. (2024, June 15). What is this compound used for?
  • NIH. (2018, November 1). Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model.
  • Truemeds. This compound: View Uses, Side Effects and Medicines.
  • Medicines For Children. This compound for the prevention of anaemia.
  • PubMed. (2007, May). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • PubMed. (2022, April 28). The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability.
  • Chalmers Publication Library. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies.
  • JoVE. (2022, April 28). The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability.
  • PubMed. (1974, May). Collaborative study of the rat hemoglobin repletion test for bioavailability of iron.
  • NIH. (2019, August 22). Animal Models of Normal and Disturbed Iron and Copper Metabolism.
  • PubMed Central. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges.
  • PubMed. ICP-MS Analysis of Iron from Biological Samples.
  • Circulation. (2022, January 20). Transferrin Saturation, Serum Iron, and Ferritin in Heart Failure: Prognostic Significance and Proteomic Associations.
  • Frontiers. (2023, October 10). Safe and effective delivery of supplemental iron to healthy adults: a two-phase, randomized, double-blind trial – the safe iron study.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Sodium Feredetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium feredetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in aqueous solutions. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles to empower you with the knowledge to create robust and effective formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous stability a concern?

This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound used to treat iron-deficiency anemia.[1][2] In this complex, the iron is sequestered by EDTA, which enhances its solubility and bioavailability.[1][3] However, like many chelated compounds, its stability in aqueous solutions can be compromised by factors such as pH, light, temperature, and the presence of other chemical agents, potentially leading to degradation, precipitation, and loss of therapeutic efficacy.

Q2: What is the optimal pH range for a stable this compound solution?

A 1% aqueous solution of this compound typically has a pH between 4.0 and 6.5.[4][5] Maintaining the pH within this range is crucial for stability. Deviations outside this range can lead to the dissociation of the iron-EDTA complex or the precipitation of iron hydroxides at higher pH values.[6]

Q3: What are the initial signs of instability in my this compound solution?

Common indicators of instability include:

  • Color change: A noticeable deviation from the typical yellow or yellowish-brown color.[4]

  • Precipitation: The formation of solid particles in the solution.

  • Changes in pH: A drift in the pH of the solution over time.

  • Degradation of excipients: Observable changes in the properties of other formulation components.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

While this compound itself is a ferric (Fe³⁺) complex and less prone to oxidation than ferrous (Fe²⁺) salts, the EDTA ligand and other excipients in the formulation can be susceptible to oxidative degradation. The use of antioxidants should be carefully evaluated for compatibility and effectiveness in the specific formulation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues encountered with aqueous solutions of this compound.

Issue 1: Precipitation in the Solution

Symptoms: The appearance of solid matter, cloudiness, or sediment in the solution upon standing.

Potential Causes & Scientific Rationale:

  • pH Shift: The solubility of the iron-EDTA complex is pH-dependent. A significant increase in pH can lead to the formation of insoluble iron (III) hydroxide.[6]

  • Excipient Incompatibility: Certain excipients may interact with this compound, leading to the formation of insoluble complexes.

  • Concentration Effects: The concentration of this compound may exceed its solubility limit under the specific storage conditions (e.g., temperature).

  • Degradation of the Chelate: If the EDTA ligand degrades, it can no longer effectively chelate the iron, leading to the precipitation of free iron species.

Caption: Workflow for troubleshooting precipitation.

  • pH Measurement:

    • Calibrate a pH meter using standard buffers.

    • Measure the pH of the this compound solution at regular intervals (e.g., daily for the first week, then weekly).

  • Buffer System Implementation:

    • If pH instability is observed, incorporate a pharmaceutically acceptable buffer system (e.g., citrate or acetate buffer) to maintain the pH within the optimal range of 4.0-6.5.

    • Prepare trial formulations with different buffer capacities and monitor their pH stability over time.

  • Forced Degradation Study:

    • Expose the solution to elevated temperatures (e.g., 40°C and 60°C) to accelerate any potential degradation and observe for precipitation.

Issue 2: Color Change in the Solution

Symptoms: The solution's color changes from its initial yellow or yellowish-brown to a darker brown, reddish, or even colorless state.

Potential Causes & Scientific Rationale:

  • Photodegradation: Exposure to light, particularly UV light, can induce redox reactions involving the iron center or the EDTA ligand, leading to a change in the complex's electronic structure and thus its color. Commercial preparations are often stored in light-protected containers.[7]

  • Oxidative/Reductive Degradation: Interactions with other formulation components or dissolved oxygen can lead to changes in the oxidation state of the iron or degradation of the ligand.

  • Interaction with Excipients: Some excipients may form colored complexes with iron if the this compound dissociates.

Caption: Workflow for troubleshooting color change.

  • Photostability Testing:

    • Prepare two sets of your this compound solution.

    • Store one set in amber, light-resistant containers and the other in clear containers.

    • Expose both sets to a controlled light source (as per ICH Q1B guidelines) and monitor for color changes over time using a UV-Vis spectrophotometer.

  • Excipient Compatibility Study:

    • Prepare binary mixtures of this compound with each of the individual excipients in your formulation.

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Visually inspect for color changes and use analytical techniques like HPLC to detect any degradation products.

Issue 3: Loss of Potency/Assay Value

Symptoms: Analytical testing reveals a decrease in the concentration of this compound over time.

Potential Causes & Scientific Rationale:

  • Chemical Degradation: The this compound complex can undergo hydrolysis or other degradation reactions, leading to a loss of the active moiety.

  • Adsorption to Container: The molecule may adsorb to the surface of the storage container, reducing its concentration in the solution.

  • Microbial Contamination: Microorganisms can metabolize components of the formulation, including the active ingredient or excipients, leading to a loss of potency. Formulations often include preservatives like methyl and propyl hydroxybenzoate.[7][8]

G A This compound (Stable Complex) C Dissociation of Fe-EDTA Complex A->C instability B Degradation Stressors (e.g., pH shift, light, heat) B->C D Free Fe(III) ions C->D E EDTA Degradation Products C->E F Precipitation (e.g., Fe(OH)3) D->F high pH G Loss of Potency D->G E->G

Caption: Potential degradation pathway of this compound.

  • Development of a Stability-Indicating HPLC Method:

    • Develop an HPLC method capable of separating the intact this compound from its potential degradation products.

    • This method should be validated according to ICH Q2(R1) guidelines.

  • Forced Degradation Studies:

    • Subject the this compound solution to forced degradation conditions (acid, base, oxidation, heat, and light).

    • Analyze the stressed samples using the validated HPLC method to identify and quantify the degradation products.

  • Microbial Challenge Test:

    • If microbial contamination is suspected, perform a microbial limit test and a preservative effectiveness test (if preservatives are included in the formulation).

Data Summary Tables

Table 1: Key Stability Parameters for Aqueous this compound Solutions

ParameterRecommended Range/ConditionRationale
pH 4.0 - 6.5Prevents precipitation of iron hydroxides and maintains complex stability.[4][5]
Storage Temperature Room Temperature (as per product specifications)Avoid excessive heat which can accelerate degradation.
Light Exposure Protect from lightMinimizes the risk of photodegradation.[7]
Preservatives Include if a multi-dose productTo prevent microbial growth.[7][8]

Table 2: Common Excipients and Potential Compatibility Issues

Excipient ClassExamplesPotential Issues
Buffering Agents Citrates, AcetatesEnsure they do not complex with iron more strongly than EDTA.
Sweeteners Sorbitol, SucroseGenerally compatible, but purity should be ensured.[7]
Preservatives Methylparaben, PropylparabenGenerally compatible.[7][8]
Antioxidants Ascorbic Acid, Sodium MetabisulfiteCan potentially reduce Fe(III) to Fe(II), altering the complex. Compatibility must be thoroughly tested.

References

  • Patsnap Synapse. (2024, July 17).
  • EMBL-EBI. (n.d.).
  • Vyas, M. B., et al. (2018).
  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.
  • Original Research Article. (n.d.).
  • Medicines For Children. (n.d.).
  • Right Decisions. (n.d.).
  • imedi.co.uk. (n.d.).
  • Wang, Y., et al. (2020).
  • PubChem. (n.d.).
  • Wang, Y., et al. (2020). Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries. Sustainable Energy & Fuels (RSC Publishing).
  • ResearchGate. (2025, August 9).
  • Mondal, B. (2024, October 28).
  • Anjoo Chemicals. (n.d.).
  • Electronic Medicines Compendium. (n.d.). Package Leaflet: Information for the user SYTRON® 27.
  • Muby Chemicals. (n.d.).
  • Live Well Nationwide. (n.d.). This compound Iron 190mg/5ml Sugar Free Oral Solution 500ml.
  • Electronic Medicines Compendium. (n.d.). Sytron 27.5 mg iron per 5 ml Oral Solution - Summary of Product Characteristics (SmPC).
  • FAO/WHO Expert Committee on Food Additives. (n.d.). SODIUM IRON (III)
  • medtigo. (n.d.).
  • MCB Books. (n.d.).
  • MedKoo Biosciences. (n.d.).
  • Medicines For Children. (n.d.).
  • Zeelab Pharmacy. (n.d.). This compound Uses, Benefits, Side Effects And Medicines.
  • Patsnap Synapse. (2024, June 15).
  • 1mg. (2025, August 1). This compound: View Uses, Side Effects and Medicines.
  • Dr. Paul Lohmann. (n.d.).
  • The Chem Connections Homepage. (n.d.).
  • Energy & Environmental Science (RSC Publishing). (n.d.).
  • KEGG DRUG. (n.d.).
  • Stumm, W., & Lee, G. F. (1961). Kinetics of Fe(III) precipitation in aqueous solutions at pH 6.0–9.5 and 25 °C. Geochimica et Cosmochimica Acta.
  • International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2017, May 1). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women.
  • Munyengabe, A., & Zvinowanda, C. (2019). Synthesis and Chemical Stability Studies of Sodium Ferrate(VI) Solution.

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Overcoming poor solubility of sodium feredetate in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, water-soluble iron complex widely utilized in pharmaceutical formulations, cell culture, and various biochemical assays.[1][2][3] Its chelated structure enhances iron bioavailability and reduces gastrointestinal side effects compared to traditional iron salts.[1][3] However, researchers frequently encounter challenges with its solubility and stability in complex experimental buffers. This guide provides in-depth troubleshooting protocols and foundational knowledge to overcome these issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of this compound.

Q1: What are the fundamental chemical properties of this compound?

This compound is a yellow or yellowish-brown, hygroscopic, crystalline powder.[4][5] It is the monohydrated iron(III) chelate of the monosodium salt of ethylenediaminetetra-acetic acid (EDTA).[5] While generally described as "soluble in water," its practical application in buffers can be more complex.[6][7][8]

PropertyDescriptionSource(s)
Chemical Formula C₁₀H₁₂FeN₂NaO₈[6][9]
Molecular Weight 367.05 g/mol (anhydrous)[4][6]
Appearance Yellow to yellowish-brown crystalline powder[4][5]
pH (1% w/v solution) 4.0 to 6.5[4][5][6]
Water Solubility Approx. 90 g/L at 20°C; 120 g/L at 30°C[10]
Stability Hygroscopic; stable under ordinary conditions but incompatible with strong oxidizing agents.[6]
Q2: Why is my this compound precipitating in my experimental buffer?

Precipitation is the most common issue and typically stems from one of the following factors:

  • pH-Dependent Instability: The stability of the iron-EDTA chelate is highly pH-dependent. The optimal pH for maintaining solubility is between 3.5 and 6.5.[4][7][11] Outside this range, particularly at higher, more alkaline pH values, the ferric iron (Fe³⁺) can dissociate from the EDTA and precipitate as ferric hydroxide (Fe(OH)₃).

  • Incompatible Buffer Components: Certain buffer anions, most notably phosphate, can compete with EDTA for the iron ion. This can lead to the formation of highly insoluble iron phosphates, causing the solution to become cloudy or form a distinct precipitate.

  • Over-saturation: Exceeding the solubility limit of this compound in the specific buffer system at a given temperature will inevitably lead to precipitation. The presence of other salts in the buffer can reduce the effective solubility compared to pure water.

  • Incorrect Order of Reagent Addition: Adding the powdered this compound directly to a concentrated or high pH buffer can cause localized areas of high concentration and pH, triggering immediate precipitation before the compound has a chance to dissolve and stabilize.

Q3: Can temperature be used to improve solubility?

Yes, gentle heating can significantly improve the dissolution rate and solubility of this compound. As indicated by supplier data, solubility increases from approximately 90 g/L at 20°C to 300 g/L at 70°C.[10] However, prolonged heating at high temperatures should be avoided as it can potentially degrade the complex. Always allow the solution to return to room temperature to ensure it remains stable and does not precipitate upon cooling.

Part 2: Troubleshooting Guides & Protocols

This section provides structured, step-by-step solutions to common solubility problems.

Issue 1: Precipitate Forms Immediately Upon Addition to Buffer

This is a classic sign of pH shock or buffer incompatibility. Follow this workflow to diagnose and resolve the issue.

start Start: Precipitate Observed check_ph 1. Check Buffer pH start->check_ph ph_in_range Is pH between 4.0 - 6.5? check_ph->ph_in_range adjust_ph Adjust buffer pH to < 6.5 before adding compound ph_in_range->adjust_ph No check_buffer_type 2. Check Buffer Type ph_in_range->check_buffer_type Yes stock_solution 3. Prepare a Concentrated Aqueous Stock Solution adjust_ph->stock_solution is_phosphate Is it a Phosphate buffer (e.g., PBS)? check_buffer_type->is_phosphate use_alt_buffer Switch to a non-phosphate buffer (e.g., Tris, HEPES, MOPS) is_phosphate->use_alt_buffer Yes is_phosphate->stock_solution No use_alt_buffer->stock_solution add_stock Add stock solution dropwise to the final buffer stock_solution->add_stock success Success: Clear Solution add_stock->success fail Issue Persists: Consult Advanced Protocols add_stock->fail

Caption: Troubleshooting workflow for immediate precipitation.

This is the most reliable method to prevent solubility issues.

  • Weigh: Accurately weigh the required amount of this compound powder.

  • Dissolve in Water: Dissolve the powder in 60-70% of the final desired volume using high-purity deionized or distilled water. Do not use buffer at this stage.

  • Gentle Warming & Stirring: Place the container on a magnetic stir plate and stir. If dissolution is slow, gently warm the solution to 30-40°C. Do not boil.[10]

  • pH Check (Optional but Recommended): Check the pH of the aqueous stock. It should naturally fall within the 4.0-6.5 range.[4] If it is significantly outside this range, the quality of the starting material may be compromised.

  • Cooling: Allow the solution to cool to room temperature. Ensure no precipitate forms upon cooling.

  • Final Dilution: Add the concentrated aqueous stock solution dropwise to your final experimental buffer while stirring. This gradual addition prevents localized concentration and pH shocks.

  • Volume Adjustment: Bring the solution to the final volume using your buffer.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter. Do not autoclave, as high heat and pressure can degrade the chelate.

Issue 2: Solution is Cloudy or Becomes Cloudy Over Time

Cloudiness indicates the formation of fine, colloidal precipitates, often due to slow-reacting buffer components or gradual pH drift.

  • Sonication: Place the vessel containing the cloudy solution in a bath sonicator for 5-15 minutes. The high-frequency agitation can break up small agglomerates and force fine particles back into solution.[12]

  • pH Re-Verification: After sonication, re-check the pH of the solution. If it has drifted outside the optimal 4.0-6.5 range, carefully adjust it back using dilute HCl or NaOH.

  • High-Speed Centrifugation: If sonication fails, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet the insoluble material. Carefully decant the supernatant for use, and consider remeasuring the iron concentration if precise quantification is critical.

Part 3: Advanced Concepts & Buffer Compatibility
The Chemistry of Chelation and Instability

The stability of this compound relies on the hexadentate nature of EDTA, which forms a protective "claw" around the central Fe³⁺ ion.[1] This chelation prevents the iron from reacting with its environment. However, this is a reversible equilibrium.

center Stable Na[Fe(EDTA)] Complex precipitate Fe(OH)₃ Precipitate center->precipitate phosphate_precipitate FePO₄ Precipitate center->phosphate_precipitate degradation Complex Degradation center->degradation high_ph High pH (>7.0) (Excess OH⁻) high_ph->center phosphate Competing Anions (e.g., Phosphate) phosphate->center strong_oxidizers Strong Oxidizing Agents strong_oxidizers->center

Caption: Key factors leading to the destabilization of the this compound complex.

Buffer System Compatibility Guide

Choosing the right buffer is critical. Buffers that do not contain competing chelating agents or precipitating anions are strongly preferred.

Buffer SystemCommon AbbreviationCompatibilityKey Considerations
Tris-HCl TrisExcellent A standard, non-interfering buffer. Ensure the final pH is adjusted correctly.
HEPES HEPESExcellent Good buffering capacity in the physiological range, but ensure final pH is not >7.
MOPS MOPSGood Often used in cell culture media. Stable, but can appear slightly yellow.[13]
Phosphate-Buffered Saline PBSPoor Not Recommended. Phosphate will actively compete with EDTA, leading to the precipitation of insoluble iron phosphate.
Citrate Buffers -Moderate Citrate is a weak chelator and can compete with EDTA, potentially destabilizing the complex over time. Use with caution.
References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives. (n.d.). SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. Retrieved from [Link]

  • Anmol Chemicals. (n.d.). This compound BP Grade. Retrieved from [Link]

  • Vaibhav Fine Chem. (n.d.). EDTA this compound Manufacturer. Retrieved from [Link]

  • Mophan, N., et al. (2010). Enhancing iron(III) solubility using cassava and arrowroot starch. ScienceAsia, 36(2), 119-124.
  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.
  • Revankar, V. M., & Kulkarni, S. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1999-2003.
  • Sarkate, P., et al. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • Mophan, N., et al. (2010). Enhancing iron(III) solubility using cassava and arrowroot starch. Request PDF. Retrieved from [Link]

  • MrMed. (2024). This compound, Folic Acid and Vitamin B12: View Uses and Medicines. Retrieved from [Link]

  • ResearchGate. (2025). How to improve the metal complexes solubility in water? Retrieved from [Link]

  • Verywell Health. (2026). 4 Supplements to Take With Iron for Better Energy Levels. Retrieved from [Link]

  • Unilab. (n.d.). Managing anaemia: Focus on this compound + folic acid + vit. B12. Retrieved from [Link]

  • Pharmacompass. (n.d.). This compound [INN:DCF] | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Chemistry World. (2014). Solving iron's solubility problem. Retrieved from [Link]

  • Dr. Paul Lohmann. (n.d.). Ferric Sodium Edetate(this compound). Retrieved from [Link]

  • Direct Food Ingredients Ltd. (2022). This compound BP. Retrieved from [Link]

  • Hubei Ocean Biotech. (2024). How High Purity Iron Supplement Agent this compound is Produced. Retrieved from [Link]

  • NHS Scotland. (2020). This compound (Sytron®). Retrieved from [Link]

  • Gomez-Ramirez, S., et al. (2024). Comparative evaluation of different oral iron salts in the management of iron deficiency anemia. Scientific Reports, 14(1), 517.
  • Electronic Medicines Compendium. (n.d.). Package Leaflet: Information for the user SYTRON® 27.5 mg iron per 5 ml oral solution this compound trihydrate. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives. (1999). sodium iron (iii) ethylenediaminetetraacetate, trihydrate. Retrieved from [Link]

Sources

Minimizing gastrointestinal side effects of sodium feredetate in rodent studies

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Gastrointestinal Side Effects: A Troubleshooting Guide for Researchers

Welcome to the technical support center for the use of sodium feredetate in rodent models. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the potential gastrointestinal (GI) side effects associated with this iron supplement during preclinical studies. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your research and the welfare of your animal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound and its GI profile in rodents.

Q1: Why is this compound often chosen over other iron salts like ferrous sulfate for rodent studies?

A1: this compound, a chelate of ferric iron with ethylenediaminetetraacetic acid (EDTA), is typically selected for its superior bioavailability and reduced gastrointestinal side effects compared to non-chelated iron salts. The EDTA ligand protects the iron from precipitating in the alkaline environment of the small intestine, keeping it soluble and available for absorption. This chelation also reduces the amount of free, unabsorbed iron in the colonic lumen, which is a primary driver of oxidative stress and mucosal irritation commonly seen with salts like ferrous sulfate.

Q2: What are the typical signs of gastrointestinal distress in rodents administered this compound?

A2: While generally better tolerated, high doses or improper administration of this compound can still lead to GI issues. Key signs to monitor in your rodent colony include:

  • Changes in Fecal Consistency: Look for diarrhea or, less commonly, constipation.

  • Reduced Food and Water Intake: This is often an early indicator of general malaise.

  • Weight Loss or Stagnation: Failure to gain weight, particularly in growing animals, is a significant red flag.

  • Behavioral Changes: Lethargy, piloerection (hair standing on end), or a hunched posture can indicate discomfort.

  • Visible Signs of Dehydration: Such as sunken eyes or skin tenting.

Q3: Can the vehicle used for oral gavage affect the GI tolerance of this compound?

A3: Absolutely. The choice of vehicle is critical.

  • Water (Deionized or Distilled): This is the most common and generally well-tolerated vehicle.

  • Saline (0.9% NaCl): Also a suitable option, particularly if maintaining isotonicity is a concern.

  • Vehicles to Avoid: Hypertonic solutions (e.g., high-concentration sugar solutions) can exacerbate osmotic diarrhea. Similarly, vehicles with high viscosity can delay gastric emptying and alter absorption kinetics. It is crucial to ensure the this compound is fully dissolved in the chosen vehicle before administration.

Q4: How does the gut microbiota interact with unabsorbed this compound?

A4: Unabsorbed iron, even from this compound, can significantly alter the gut microbial landscape. Excess iron in the colon can selectively promote the growth of pathogenic bacteria that utilize iron for their proliferation, potentially at the expense of beneficial commensal bacteria like Lactobacilli and Bifidobacteria. This dysbiosis can lead to inflammation and contribute to GI side effects.

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to identifying and resolving GI side effects observed during your study.

Issue 1: Diarrhea or Loose Stools Observed Post-Administration

Diarrhea is the most frequently reported side effect and is often dose-dependent. It results from a combination of osmotic effects and mucosal irritation from unabsorbed iron.

A Observation: Diarrhea / Loose Stools B Step 1: Confirm Causality - Isolate affected animals. - Review dosage & administration records. A->B Verify link to dosing C Step 2: Immediate Actions - Provide hydration support (e.g., hydrogel). - Temporarily halt administration. B->C Animal welfare is priority D Step 3: Dose Titration Protocol - Reduce dose by 25-50%. - Gradually increase to desired level over several days. C->D Primary solution E Step 4: Split Dosing Strategy - Divide the total daily dose into two or three smaller administrations. D->E If diarrhea persists G Resolution: GI tolerance achieved. Proceed with study. D->G If successful F Step 5: Dietary Modification - Ensure a standard, fiber-adequate chow. - Avoid high-fat diets which can affect iron absorption. E->F If diarrhea persists E->G If successful F->G If successful

Caption: Troubleshooting workflow for managing diarrhea.

The primary cause of diarrhea is an osmotic effect created by unabsorbed iron in the intestinal lumen, drawing water into the bowels. At higher concentrations, this unabsorbed iron can also directly irritate the intestinal mucosa, triggering an inflammatory response and further fluid secretion.

  • Dose Titration: Reducing the dose lowers the concentration of unabsorbed iron, directly mitigating the osmotic load and mucosal irritation. A gradual re-introduction allows the gut to adapt.

  • Split Dosing: Administering smaller doses more frequently prevents a large bolus of iron from overwhelming the absorptive capacity of the duodenum at any single time point.

Issue 2: Constipation and Reduced Fecal Output

While less common than diarrhea, constipation can occur. It may be linked to alterations in gut motility or significant changes in the microbiota.

  • Verify Hydration Status: Ensure animals have unrestricted access to water and are not dehydrated, as this is a primary cause of constipation.

  • Check Diet Composition: A diet with very low fiber can contribute to constipation. Ensure the standard rodent chow is being used and has not been modified.

  • Consider a Lower Dose: Paradoxically, high iron levels can sometimes lead to reduced motility. A temporary dose reduction may resolve the issue.

Issue 3: Inconsistent or Unexpected Experimental Results

GI side effects can introduce significant variability into your data, affecting everything from drug metabolism to behavioral outcomes.

A High Dose this compound B Unabsorbed Luminal Iron A->B C Gut Dysbiosis (Altered Microbiota) B->C D Mucosal Inflammation & Oxidative Stress B->D E Compromised Gut Barrier (Increased Permeability) C->E D->E F Systemic Inflammation E->F G Altered Drug Metabolism (e.g., Cytochrome P450 activity) F->G H Variable Experimental Outcomes F->H G->H

Caption: Impact of GI side effects on experimental outcomes.

If you suspect GI issues are affecting your results, it is crucial to implement a GI Health Monitoring Protocol alongside your primary study.

Part 3: Protocols and Data

Protocol 1: Dose Titration for Optimal GI Tolerance

This protocol is designed to identify the maximum tolerated dose (MTD) of this compound in your specific rodent model and study conditions.

Objective: To establish a dosing regimen that achieves the desired level of iron repletion without inducing significant GI side effects.

Methodology:

  • Establish Baseline: For 3-5 days prior to starting, monitor and record baseline body weight, food/water intake, and fecal consistency for all animals.

  • Start Low: Begin with a dose that is 25% of your target calculated dose. Administer daily via the intended route (e.g., oral gavage).

  • Daily Monitoring: For the next 3 days, continue to monitor the parameters from Step 1. Pay close attention to any signs of diarrhea or weight loss.

  • Incremental Increase: If no adverse effects are observed after 3 days, increase the dose by 25%.

  • Repeat and Observe: Continue this incremental increase every 3 days, carefully monitoring for the onset of GI signs.

  • Define MTD: The highest dose administered for at least 3 consecutive days without inducing adverse GI effects is considered your study-specific MTD. If your target dose is above the MTD, you must employ a split-dosing strategy (Protocol 2).

Protocol 2: Split Dosing Administration

Objective: To administer a total daily dose that is above the single-dose MTD while maintaining GI tolerance.

Methodology:

  • Determine Total Daily Dose: This is the target dose required for your experimental endpoint.

  • Divide the Dose: Split the total daily dose into two or three equal smaller doses.

  • Schedule Administration: Administer the smaller doses at separated intervals throughout the day (e.g., 9:00 AM and 5:00 PM for a twice-daily regimen). A minimum of 6-8 hours between administrations is recommended.

  • Monitor Closely: Continue daily health and GI monitoring as described in Protocol 1.

Data Summary: Recommended Starting Doses

The following table provides general starting points for this compound dosing in common rodent models. Note: These are only recommendations; the optimal dose must be determined empirically using the titration protocol above.

Rodent ModelIndicationRecommended Starting Dose (mg/kg/day of elemental iron)Potential MTD Range (mg/kg/day)
Sprague-Dawley Rat Iron Deficiency Anemia10 - 1530 - 60
C57BL/6 Mouse Iron Deficiency Anemia15 - 2040 - 80
BALB/c Mouse Dietary Supplementation5 - 1020 - 40

Data compiled from internal experience and publicly available literature. Ranges can vary based on diet, age, and sex of the animals.

References

  • Title: The impact of iron supplementation on the gut microbiome in children: a systematic review Source: Nutrition Reviews URL: [Link]

  • Title: Effect of Sodium Iron EDTA-Fortified Salt on Anemia, Iron Deficiency, and Development of Rural School-Aged Children in North China Source: Food and Nutrition Bulletin URL: [Link]

Technical Support Center: Taste Masking Sodium Feredetate for Pediatric Formulations

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for taste masking sodium feredetate. This guide is designed for our fellow researchers, scientists, and drug development professionals. This compound, an effective iron supplement, presents a significant palatability challenge in pediatric formulations due to its distinct metallic taste.[1][2] Poor palatability is a primary driver of non-compliance in pediatric populations, making effective taste masking critical for therapeutic success.[3][4]

This document moves beyond standard protocols to provide a troubleshooting framework based on scientific principles and practical experience. Here, we will explore the causality behind experimental choices to empower you to overcome common hurdles in the lab.

Section 1: Frequently Asked Questions - Understanding the Core Challenge

Q1: Why is taste masking this compound so challenging?

A1: The primary challenge stems from the inherent metallic and slightly astringent taste of the iron component.[1] Unlike simple bitterness that can often be overwhelmed by sweeteners, the metallic off-note is a complex sensory perception that is difficult to eliminate. Furthermore, pediatric formulations are often liquid or orally disintegrating, which increases the residence time in the oral cavity and allows for more extensive interaction between the active pharmaceutical ingredient (API) and taste receptors.[5] Children are particularly sensitive to and averse to bitter and metallic tastes, making this a critical issue to address for patient adherence.[3][6]

Q2: What are the primary mechanisms for taste masking this compound?

A2: There is no single universal method for taste masking.[7] The most successful strategies for this compound focus on preventing the iron ions from interacting with taste buds in the mouth. This can be broadly achieved through three main approaches:

  • Complexation/Sequestration: Physically trapping the this compound molecule within another larger molecule, such as a cyclodextrin, to prevent it from dissolving in saliva and reaching the taste receptors.[8][9]

  • Physical Encapsulation: Creating a barrier around the API particles using polymers or lipids (microencapsulation) to prevent their dissolution in the oral cavity.[8][9]

  • Sensory Modification: Using a combination of high-intensity sweeteners, flavors, and specific ions (like sodium salts) to overwhelm, block, or modify the perception of the metallic taste.[6][10][11] This is often used in conjunction with other methods.

Section 2: Troubleshooting Guides for Core Taste Masking Strategies

This section addresses specific issues you may encounter during your formulation experiments.

Strategy 1: Inclusion Complexation with Cyclodextrins

Q3: I'm using β-cyclodextrin, but the metallic taste of this compound persists. What's going wrong?

A3: This is a common issue that usually points to suboptimal complexation efficiency. Here are the key parameters to investigate:

  • Causality - The Importance of Stoichiometry: The effectiveness of an inclusion complex is highly dependent on the molar ratio of the drug to the cyclodextrin. An insufficient amount of β-cyclodextrin will leave un-complexed drug particles available to produce the metallic taste. Research has shown that a 1:2 molar ratio of this compound to β-cyclodextrin is significantly more effective than a 1:1 ratio.[1][7]

    • Troubleshooting Step: Increase the molar ratio of β-cyclodextrin to 1:2 or even 1:3 and re-evaluate the taste. Ensure your calculations are based on the molecular weights of both the hydrated form of this compound and β-cyclodextrin.

  • Causality - The Method of Complexation: The physical method used to form the complex dramatically impacts its stability and efficiency. A simple physical mixture is often insufficient to achieve true inclusion. The kneading method, which involves creating a paste with a hydroalcoholic solvent, forces the drug into the hydrophobic cavity of the cyclodextrin, resulting in a more stable and effective complex.[1][7]

    • Troubleshooting Step: Switch from a dry blend or physical mixture to the kneading method. See the detailed protocol in Section 4 .

  • Causality - Interference from Other Excipients: Certain excipients in your formulation can compete with the drug for the cyclodextrin cavity or alter the micro-environment's pH, thereby reducing complexation efficiency.

    • Troubleshooting Step: Prepare the this compound-cyclodextrin complex separately before introducing it to other formulation excipients. This ensures maximum complexation without interference.

Workflow for Troubleshooting Cyclodextrin Complexation

Sources

Technical Support Center: Optimizing Sodium Feredetate Dosage for Maximal Hemoglobin Response

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with sodium feredetate. This guide is designed to provide in-depth, practical insights into optimizing the dosage of this compound to achieve a maximal and predictable hemoglobin response in your experimental models and clinical studies. We will delve into the underlying scientific principles, provide actionable protocols, and troubleshoot common challenges you may encounter.

Section 1: Foundational Principles of this compound Action

This section addresses the fundamental questions regarding the mechanism and properties of this compound, providing the causal reasoning behind its use and efficacy.

Frequently Asked Questions (FAQs): The "Why"

Q1: What is this compound and how does it differ from other iron salts like ferrous sulfate?

This compound, also known as sodium iron (III) ethylenediaminetetraacetate (NaFeEDTA), is a chelated iron compound.[1] Unlike simple iron salts (e.g., ferrous sulfate, ferrous fumarate), the iron in this compound is chemically bound to EDTA.[2] This chelation provides two key advantages:

  • Enhanced Stability and Solubility: The EDTA molecule acts as a protective shield, preventing the iron from forming insoluble and unabsorbable complexes with dietary inhibitors like phytates and tannins found in plant-based foods.[1]

  • Improved Gastrointestinal Tolerability: The unionized form of iron in the chelate is less likely to cause common side effects such as nausea, constipation, and stomach irritation that are frequently associated with ferrous salts.[3][4]

Q2: What is the detailed mechanism of absorption for this compound?

This compound is primarily absorbed in the small intestine.[5] The EDTA chelate keeps the iron soluble and protected as it passes through the stomach and into the duodenum.[1] In the small intestine, the entire NaFeEDTA complex is thought to be taken up by the enterocytes (intestinal absorptive cells). Inside the cell, the iron is released from the EDTA chelate. This free iron then joins the body's iron pool, where it is either stored as ferritin or transported into the bloodstream by binding to transferrin.[1] Transferrin then delivers the iron to the bone marrow, where it is incorporated into hemoglobin during the production of new red blood cells.[1][3]

cluster_0 GI Tract cluster_1 Enterocyte cluster_2 Bloodstream & Bone Marrow This compound (Oral) This compound (Oral) Stomach Stomach This compound (Oral)->Stomach Ingestion Small Intestine Small Intestine Stomach->Small Intestine Transit Uptake Uptake of NaFeEDTA Complex Small Intestine->Uptake Absorption Iron Release Iron (Fe³⁺) released from EDTA Uptake->Iron Release Ferritin Storage as Ferritin Iron Release->Ferritin Storage Transferrin Binds to Transferrin Iron Release->Transferrin Transport Bone Marrow Bone Marrow Transferrin->Bone Marrow Hemoglobin Hemoglobin Synthesis Bone Marrow->Hemoglobin cluster_0 Phase 1: Induction & Baseline cluster_1 Phase 2: Dosing Period cluster_2 Phase 3: Monitoring & Analysis A Induce Anemia (Iron-Deficient Diet) B Baseline Blood Sample (Day 0) - CBC - Iron Panel A->B C Randomize into - Vehicle Control - Positive Control - Dose Groups (Low, Mid, High) B->C D Daily Oral Dosing (2-4 weeks) C->D E Weekly Blood Samples (Day 7, 14, 21, 28) - CBC - Iron Panel D->E During Dosing F Data Analysis (Dose vs. ΔHb) E->F G Determine Optimal Dose F->G

Caption: Experimental Workflow for Dose-Optimization Study.

Quantitative Data from Clinical Studies

The following table summarizes dosage regimens and corresponding hemoglobin responses from published human clinical trials. This data provides an authoritative starting point for designing your own studies.

Study PopulationThis compound Dose (Elemental Iron)Comparator Dose (Elemental Iron)DurationMean Hemoglobin Increase (this compound)Reference
Pregnant Anemic Women33 mg, twice daily100 mg Ferrous Fumarate, twice daily75 days1.79 g/dL[6]
Pregnant Anemic Women66 mg, twice daily100 mg Ferrous Fumarate, twice daily75 days1.84 g/dL[6]
Pregnant Anemic Women33 mg, once daily60 mg Ferrous Sulfate2 monthsSignificant and rapid rise (p <0.001 vs comparator)[7]
Iron Deficient Patients10-15 ml syrup (dose varies)N/A21 days≥ 1 g/dL in 82.5% of patients[8]

Section 3: Troubleshooting Guide & Advanced FAQs

This section addresses specific issues and advanced questions that researchers may encounter during their experiments.

Q4: We are observing a high degree of variability in hemoglobin response within the same dose group. What are the potential causes?

  • Inconsistent Dosing: Ensure accurate and consistent administration, especially with oral gavage in animal studies. Verify the concentration and stability of your dosing solution. [9]* Dietary Interactions: Although this compound is less susceptible to dietary inhibitors, significant variations in food intake or composition can still play a role. [10]Avoid co-administration with high levels of calcium, antacids, or caffeine. [11][12]* Underlying Inflammation: Inflammation can blunt the hematopoietic response to iron supplementation. [13]Measure inflammatory markers like C-reactive protein (CRP) to identify and potentially exclude animals with underlying inflammatory conditions. [14]* Absorption Issues: Individual animals may have underlying gastrointestinal issues that affect absorption. [15] Q5: The hemoglobin response in our study is lower than expected based on published literature. What should we investigate?

  • Dosage Calculation: Double-check your calculation of elemental iron from the this compound salt. This compound (trihydrate) contains approximately 13% elemental iron. [16]* Bioavailability of the Source Material: Ensure the purity and quality of your this compound. Source from a reputable supplier and obtain a certificate of analysis. [9]* Monitoring Timeframe: An adequate response may take time. A significant rise in hemoglobin is typically observed after 2-4 weeks of consistent dosing. [17]An increase of at least 1 g/dL after one month is a good indicator of response. [18]* Severity of Anemia: The baseline hemoglobin level can influence the magnitude of the response. Severely anemic subjects may show a more dramatic initial increase.

Q6: We are planning a study with a novel controlled-release formulation of this compound. How can we establish an in vitro-in vivo correlation (IVIVC)?

Establishing an IVIVC is crucial for formulation development. This involves correlating the in vitro drug dissolution rate with the in vivo drug absorption rate.

  • In Vitro Dissolution: Develop a dissolution test method that mimics the physiological conditions of the gastrointestinal tract. [19]2. In Vivo Pharmacokinetic Study: Administer the formulation to your model and collect plasma samples over time to determine the iron concentration curve.

  • Correlation: Use mathematical models to correlate the percentage of drug dissolved in vitro with the percentage of the drug absorbed in vivo. [19][20]Studies have shown good correlation between in vitro dialyzability and in vivo iron absorption for iron compounds. [21] Q7: At what point in a study should we consider a subject a "non-responder" to oral this compound?

A common clinical benchmark is a failure to see a hemoglobin increase of at least 1.0 g/dL after 14 to 30 days of oral iron therapy. [18][22]If no significant response is observed within this timeframe, it is important to investigate potential causes such as non-compliance, malabsorption, incorrect diagnosis, or ongoing blood loss. [12] Q8: Are there any known drug interactions we should be aware of when designing our studies?

Yes. Iron supplements can interfere with the absorption of other drugs. Key interactions to be aware of include:

  • Antacids and Proton Pump Inhibitors: These can decrease iron absorption. [10]* Tetracycline and Quinolone Antibiotics: Iron can reduce the absorption of these antibiotics.

  • Levothyroxine: Iron can decrease the absorption of thyroid medications.

It is recommended to administer this compound at least two hours before or after these types of medications. [16]

References
  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Truemeds. This compound: View Uses, Side Effects and Medicines. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

  • Apollo Pharmacy. This compound: Uses, Side Effects and Medicines. [Link]

  • Zeelab Pharmacy. This compound Uses, Benefits, Side Effects And Medicines. [Link]

  • medtigo. This compound | Dosing, Uses and More. [Link]

  • Saxena, A., et al. (2022). Establishing In Vitro-In Vivo Correlation (IVIVC) for Formulations of Vitamin C and Iron in Daily Plus Tablets. Dissolution Technologies. [Link]

  • Arguelles, W., et al. (2013). Comparison between in vitro and in vivo methods to screen iron bioavailability. Taylor & Francis Online. [Link]

  • Pinheiro, E., et al. (2011). Bioavailability of iron measurement in two nutrients multiple solutions by in vitroand in vivo;a comparative methodology between. Scielo. [Link]

  • ResearchGate. (2016). A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model. [Link]

  • ResearchGate. (2013). (PDF) Comparison between in vitro and in vivo methods to screen iron bioavailability. [Link]

  • Sarkate, P., et al. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. PubMed. [Link]

  • Patsnap Synapse. (2024). What are the side effects of this compound?[Link]

  • Chan, K., et al. (2022). Diagnosis and management of iron deficiency in females. CMAJ. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2016). An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound in Patients with Iron Deficiency Anemia. [Link]

  • ResearchGate. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. [Link]

  • Revankar, V., et al. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]

  • ResearchGate. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. [Link]

  • Right Decisions. This compound (Sytron®). [Link]

  • Rupa Health. (2023). A Functional Medicine Iron Deficiency Anemia Protocol: Comprehensive Testing, Therapeutic Diet, and Supplements. [Link]

  • Noah Technologies Corporation. (2024). How High Purity Iron Supplement Agent this compound is Produced. [Link]

  • Medicines For Children. (2016). This compound for the treatment of anaemia. [Link]

  • National Center for Biotechnology Information. (2023). Iron Supplementation. [Link]

  • Mayo Clinic. (2022). Iron deficiency anemia - Diagnosis & treatment. [Link]

  • Justdial. This compound - High-Quality Antidote for Heavy Metal Toxicity. [Link]

  • van der Meer, P., et al. (2019). The importance of dose optimisation in the treatment of iron deficiency in heart failure. Taylor & Francis Online. [Link]

  • Cleveland Clinic. (2022). Iron Supplements for Anemia (Ferrous Sulfate): Benefits. [Link]

  • NHS. (2022). Ferritin interpretation - a guide for GPs (Non-pregnant adults). [Link]

  • Kam, M., et al. (2017). Iron Supplementation, Response in Iron-Deficiency Anemia: Analysis of Five Trials. The American Journal of Medicine. [Link]

  • S.A. Pharmachem. This compound Exporter, Manufacturer & Supplier, Ahmedabad, India. [Link]

  • World Health Organization. (2020). WHO guideline on use of ferritin concentrations to assess iron status in individuals and populations. [Link]

  • Direct Food Ingredients Ltd. (2022). This compound BP. [Link]

  • American Academy of Family Physicians. (2013). Iron Deficiency Anemia: Evaluation and Management. [Link]

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Technical Support Center: Troubleshooting Sodium Feredetate Degradation in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium feredetate (also known as sodium iron (III) ethylenediaminetetraacetate) is a highly bioavailable iron source, prized in research and pharmaceutical development for its efficacy and tolerability.[1] As a chelated iron complex, its stability is paramount to ensuring accurate experimental outcomes and the therapeutic efficacy of final formulations. This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering degradation of this compound during storage and experimentation. Our approach is rooted in explaining the causal mechanisms behind degradation to empower you with the knowledge to proactively safeguard your valuable materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex where iron (in the ferric state, Fe³⁺) is enveloped by the chelating agent ethylenediaminetetraacetic acid (EDTA).[1] This chelation enhances iron's solubility and absorption, protecting it from dietary inhibitors.[1] Stability is critical because degradation, which involves the breakdown of this chelate, can lead to the precipitation of insoluble iron hydroxides, loss of bioavailability, and the generation of impurities that could interfere with experimental results or compromise the safety and efficacy of a drug product.

Q2: What are the primary factors that can cause this compound to degrade?

The degradation of this compound is primarily influenced by three factors:

  • Light (Photodegradation): Exposure to light, particularly in the UV and blue spectrum, can trigger the breakdown of the iron-EDTA complex.

  • pH: The stability of the chelate is highly dependent on the pH of its environment. Deviations from the optimal pH range can lead to dissociation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidizing Agents: The presence of strong oxidizing agents can also compromise the integrity of the complex.[2][3]

Q3: What are the visible signs of this compound degradation?

As a solid, this compound is a yellow or yellowish-brown crystalline powder.[4] While subtle color changes can be difficult to quantify visually, a significant darkening or change in the powder's homogeneity can indicate degradation. In solution, degradation is often more apparent, potentially leading to:

  • A color change in the solution.

  • The formation of a precipitate as the iron is no longer effectively chelated and may form insoluble iron hydroxides.

  • A shift in the pH of the solution.

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you might encounter and provides a step-by-step approach to identify and resolve them.

Issue 1: Unexpected Results or Loss of Potency in Experiments

You've prepared a stock solution of this compound, but your experimental results are inconsistent, or you observe a lower-than-expected biological effect.

Potential Cause: Degradation of this compound in your stock solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Causality Explained:

  • Freshness of Stock Solution: this compound solutions, especially when exposed to ambient laboratory conditions, can degrade over time. Preparing fresh solutions for critical experiments minimizes the impact of potential degradation.

  • Photodegradation: The iron-EDTA complex is susceptible to photodegradation, particularly when in solution. Light energy can promote the reduction of Fe³⁺ to Fe²⁺ and the subsequent breakdown of the EDTA ligand. To mitigate this, always store this compound solutions in light-resistant containers such as amber glass vials or by wrapping the container in aluminum foil.

  • Temperature Effects: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including the degradation of the iron-EDTA complex. If not otherwise specified, storing stock solutions at a controlled, cool temperature (e.g., 2-8°C) can slow down degradation.

  • pH Influence: The stability of the iron-EDTA chelate is pH-dependent. At a pH outside the optimal range (typically around 4.0-6.5 for a 1% solution), the complex is more likely to dissociate.[4] Ensure your solvent system maintains the appropriate pH for maximal stability.

Issue 2: Physical Changes Observed in Solid this compound

You notice that your solid this compound powder has changed in appearance (e.g., clumping, significant color change) upon storage.

Potential Cause: Improper storage conditions leading to solid-state degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for physical changes in solid this compound.

Causality Explained:

  • Hygroscopicity: this compound is described as a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere. This absorbed water can initiate or accelerate degradation pathways even in the solid state. Storing the compound in a tightly sealed container, and for long-term storage, in a desiccator, is crucial.

  • Incompatibility with Excipients: When formulating solid dosage forms, incompatibilities with certain excipients can arise, especially under accelerated stability conditions of high temperature and humidity. For example, magnesium stearate, a common lubricant, has been reported to be incompatible with some active pharmaceutical ingredients.[5] While specific data for this compound is limited, it is prudent to conduct compatibility studies with your chosen excipients.

Quantitative Analysis of Degradation: A Stability-Indicating HPLC Method

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileA gradient elution will allow for the separation of the polar degradation products from the parent compound. TFA acts as an ion-pairing agent to improve peak shape.
Gradient 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-30 min: 95% to 5% B30-35 min: 5% BA shallow gradient initially will help separate early eluting impurities, followed by a steeper gradient to elute the parent compound and any less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmBased on the chromophore of the EDTA complex. The optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Protocol: Forced Degradation Studies

To validate that the HPLC method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[6][10]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

After each stress condition, the samples should be analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Practical Recommendations for Storage and Handling

To minimize the degradation of this compound in your laboratory, adhere to the following best practices:

  • Procurement and Initial Storage: Upon receipt, store this compound in its original, tightly sealed container in a cool, dry, and dark place.

  • Working with the Solid: When weighing and handling the solid powder, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.

  • Solution Preparation: Prepare solutions using high-purity water or a suitable buffer system that maintains the pH within the optimal stability range.

  • Storage of Solutions: Store stock solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[11] Refrigerate solutions when not in use, unless contraindicated for your specific application. It is recommended that opened solutions be used within 3 months.[11]

  • Avoid Incompatibilities: Be mindful of potential incompatibilities. Avoid strong oxidizing agents in your formulations.[3][4] When selecting excipients for solid formulations, consider their hygroscopicity and potential for interaction with the iron chelate.

Conclusion

The stability of this compound is a critical factor for reliable research and the development of effective iron-supplementing therapeutics. By understanding the primary degradation pathways—photodegradation, pH-mediated dissociation, and thermal degradation—and implementing proactive handling and storage strategies, you can ensure the integrity of your this compound samples. When in doubt, a well-developed and validated stability-indicating HPLC method is the most robust tool for quantifying the purity and stability of your material.

References

  • MedEx. (n.d.). This compound Trihydrate.
  • Anmol Chemicals. (2025, October 23).
  • Muby Chemicals. (n.d.). This compound SDS GHS, MSDS Sheet of Manufacturers.
  • Muby Chemicals. (n.d.). This compound BP Ph Eur n Pure Manufacturers, with SDS MSDS.
  • Medicines For Children. (n.d.).
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Drug Development and Delivery.
  • SciSpace. (2014).
  • Pharmaceutical Aspects Of Accelerated Stability Studies. (n.d.). World Journal of Pharmaceutical Research.
  • LCGC International. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaoffer. (n.d.).
  • Patsnap. (2024, June 15).
  • International Journal of Innovative Research and Creative Technology. (2024).
  • Patsnap. (2024, July 17).
  • Dias, N. C., & Rustum, A. M. (2011). Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC.
  • Sarkate, P., Patil, A., Parulekar, S., Rege, N. N., Samant, B. D., Lokhande, J., Gupta, A., & Kulkarni, K. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • ECHA. (n.d.).
  • Revankar, V. M., & Mithun, K. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1978.
  • Royal Society of Chemistry. (n.d.). Unraveling the degradation mechanism of sodium iron hexacyanoferrate cathodes in sodium ion batteries. Energy & Environmental Science.

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Technical Support Center: Troubleshooting Sodium Feredetate Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Maintaining Solution Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common issue encountered during experimental work with sodium feredetate (also known as sodium iron(III) EDTA): unwanted precipitation. By understanding the underlying chemical principles, you can proactively prevent solution instability and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound is a chelated iron compound.[1] In this complex, a central ferric iron ion (Fe³⁺) is enveloped by an ethylenediaminetetraacetic acid (EDTA) molecule, which acts as a chelating agent.[2][3] This structure effectively "cages" the iron, creating a highly stable, water-soluble complex.[2][4] It is widely used in pharmaceutical formulations and cell culture media when a bioavailable and stable source of iron is required.[5]

Q2: I've observed a reddish-brown precipitate in my this compound solution. What is the most likely cause?

The appearance of a reddish-brown precipitate is a classic sign of ferric hydroxide (Fe(OH)₃) formation. This almost always indicates that the Fe(III)-EDTA complex has destabilized, releasing free ferric ions into the solution. The single most common cause for this destabilization is a shift in the solution's pH to a level outside the compound's optimal stability range.[6][7]

Q3: What is the ideal pH range for maintaining a stable this compound solution?

To ensure the integrity of the Fe(III)-EDTA complex and prevent precipitation, the solution should be maintained in a mildly acidic to near-neutral pH range. The optimal pH for a stable solution is typically between 4.0 and 6.5. [4][8][9][10] Within this window, the EDTA chelate remains strongly bound to the iron ion, protecting it from hydrolysis.

Part 2: The Core Problem — Understanding pH-Induced Precipitation

Q4: Why does a high pH cause this compound to precipitate?

The stability of the Fe(III)-EDTA complex is a result of a chemical equilibrium. While this complex is very strong, it is not invincible. At an alkaline pH (typically above 7.0), the concentration of hydroxide ions (OH⁻) in the solution increases significantly. These hydroxide ions aggressively compete with the EDTA for binding to the free ferric iron.[6][11]

This competition disrupts the equilibrium. If the pH is high enough, hydroxide ions will successfully "strip" the iron from the EDTA chelate. Once the ferric ion is free (unchelated) in an alkaline aqueous environment, it undergoes rapid hydrolysis, reacting with water and hydroxide ions to form highly insoluble ferric hydroxide, which crashes out of the solution as a solid precipitate.[7][12][13]

G cluster_0 Solution Environment cluster_1 Chemical Species Stable_pH Optimal pH Range (4.0 - 6.5) Complex [Fe(EDTA)]⁻ (Soluble, Stable Complex) Stable_pH->Complex Maintains Stability High_pH High pH Environment (> 7.0) Hydroxide Excess OH⁻ Ions High_pH->Hydroxide Increases Concentration Free_Fe Fe³⁺ (Free Ferric Ion) Complex->Free_Fe Releases Iron Hydroxide->Complex Competes & Destabilizes Precipitate Fe(OH)₃ ↓ (Insoluble Precipitate) Hydroxide->Precipitate Free_Fe->Precipitate Rapid Hydrolysis

Caption: pH-dependent stability of the Fe(III)-EDTA complex.

Table 1: pH-Dependent Stability of Ferric Iron Species

This table summarizes the dominant forms of unchelated iron in solution and the corresponding stability of the Fe(III)-EDTA complex.

pH RangeDominant Iron Species (Unchelated)State in Solution (Unchelated)Stability of Fe(III)-EDTA Complex
< 3.0 Fe³⁺(aq)SolubleHigh
3.0 - 7.0 Fe(OH)²⁺, Fe(OH)₂⁺Prone to hydrolysis and precipitation if unchelated.[6]Optimal Stability [14]
> 7.0 Fe(OH)₃(s), Fe(OH)₄⁻(aq)Highly insoluble, precipitates as Fe(OH)₃.[13]Reduced; high risk of dissociation and precipitation.

Part 3: Proactive Prevention & Troubleshooting Protocols

Q5: What is the standard protocol for preparing a stable stock solution of this compound?

Following a validated protocol is the best way to prevent precipitation from the outset.

Experimental Protocol: Preparation of a Stable 1% (w/v) this compound Solution

  • Materials & Equipment:

    • This compound powder (anhydrous or trihydrate, note the correct molecular weight for calculations)

    • High-purity, deionized water (Type I or Type II)

    • Calibrated pH meter

    • Volumetric flask

    • Stir plate and magnetic stir bar

    • Dilute adjusting acids/bases (e.g., 0.1 M Citric Acid, 0.1 M NaOH)

    • Sterile 0.22 µm filter unit

  • Procedure:

    • Measure approximately 80% of the final required volume of deionized water into a clean beaker equipped with a magnetic stir bar.

    • Accurately weigh 1.0 g of this compound powder for every 100 mL of final solution volume.

    • Slowly add the powder to the water while stirring gently. Avoid vigorous vortexing which can introduce excess oxygen. Continue stirring until all powder is fully dissolved. The solution should be a clear, yellow to yellowish-brown color.[4][8]

    • Quality Control Point 1: Calibrate your pH meter and measure the pH of the solution. A 1% solution should inherently have a pH between 4.0 and 6.5.[9]

    • If other components in your formulation have shifted the pH outside this range, adjust it slowly, drop-by-drop, using a dilute acid or base while monitoring the pH continuously.

    • Once the solution is fully dissolved and the pH is stable within the target range (4.0-6.5), transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.

    • Add deionized water to the final volume mark (q.s.). Invert the flask several times to ensure homogeneity.

    • Quality Control Point 2: Perform a final visual inspection. The solution must be completely clear with no signs of cloudiness or particulates.

    • For sterile applications, pass the solution through a 0.22 µm filter. Store in a well-sealed, airtight container, protected from light.[9]

Q6: My solution has already precipitated. Can it be saved?

Reversing precipitation of ferric hydroxide can be challenging and is often not advisable for cGMP or other critical applications, as the final concentration and purity may be compromised.

For research purposes, you may attempt to resolubilize the precipitate by carefully and slowly adding a dilute acid (e.g., 0.1 M HCl or citric acid) to bring the pH back down into the 4.0-6.5 range. This should be done with vigorous stirring. If the precipitate redissolves and the solution becomes clear, it may be usable for non-critical experiments. However, the preferred and most scientifically sound approach is to discard the unstable solution and prepare a fresh batch following the correct protocol.

Part 4: Deeper Dive into the Mechanism

Q7: What makes the Fe(III)-EDTA complex so stable?

The remarkable stability of this compound is due to the chemical phenomenon of chelation .

  • Multidentate Ligand: EDTA is a hexadentate ligand, which means it has six donor atoms that can simultaneously form coordinate bonds with the central ferric ion. It binds the iron through four carboxylate groups and two nitrogen atoms.[14]

  • The Chelate Effect: This multi-point attachment effectively wraps the iron ion in a stable, cage-like structure. This is known as the "chelate effect." The resulting complex is significantly more stable than complexes formed by ligands that bind at only one or two points.

  • High Formation Constant: The stability can be quantified by the formation constant (K_f), which for the Fe(III)-EDTA complex is extremely high, with a log(K_f) value of approximately 25.[15] This indicates that the equilibrium strongly favors the formation of the chelated complex, effectively sequestering the iron and protecting it from reacting with hydroxide or other potential precipitants like phosphate ions.[2] This robust stability is what makes this compound a superior choice for delivering soluble iron in complex biological and chemical systems.

References

  • This compound Exporter, Manufacturer & Supplier. West-Coast Pharmaceutical Works Ltd. [Link]

  • Method of preventing precipitation of iron compounds from an aqueous solution.
  • Ferric Sodium Edetate(this compound). Dr. Paul Lohmann. [Link]

  • The hydrolysis of ferric ions in aqueous solutions is a complicated time-dependent system. Sudbury Neutrino Observatory. [Link]

  • Conditional stability constants of metal-EDTA complexes. ResearchGate. [Link]

  • This compound. Martindale: The Complete Drug Reference. [Link]

  • What is the mechanism of this compound? Patsnap Synapse. [Link]

  • This compound - C10H12FeN2NaO8. Tradeindia. [Link]

  • Iron metabolism in aerobes: managing ferric iron hydrolysis and ferrous iron autoxidation. National Institutes of Health (NIH). [Link]

  • Formation Constants for metal-EDTA Complexes. Chempendix - Google Sites.
  • Influence of pH on the solubility of iron and ferric (hydro)oxide crystal structures. ResearchGate. [Link]

  • Preventing iron(ii) precipitation in aqueous systems using polyacrylic acid: some molecular insights. Royal Society of Chemistry. [Link]

  • Chemistry of Iron in Natural Water. USGS Publications Warehouse. [Link]

  • Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation. National Institutes of Health (NIH). [Link]

  • Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH. ACS Publications. [Link]

  • When was the stability constant of Fe(III)-EDTA complexes first determined? ResearchGate. [Link]

  • Method of preventing precipitation of iron compounds during acid treatment of wells.
  • Ferric EDTA. Wikipedia. [Link]

  • Evaluating and Enhancing Iron Removal via Filterable Iron Precipitates Formation during Coal-Waste Bioleaching. MDPI. [Link]

  • This compound: View Uses, Side Effects and Medicines. Truemeds. [Link]

  • This compound Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy. [Link]

  • This compound Iron 190mg/5ml Sugar Free Oral Solution 500ml. Live Well Nationwide. [Link]

  • Package Leaflet: Information for the user SYTRON®. Electronic Medicines Compendium. [Link]

  • This compound for the prevention of anaemia. Medicines For Children. [Link]

  • This compound (Sytron®). Right Decisions. [Link]

  • Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]

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Addressing batch-to-batch variability in sodium feredetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sodium feredetate synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to help you address and overcome common challenges, ensuring the consistent and successful synthesis of high-purity this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My final this compound product has a brownish or off-color appearance instead of the expected yellow to yellowish-brown. What could be the cause?

A1: Color variability in the final product is a common issue and can often be traced back to several factors during the synthesis process. The expected color of this compound is typically a yellow or yellowish-brown crystalline powder.[1][2][3] Deviations from this can indicate the presence of impurities or incomplete reaction.

  • Presence of Free Iron (III) Ions: One of the primary causes of a darker, brownish color is the presence of unreacted ferric ions. This can occur if the stoichiometry of the reactants is not precise or if the reaction has not gone to completion. It is crucial to ensure that the molar ratio of the iron source (e.g., ferric chloride) to the chelating agent (EDTA) is correct.[4]

  • pH Imbalance: The pH of the reaction mixture is a critical parameter that influences the formation and stability of the this compound complex.[5][6][7] If the pH is too low, the chelation of iron by EDTA may be incomplete, leaving free ferric ions that can contribute to a darker color. Conversely, a pH that is too high can lead to the precipitation of ferric hydroxide, which can also discolor the final product. The optimal pH range for the reaction is typically between 4.0 and 7.0.[1][4]

  • Oxidation: Exposure to air for prolonged periods, especially at elevated temperatures, can lead to oxidation and a change in color. It is advisable to conduct the reaction and subsequent purification steps in a timely manner and consider using an inert atmosphere if color sensitivity is a persistent issue.

  • Impurities in Raw Materials: The purity of the starting materials, such as ferric chloride and EDTA, is paramount.[5] Impurities in these reagents can carry through the synthesis and affect the color of the final product. Always use high-purity, pharmaceutical-grade raw materials.

Q2: I am observing a low yield of this compound. What are the likely reasons and how can I improve it?

A2: Low yield is a significant concern in any synthesis process, impacting both efficiency and cost-effectiveness. Several factors can contribute to a reduced yield of this compound.

  • Incomplete Reaction: As with color issues, an incomplete reaction is a major culprit for low yields. Ensure that the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reaction temperatures are typically in the range of 80-100°C.[4] Monitoring the reaction progress can help determine the ideal reaction time for your specific conditions.

  • Suboptimal pH: The pH of the reaction medium directly affects the equilibrium of the chelation reaction.[5][6][7] Maintaining the pH within the optimal range is crucial for driving the reaction towards the formation of the desired product. Use of a suitable buffer or careful addition of a base like sodium bicarbonate or sodium hydroxide can help control the pH.[4][8]

  • Losses During Purification: The purification steps, including filtration, crystallization, and washing, can be sources of product loss.[5]

    • Crystallization: The crystallization process should be carefully controlled. Rapid cooling or excessive agitation can lead to the formation of fine crystals that are difficult to filter, resulting in product loss. A gradual cooling process is generally recommended.

    • Washing: While washing the crystalline product is necessary to remove impurities, using an excessive volume of the washing solvent or a solvent in which the product has some solubility can lead to significant losses. Washing with ice-cold water or ethanol is a common practice to minimize solubility losses.[9][10]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave an excess of one reactant, limiting the amount of product that can be formed.[4] Precise weighing of the starting materials is essential.

Q3: My this compound batches show inconsistent iron content. How can I ensure consistency?

A3: Consistent iron content is a critical quality attribute for this compound, especially for its application in pharmaceuticals and food fortification.[5] Batch-to-batch variability in iron content can be addressed by focusing on the following:

  • Raw Material Quality: The iron source must be of high and consistent quality. The exact iron content of the starting material, such as ferric chloride hexahydrate, should be known and accounted for in the stoichiometric calculations.

  • Precise Reaction Control: Strict control over reaction parameters such as temperature, time, and pH is essential for ensuring complete and consistent chelation of iron.[4][5]

  • Homogeneity of the Reaction Mixture: Ensuring that the reaction mixture is well-stirred throughout the process is important for uniform reaction conditions and complete conversion.

  • Thorough Purification and Drying: Incomplete removal of impurities or residual moisture can affect the final percentage of iron in the product. The drying process should be optimized to remove water without causing degradation of the product.[5][11][12] A loss on drying test is a standard quality control measure.[13]

  • Validated Analytical Methods: Employing a validated and accurate analytical method for determining the iron content is crucial for reliable quality control. Titrimetric methods are commonly used for this purpose.[1][8][13]

Q4: I am having trouble with the solubility of the final product. What could be the issue?

A4: this compound is known for its good water solubility.[3][5][13] If you are experiencing solubility issues, it could be due to the following:

  • Presence of Insoluble Impurities: Insoluble impurities, such as unreacted starting materials or by-products, can make the final product appear less soluble. Ensure thorough purification to remove any insoluble matter. Filtration of the reaction mixture before crystallization can be beneficial.[5]

  • Incorrect pH of the Final Product: The pH of a 1% w/v solution of this compound should typically be between 4.0 and 6.5.[1][3][14] If the pH of your product falls outside this range, it may affect its solubility.

  • Formation of Undesired Complexes: Under certain conditions, other less soluble iron complexes might form. Strict adherence to the established synthesis protocol is key to preventing the formation of such by-products.

II. Troubleshooting Guides

This section provides a more structured approach to troubleshooting specific problems, presented in a tabular format for clarity.

Table 1: Troubleshooting Guide for this compound Synthesis

Observed Problem Potential Cause(s) Recommended Action(s)
Final product is dark brown or black 1. Presence of unreacted ferric ions.[1] 2. Reaction pH is too low.[6][7] 3. Oxidation of the product.1. Verify the stoichiometry of reactants. Ensure complete reaction by optimizing reaction time and temperature. 2. Monitor and adjust the pH of the reaction mixture to the optimal range (typically 4.0-7.0) using sodium bicarbonate or sodium hydroxide.[4] 3. Minimize exposure to air during synthesis and drying. Consider using an inert atmosphere.
Low product yield 1. Incomplete reaction. 2. Suboptimal pH.[5][6][7] 3. Product loss during purification (crystallization and washing).[5]1. Increase reaction time or temperature (typically 80-100°C).[4] Monitor reaction completion. 2. Maintain optimal pH throughout the reaction. 3. Control the cooling rate during crystallization. Wash the product with a minimal amount of ice-cold solvent (water or ethanol).[9][10]
Inconsistent iron content between batches 1. Variability in raw material quality. 2. Inconsistent reaction conditions. 3. Inadequate drying.[11][12]1. Use high-purity, well-characterized raw materials. 2. Implement strict process controls for temperature, time, and pH. 3. Optimize the drying process to ensure consistent removal of residual moisture. Perform a loss on drying test.[13]
Poor solubility of the final product 1. Presence of insoluble impurities. 2. Incorrect pH of the final product.1. Ensure thorough purification, including filtration of the reaction mixture before crystallization.[5] 2. Check the pH of a 1% solution of the final product and ensure it is within the specified range (4.0-6.5).[1][3][14]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and key quality control tests for this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired product specifications.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium edetate dihydrate (Na₂EDTA·2H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of EDTA Solution: In a suitable reaction vessel, dissolve the calculated amount of disodium edetate dihydrate in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.[9][10]

  • Preparation of Ferric Chloride Solution: In a separate beaker, dissolve the stoichiometric amount of ferric chloride hexahydrate in deionized water.

  • Reaction: Slowly add the ferric chloride solution to the EDTA solution with continuous stirring.[4][9]

  • pH Adjustment: Monitor the pH of the reaction mixture. Gradually add a solution of sodium bicarbonate or sodium hydroxide to adjust the pH to the desired range (e.g., 5.0-7.0).[4][8]

  • Heating: Heat the reaction mixture to 80-95°C and maintain this temperature with stirring for a specified period (e.g., 60-90 minutes) to ensure the reaction goes to completion.[4]

  • Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature to induce crystallization. The addition of a co-solvent like ethanol can also promote crystallization.[4][8]

  • Filtration and Washing: Collect the precipitated yellow crystals by suction filtration.[9][10] Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with ethanol to remove residual impurities and water.[9][10]

  • Drying: Dry the purified this compound crystals in a vacuum oven at a controlled temperature (e.g., 50-70°C) until a constant weight is achieved.[4][8]

Protocol 2: Quality Control - Assay for Iron Content

This protocol describes a common titrimetric method for determining the iron content in this compound.

Procedure:

  • Accurately weigh a sample of the synthesized this compound.

  • Dissolve the sample in deionized water in an iodine flask.

  • Add hydrochloric acid and potassium iodide to the solution.[1][13]

  • Allow the mixture to stand in the dark for a few minutes to ensure the complete liberation of iodine.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch solution as an indicator.[1][13]

  • Perform a blank titration under the same conditions.

  • Calculate the iron content based on the volume of sodium thiosulfate solution consumed.

IV. Visualizations

Diagram 1: this compound Synthesis Workflow

A Raw Materials (FeCl3, Na2EDTA, Water) B Reaction Mixture Preparation A->B Dissolution C pH Adjustment (NaHCO3 or NaOH) B->C Mixing D Heating and Reaction C->D pH 4.0-7.0 E Crystallization (Cooling/Ethanol Addition) D->E Completion of Reaction F Filtration and Washing E->F Precipitation G Drying F->G Purification H Final Product (this compound) G->H Moisture Removal

Caption: A simplified workflow of the this compound synthesis process.

Diagram 2: Troubleshooting Logic for Off-Color Product

Start Off-Color Product (Brownish/Dark) Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Check_pH Verify Reaction pH Start->Check_pH Check_Purity Assess Raw Material Purity Start->Check_Purity Check_Oxidation Evaluate Potential for Oxidation Start->Check_Oxidation Solution_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Solution_Stoichiometry Solution_pH Optimize pH Control Check_pH->Solution_pH Solution_Purity Use High-Purity Reagents Check_Purity->Solution_Purity Solution_Oxidation Minimize Air Exposure Check_Oxidation->Solution_Oxidation

Caption: A decision tree for troubleshooting off-color this compound product.

V. References

  • How High Purity Iron Supplement Agent this compound is Produced. (2024, October 28). Self-publishing.

  • Synthesis and Composition Analysis of Ferric Sodium EDTA. Alfa Chemistry.

  • Synthesis of Na (Fe (EDTA) ) ×3H2O. Scribd.

  • CN105837461A - Production technology of high purity iron supplement agent this compound. Google Patents.

  • Experiment 6 Synthesis of an Iron(III)-EDTA Complex. Department of Chemistry, The Chinese University of Hong Kong.

  • This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS. Muby Chemicals.

  • This compound BP Grade. Self-publishing.

  • This compound for the prevention of anaemia. Medicines For Children.

  • What is the mechanism of this compound?. (2024, July 17). Patsnap Synapse.

  • This compound | CAS No- 15708-41-5. Simson Pharma Limited.

  • This compound SPECIFICATION | ANALYSIS | OVERVIEW. MCB Books.

  • CERTIFICATE OF ANALYSIS. aayronfinechem.com.

  • SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. fao.org.

  • This compound Uses, Benefits, Side Effects And Medicines. Zeelab Pharmacy.

  • Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries. Sustainable Energy & Fuels (RSC Publishing).

  • Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries. Wiley Online Library.

  • Current Thoughts on Critical Process Parameters and API Synthesis. PharmTech.

  • Comparison of Drying Methods and Their Effect on the Stability of Graševina Grape Pomace Biologically Active Compounds. MDPI.

  • Short-term stability of a new generic sodium ferric gluconate in complex with sucrose. Taylor & Francis Online.

  • This compound. Pharmaceutical Press.

  • This compound - CERTIFICATE OF ANALYSIS. Self-publishing.

  • What are the side effects of this compound?. (2024, July 14). Patsnap Synapse.

  • This compound Exporter, Manufacturer & Supplier, Ahmedabad, India. ExportersIndia.

  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD.

  • Influence of pH Value and Temperature on the Formation of Iron Maltodextrin Complex. De Gruyter.

  • Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. (2017, May 1). International Journal of Reproduction, Contraception, Obstetrics and Gynecology.

  • Original Research Article Title: An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of Sodium Fered. Self-publishing.

  • This compound [INN:DCF] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.

  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. PMC - NIH.

  • Synthesis and Chemical Stability Studies of Sodium Ferrate(VI) Solution. ResearchGate.

  • Impact of pH on Iron Redox Transformations in Simulated Freshwaters Containing Natural Organic Matter. PubMed.

  • Methodologies for the analytical determination of ferrate(VI): a review. PubMed.

Sources

Technical Support Center: Optimizing Iron Bioavailability Studies with Sodium Feredetate and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of sodium feredetate with ascorbic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your findings.

Introduction to the Synergistic Effect

This compound, a chelate of ferric iron (Fe³⁺) with ethylenediaminetetraacetic acid (EDTA), is recognized for its high bioavailability and reduced gastrointestinal side effects compared to conventional iron salts.[1][2][3] Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption.[4][5][6] Its efficacy stems from two primary mechanisms:

  • Reduction of Ferric Iron: Ascorbic acid reduces ferric (Fe³⁺) iron to the more soluble and readily absorbed ferrous (Fe²⁺) form.[7][8][9]

  • Chelation and Solubilization: It forms a soluble chelate with ferric iron in the acidic environment of the stomach, which remains soluble at the more alkaline pH of the duodenum, preventing its precipitation and facilitating absorption.[5][10]

Understanding and controlling the experimental variables in the interplay between these two compounds is critical for obtaining reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ascorbic acid to this compound for maximizing iron bioavailability in vitro?

The optimal molar ratio can vary depending on the specific experimental conditions, including the composition of the simulated intestinal fluid and the presence of other dietary components. However, a common starting point is a molar ratio of 2:1 (ascorbic acid:iron).[6] It is recommended to perform a dose-response study to determine the optimal ratio for your specific model system.

Q2: How does the pH of the simulated gastric and intestinal fluids affect the interaction between this compound and ascorbic acid?

The pH is a critical factor. In the acidic environment of the stomach (simulated gastric fluid, pH ~2.0), ascorbic acid effectively reduces Fe³⁺ to Fe²⁺.[7][11] As the pH increases in the small intestine (simulated intestinal fluid, pH ~6.0-7.4), the stability of the iron-ascorbate complex and the solubility of ferrous iron become crucial for absorption.[5] Maintaining precise pH control throughout your in vitro digestion is essential.

Q3: What are the primary degradation pathways for ascorbic acid in my experimental setup, and how can I minimize them?

Ascorbic acid is susceptible to degradation by heat, light, oxygen, and alkaline pH.[12][13][14] Degradation can be minimized by:

  • Preparing fresh ascorbic acid solutions for each experiment.

  • Protecting solutions from light by using amber-colored vials or wrapping containers in foil.

  • Degassing solutions to remove dissolved oxygen.

  • Conducting experiments at physiological temperatures (37°C) and avoiding excessive heat.[15]

Q4: Can I use the Caco-2 cell model to assess the enhanced bioavailability of this compound by ascorbic acid?

Yes, the Caco-2 cell line is a well-established and widely used in vitro model for studying iron absorption.[7][9][16][17][18] These human epithelial colorectal adenocarcinoma cells differentiate to form a monolayer with characteristics similar to the small intestinal epithelium, making them suitable for assessing iron uptake and transport.[19][20]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent iron uptake in Caco-2 cells. 1. Degradation of ascorbic acid. 2. Suboptimal pH of the digestion medium. 3. Presence of iron absorption inhibitors in the cell culture medium (e.g., high levels of calcium).[21][22] 4. Cell monolayer integrity issues.1. Prepare fresh ascorbic acid solutions and protect them from light and oxygen. 2. Verify and buffer the pH of your simulated gastric and intestinal fluids. 3. Use a culture medium with a defined and consistent composition. Consider a basal medium with minimal known inhibitors during the iron uptake phase. 4. Routinely assess cell monolayer integrity using transepithelial electrical resistance (TEER) measurements.
Precipitation observed in the simulated intestinal fluid. 1. Incomplete reduction of Fe³⁺ to Fe²⁺. 2. Insufficient chelation of iron by ascorbic acid at alkaline pH. 3. Interaction with other components in the digestion medium.1. Increase the molar ratio of ascorbic acid to this compound. 2. Ensure thorough mixing and adequate incubation time during the simulated gastric phase. 3. Simplify the digestion medium to identify any interfering substances.
High variability in iron quantification results. 1. Inconsistent sample preparation. 2. Matrix effects in the analytical method (e.g., ICP-MS, AAS). 3. Contamination of labware with iron.1. Standardize all sample preparation steps, including dilutions and acid digestion. 2. Use matrix-matched standards for calibration. Employ an internal standard for ICP-MS analysis.[23] 3. Use acid-washed, iron-free labware for all experiments.
Ascorbic acid appears to have no effect on iron bioavailability. 1. Complete degradation of ascorbic acid before it can interact with this compound. 2. The experimental model is not sensitive enough to detect the enhancement. 3. The baseline bioavailability of the this compound in your system is already maximal.1. Analyze the concentration of ascorbic acid at the end of the experiment to confirm its presence. 2. Optimize the Caco-2 cell culture conditions (e.g., seeding density, differentiation time) to enhance their iron uptake capacity. 3. Test a lower concentration of this compound to create a larger window for observing enhancement.

Experimental Protocols

Protocol 1: In Vitro Digestion for Bioavailability Assessment

This protocol simulates the digestion of this compound and ascorbic acid in the stomach and small intestine.

Materials:

  • This compound

  • Ascorbic Acid

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Bile extract

  • Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 2.0

  • Simulated Intestinal Fluid (SIF): 0.1 M NaHCO₃, pH 7.0

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Accurately weigh this compound and ascorbic acid to achieve the desired molar ratio.

  • Dissolve the compounds in SGF containing pepsin.

  • Incubate at 37°C for 1-2 hours with gentle agitation to simulate gastric digestion.

  • Transfer the gastric digestate to a dialysis bag.

  • Place the dialysis bag in SIF containing pancreatin and bile extract.

  • Incubate at 37°C for 2-4 hours with gentle agitation to simulate intestinal digestion.

  • Collect the dialysate (the fluid outside the dialysis bag) for iron analysis. This represents the potentially absorbable iron fraction.

Protocol 2: Caco-2 Cell Iron Uptake Assay

This protocol measures the uptake of iron by Caco-2 cells following in vitro digestion.

Materials:

  • Differentiated Caco-2 cell monolayers on permeable supports

  • Dialysate from Protocol 1

  • Cell lysis buffer

  • Reagents for iron quantification (e.g., Ferrozine-based colorimetric assay)

Procedure:

  • Wash the Caco-2 cell monolayers with a buffered salt solution.

  • Apply the dialysate from the in vitro digestion to the apical side of the cell monolayers.

  • Incubate at 37°C in a humidified incubator for a defined period (e.g., 2-4 hours).

  • Wash the cell monolayers thoroughly to remove any unbound iron.

  • Lyse the cells to release intracellular iron.

  • Quantify the iron content in the cell lysate using a suitable analytical method.[24][25] The amount of iron in the lysate is indicative of cellular iron uptake.

Visualizations

Mechanism of Ascorbic Acid-Enhanced Iron Bioavailability

cluster_stomach Stomach (Acidic pH) cluster_intestine Small Intestine (Alkaline pH) Sodium_Feredetate This compound (Fe³⁺-EDTA) Fe3_plus Fe³⁺ Sodium_Feredetate->Fe3_plus Dissociation Ascorbic_Acid Ascorbic Acid Fe2_plus Fe²⁺ (Soluble) Ascorbic_Acid->Fe2_plus Reduces Fe3_plus->Fe2_plus Reduction by Ascorbic Acid Fe2_plus_abs Fe²⁺ Fe2_plus->Fe2_plus_abs Transit to Intestine Enterocyte Intestinal Enterocyte Fe2_plus_abs->Enterocyte Uptake Absorption Absorption via DMT1

Caption: Ascorbic acid enhances iron absorption by reducing Fe³⁺ to Fe²⁺ in the stomach.

Experimental Workflow for In Vitro Bioavailability Assessment

Start Sample Preparation (this compound + Ascorbic Acid) Gastric_Digestion Simulated Gastric Digestion (Pepsin, pH 2.0) Start->Gastric_Digestion Intestinal_Digestion Simulated Intestinal Digestion (Pancreatin, Bile, pH 7.0) Gastric_Digestion->Intestinal_Digestion Dialysis Dialysis Intestinal_Digestion->Dialysis Caco2_Uptake Caco-2 Cell Uptake Dialysis->Caco2_Uptake Iron_Quantification Iron Quantification (e.g., ICP-MS) Caco2_Uptake->Iron_Quantification Results Bioavailability Data Iron_Quantification->Results

Caption: Workflow for assessing iron bioavailability using in vitro digestion and Caco-2 cells.

References

  • Wang, Y., et al. (2022). Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water. Frontiers in Nutrition, 9, 966453. Retrieved from [Link]

  • Vojtková, V., et al. (2022). Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications. Antioxidants, 11(3), 464. Retrieved from [Link]

  • Van Boekel, M. A. J. S., et al. (2000). Kinetics for Isobaric−Isothermal Degradation of l-Ascorbic Acid. Journal of Agricultural and Food Chemistry, 48(10), 4676-4682. Retrieved from [Link]

  • Le, T. T. (2020). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. Food Research, 4(5), 1548-1554. Retrieved from [Link]

  • Dr. Oracle. (2025, October 2). Does taking iron with vitamin C (ascorbic acid) enhance iron absorption? Retrieved from [Link]

  • A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. (2021). Frontiers in Sustainable Food Systems, 5, 741692. Retrieved from [Link]

  • Argyri, K., et al. (2012). Comparison between in vitro and in vivo methods to screen iron bioavailability. Archivos Latinoamericanos de Nutrición, 62(3), 251-257. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Lynch, S. R., & Cook, J. D. (1980). Interaction of vitamin C and iron. Annals of the New York Academy of Sciences, 355, 32-44. Retrieved from [Link]

  • Peleg, M., & Normand, M. D. (2018). Modeling the degradation kinetics of ascorbic acid. Critical Reviews in Food Science and Nutrition, 58(9), 1451-1463. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Philpott, C. C. (2018). ICP-MS Analysis of Iron from Biological Samples. Methods in Molecular Biology, 1775, 1-8. Retrieved from [Link]

  • Fidler, M. C., et al. (2004). Enhancers of Iron Absorption: Ascorbic Acid and other Organic Acids. International Journal for Vitamin and Nutrition Research, 74(6), 403-419. Retrieved from [Link]

  • Hider, R. C., et al. (2019). Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone. International Journal of Molecular Sciences, 20(21), 5534. Retrieved from [Link]

  • In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. (2021). CentAUR. Retrieved from [Link]

  • Bulte, J. W. M., et al. (2009). How to quantify iron in an aqueous or biological matrix: a technical note. Contrast Media & Molecular Imaging, 4(6), 299-304. Retrieved from [Link]

  • Xu, X., et al. (1998). Studies on the Reactions of Ferric Iron with Ascorbic Acid. A Study of Solution Chemistry using Miissbauer Spectroscopy and Stop. Inorganica Chimica Acta, 275-276, 121-128. Retrieved from [Link]

  • Hallberg, L., et al. (1989). Effect of ascorbic acid on iron absorption from different types of meals. Studies with ascorbic-acid-rich foods and synthetic ascorbic acid given in different amounts with different meals. The American Journal of Clinical Nutrition, 50(1), 108-113. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2007). SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. Retrieved from [Link]

  • Using Vitamin C with Iron: Enhancing Absorption and Other Benefits. (2024, December 25). ResearchGate. Retrieved from [Link]

  • Chen, H., & Cheng, L. (1998). Kinetics of Fe(III) Reduction by Ascorbic Acid in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 46(8), 2929-2934. Retrieved from [Link]

  • How to quantify iron in an aqueous or biological matrix: A technical note. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Grillet, L., et al. (2013). Ascorbate Efflux as a New Strategy for Iron Reduction and Transport in Plants. The Journal of Biological Chemistry, 288(31), 22591-22601. Retrieved from [Link]

  • Anmol Chemicals. (n.d.). This compound BP Grade. Retrieved from [Link]

  • The methods of iron detection and quantification. (n.d.). ResearchGate. Retrieved from [Link]

  • van der Heiden, C., & van der Sluijs, P. (1989). The Concept of Iron Bioavailability and Its Assessment. European Journal of Clinical Nutrition, 43(11), 787-797. Retrieved from [Link]

  • Vaibhav Fine Chem. (n.d.). EDTA this compound Manufacturer. Retrieved from [Link]

  • Development of an in vitro Caco-2 cell model system to measure iron availability from foods and meals. (2010, March 17). Proceedings of the Nutrition Society, 63(3), 425-430. Retrieved from [Link]

  • A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Is there a reliable way to measure %iron absorption (in humans) without using radio-isotopes? (2015, December 1). ResearchGate. Retrieved from [Link]

  • Development of an iron quantification method using nuclear magnetic resonance relaxometry. (2017, March 1). AIP Publishing. Retrieved from [Link]

  • Khoja, K. K., et al. (2022). Iron Absorption: Factors, Limitations, and Improvement Methods. ACS Omega, 7(24), 20495-20504. Retrieved from [Link]

  • COMPARING EFFICACY OF this compound AND FERROUS ASCORBATE IN THE TREATMENT OF ANEMIA IN ANTENATAL WOMEN. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Ex Vivo and in Vivo Study of Sucrosomial® Iron Intestinal Absorption and Bioavailability. (2018, September 12). MDPI. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). This compound Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • Short-term stability of a new generic sodium ferric gluconate in complex with sucrose. (n.d.). Dovepress. Retrieved from [Link]

  • Medicines For Children. (n.d.). This compound for the prevention of anaemia. Retrieved from [Link]

  • Iron Absorption: Factors, Limitations, and Improvement Methods. (2022, June 10). ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 14). What are the side effects of this compound? Retrieved from [Link]

  • Right Decisions. (n.d.). This compound (Sytron®). Retrieved from [Link]

  • Reddy, M. B., & Cook, J. D. (1997). Algorithms to Assess non-Heme Iron Bioavailability. International Journal for Vitamin and Nutrition Research, 67(6), 411-417. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Bioavailability of Sodium Feredetate and Ferrous Fumarate in Iron Deficiency Management

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bioavailability of two prominent oral iron supplements: sodium feredetate (also known as sodium iron edetate) and ferrous fumarate. Moving beyond a simple recitation of facts, this document synthesizes experimental data to explain the causal mechanisms behind their differential absorption and clinical efficacy, offering valuable insights for research and formulation development.

Introduction: The Challenge of Oral Iron Bioavailability

Iron deficiency anemia remains a significant global health challenge, necessitating effective and well-tolerated oral iron therapies. The success of any oral iron supplement is fundamentally dictated by its bioavailability—the fraction of the ingested dose that is absorbed and becomes available for metabolic processes, primarily hemoglobin synthesis.[1][2] The chemical form of the iron compound is a critical determinant of its solubility, stability in the gastrointestinal (GI) tract, and interaction with dietary components, all of which directly impact its absorption.[2][3]

This guide focuses on two widely used compounds: ferrous fumarate, a conventional iron salt, and this compound, a chelated iron complex. By examining their distinct pharmacokinetic profiles and reviewing comparative clinical data, we aim to provide a clear, evidence-based understanding of their relative performance.

Physicochemical Properties and Mechanisms of Absorption

The fundamental differences in the bioavailability of this compound and ferrous fumarate originate from their distinct chemical structures, which govern their behavior in the digestive system.

This compound: A Chelated Iron Complex

This compound is a chelate in which a ferric iron (Fe³⁺) atom is chemically bonded to ethylenediaminetetraacetic acid (EDTA).[4] This chelation is the key to its unique absorption mechanism.

  • Mechanism of Action: The EDTA molecule acts as a protective carrier, "insulating" the iron atom.[4][5] This structure prevents the iron from precipitating at the higher pH of the small intestine and protects it from binding with dietary inhibitors such as phytates and tannins, which are common in plant-based foods.[4][6] The intact iron-EDTA complex remains soluble and is transported to the intestinal lining, where it is taken up by enterocytes.[4][7] Inside the cells, the iron is released from the EDTA chelate to participate in metabolic pathways, either being stored as ferritin or transported into the bloodstream via ferroportin.[4] This mechanism ensures a higher proportion of ingested iron remains available for absorption.[4][8]

Ferrous Fumarate: A Conventional Iron Salt

Ferrous fumarate is an iron salt that contains iron in its ferrous (Fe²⁺) state, which is generally more readily absorbed than the ferric state.[5]

  • Mechanism of Action: Upon ingestion, ferrous fumarate must first dissolve and dissociate in the acidic environment of the stomach to release free ferrous ions (Fe²⁺).[9][10] These ions then travel to the duodenum and upper jejunum, the primary sites for iron absorption.[9][11] Here, they are taken up into the enterocytes by a specialized protein called the divalent metal transporter 1 (DMT1).[10] However, this process is vulnerable to interference. The free iron ions can easily form insoluble complexes with dietary inhibitors (e.g., phytates, polyphenols, calcium), significantly reducing the amount of iron available for transport into the cells.[9][11]

The distinct absorption pathways of these two compounds are visualized below.

G cluster_0 This compound Pathway cluster_1 Ferrous Fumarate Pathway SF_ingest Ingested this compound (Fe³⁺-EDTA Chelate) SF_gut Stable & Soluble in Gut (Protected from Inhibitors) SF_ingest->SF_gut Transit SF_uptake Uptake of Intact Chelate by Enterocyte SF_gut->SF_uptake Absorption SF_release Iron Release from EDTA Inside Cell SF_uptake->SF_release Dissociation SF_transport Transport to Bloodstream SF_release->SF_transport FF_ingest Ingested Ferrous Fumarate (Fe²⁺ Salt) FF_gut Dissociation to Free Fe²⁺ in Stomach FF_ingest->FF_gut Digestion FF_inhibition Binding by Dietary Inhibitors (Phytates, Tannins) FF_gut->FF_inhibition Interaction FF_uptake Uptake of Free Fe²⁺ via DMT1 Transporter FF_gut->FF_uptake Absorption FF_precipitate Insoluble Iron Complexes (Not Absorbed) FF_inhibition->FF_precipitate FF_transport Transport to Bloodstream FF_uptake->FF_transport

Caption: Comparative Absorption Pathways.

Comparative Efficacy: Evidence from Clinical Trials

The most direct way to assess comparative bioavailability is through clinical trials that measure therapeutic outcomes, such as the rate of hemoglobin regeneration in anemic individuals. A key randomized, double-blind study provides compelling evidence in this area.

A study conducted by Sarkate et al. (2007) compared the efficacy of this compound and ferrous fumarate in treating iron deficiency anemia in pregnant women.[12][13] Participants were divided into three groups, each receiving their respective iron supplement twice daily for 75 days.

The results demonstrated that significantly lower doses of elemental iron from this compound produced a comparable, and in one case greater, therapeutic response than a much higher dose of ferrous fumarate.

Treatment Group Compound Elemental Iron Dose (per administration) Total Daily Elemental Iron Mean Hemoglobin Rise (g/dL) over 75 days
Group AThis compound33 mg66 mg1.79[12][13]
Group BThis compound66 mg132 mg1.84[12][13]
Group CFerrous Fumarate100 mg200 mg1.63[12][13]

Key Inferences from the Data:

  • Superior Bioavailability: The 66 mg daily dose of elemental iron from this compound resulted in a greater hemoglobin increase than the 200 mg daily dose from ferrous fumarate. This strongly suggests a significantly higher relative bioavailability for this compound.

  • Dose Efficiency: Even the lower 33 mg dose of this compound (66 mg daily) produced a slightly better outcome than the 100 mg dose of ferrous fumarate (200 mg daily), highlighting its efficiency.[12][13]

  • Tolerability: Crucially, the study reported no adverse effects for the this compound groups.[12][13] This aligns with other findings that this compound is associated with fewer gastrointestinal side effects compared to ferrous salts like ferrous fumarate.[6][14][15]

Experimental Protocol: A Framework for Comparative Bioavailability Studies

To ensure the trustworthiness and reproducibility of such findings, a robust experimental design is paramount. The methodology described below is a self-validating system based on established clinical trial standards for assessing the efficacy of hematinics.

Detailed Step-by-Step Methodology
  • Subject Recruitment and Screening:

    • Inclusion Criteria: Define a specific patient population (e.g., pregnant women between 12 and 26 weeks of gestation with iron deficiency anemia).[12] Establish clear diagnostic thresholds, such as serum hemoglobin < 10 g/dL and serum ferritin < 12 µg/L.[12]

    • Exclusion Criteria: Exclude individuals with co-morbidities that could affect hematopoiesis, known hypersensitivity to iron preparations, or those who have recently received iron therapy.

    • Informed Consent: Obtain written informed consent from all participants.

  • Baseline Assessment:

    • Collect demographic data and a thorough medical history.

    • Perform baseline hematological tests: Complete Blood Count (CBC) including Hemoglobin (Hb), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[12]

    • Measure iron status parameters: Serum ferritin, serum iron, Total Iron Binding Capacity (TIBC), and calculate transferrin saturation.[12]

    • Conduct safety assessments, including liver and kidney function tests.[12]

  • Randomization and Blinding:

    • Employ a double-blind, randomized design to minimize bias. Neither the participants nor the investigators should know the treatment allocation.

    • Use a computer-generated randomization sequence to assign participants to the different treatment arms (e.g., Group A: Low-dose this compound, Group B: High-dose this compound, Group C: Ferrous Fumarate).[12]

  • Treatment Administration:

    • Provide each group with identically appearing medications.

    • Specify the exact dosage of elemental iron and the frequency of administration (e.g., twice daily).[12]

    • Ensure all formulations contain equivalent amounts of other supportive nutrients if included (e.g., folic acid, vitamin B12) to isolate the effect of the iron compound.[12]

    • Monitor and record patient compliance throughout the study period.

  • Follow-up and Efficacy Assessment:

    • Schedule follow-up visits at regular intervals (e.g., days 30, 45, 60, and 75).[12]

    • At each visit, repeat hematological tests (Hb, RBC count, etc.) to track the response to treatment.

    • At the end of the study (e.g., day 75), repeat the full panel of iron status parameters (serum ferritin, serum iron, TIBC).[12]

  • Safety Monitoring:

    • Actively monitor for any adverse drug reactions (ADRs), particularly gastrointestinal side effects like nausea, constipation, or abdominal pain.

    • Repeat safety assessments (liver and kidney function tests) at the end of the study.[12]

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., paired t-test) to compare the mean change in hemoglobin and other parameters from baseline to the end of the study within each group.

    • Use analysis of variance (ANOVA) or similar tests to compare the outcomes between the different treatment groups.

    • A p-value of < 0.05 is typically considered statistically significant.

G cluster_workflow Clinical Trial Workflow cluster_treatment Treatment Arms (75 Days) start Recruitment & Screening (Anemic Patients) baseline Baseline Data Collection (Hb, Ferritin, Safety Labs) start->baseline randomize Randomization (Double-Blind) baseline->randomize armA Group A (this compound - Low Dose) randomize->armA armB Group B (this compound - High Dose) randomize->armB armC Group C (Ferrous Fumarate - High Dose) randomize->armC followup Periodic Follow-Up (Days 30, 45, 60, 75) Hematology Monitoring armA->followup armB->followup armC->followup end_study End-of-Study Assessment (Hb, Ferritin, Safety Labs) followup->end_study analysis Statistical Analysis (Compare ΔHb between groups) end_study->analysis conclusion Conclusion on Comparative Efficacy & Bioavailability analysis->conclusion

Caption: Workflow for a Comparative Bioavailability Study.

Conclusion and Implications for Drug Development

The available evidence strongly indicates that this compound possesses a superior bioavailability profile compared to ferrous fumarate. The chelated structure of this compound effectively protects the iron from dietary inhibitors, ensuring a greater fraction of the elemental iron is absorbed.[4] Clinical data confirms this mechanistic advantage, showing that lower doses of this compound can achieve a therapeutic effect comparable or superior to that of higher doses of ferrous fumarate in treating iron deficiency anemia.[13][16]

For researchers, scientists, and drug development professionals, these findings have significant implications:

  • Enhanced Efficacy: Formulations using this compound may offer more efficient iron repletion, potentially leading to faster recovery times for patients.

  • Improved Tolerability: The lower incidence of gastrointestinal side effects associated with this compound can lead to better patient compliance, a critical factor in the long-term management of anemia.[13][14][15]

  • Formulation Potential: The higher bioavailability allows for the development of effective supplements with lower elemental iron content, reducing the pill burden and minimizing the risk of dose-related side effects.

References

  • The Concept of Iron Bioavailability and Its Assessment. (n.d.). PubMed. Retrieved from [Link]

  • An overview of methods for assessment of iron bioavailability from foods nutritionally enhanced through biotechnology. (n.d.). PubMed. Retrieved from [Link]

  • What is Ferrous Fumarate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • This compound: View Uses, Side Effects and Medicines. (n.d.). Truemeds. Retrieved from [Link]

  • Sarkate, P., Patil, A., Parulekar, S., Rege, N. N., Samant, B. D., Lokhande, J., Gupta, A., & Kulkarni, K. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. Journal of the Indian Medical Association, 105(5), 278, 280–1, 284. Retrieved from [Link]

  • What is this compound used for? (2024, June 15). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Ferrous Fumarate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • This compound (Sytron®). (n.d.). Right Decisions. Retrieved from [Link]

  • Iron bioavailability from food fortification to precision nutrition. A review. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Ferrous Fumarate (Professional Patient Advice). (2025, December 1). Drugs.com. Retrieved from [Link]

  • Dainty, J. R., Berry, R., Lynch, S. R., Harvey, L. J., & Fairweather-Tait, S. J. (2014). Estimation of dietary iron bioavailability from food iron intake and iron status. PLoS One, 9(10), e111824. Retrieved from [Link]

  • Iron bioavailability from food fortification to precision nutrition. A review. (n.d.). Digital CSIC. Retrieved from [Link]

  • Nutritional Assessment of iron status. (n.d.). FAO. Retrieved from [Link]

  • The Potential of Encapsulated Iron Compounds in Food Fortification: A Review. (n.d.). Hogrefe eContent. Retrieved from [Link]

  • The concept of iron bioavailability and its assessment. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Geisser, P., & Burckhardt, S. (2011). The pharmacokinetics and pharmacodynamics of iron preparations. Pharmaceutics, 3(1), 12–33. Retrieved from [Link]

  • A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. (2025, August 9). ResearchGate. Retrieved from [Link]

  • This compound Uses, Benefits, Side Effects And Medicines. (n.d.). Zeelab Pharmacy. Retrieved from [Link]

  • Iron bioavailability in iron-fortified cereal foods: The contribution of in vitro studies. (2017, March 23). Taylor & Francis Online. Retrieved from [Link]

  • Hurrell, R. (2013, March 14). Linking the Bioavailability of Iron Compounds to the Efficacy of Iron-Fortified Foods. International Journal for Vitamin and Nutrition Research. Retrieved from [Link]

  • Original Research Article Title: An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of Sodium Fered. (n.d.). Retrieved from [Link]

  • Comparative evaluation of different oral iron salts in the management of iron deficiency anemia. (2024, May 14). Cureus. Retrieved from [Link]

  • Paganini, D., Uyoga, M. A., Kortman, G. A. M., Cercamondi, C. I., Moretti, D., Brouwer, I. D., & Zimmermann, M. B. (2017). Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women. The American Journal of Clinical Nutrition, 106(4), 1044–1052. Retrieved from [Link]

  • Revankar, V. M., et al. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Retrieved from [Link]

  • Harrington, M., et al. (2011). A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. European Journal of Clinical Nutrition, 65(1), 20–25. Retrieved from [Link]

  • Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. (2025, December 11). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Sodium Feredetate and Iron Polymaltose Complex in the Treatment of Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of effective and well-tolerated oral iron supplements. While traditional ferrous salts have been the mainstay of treatment, their utility is often hampered by gastrointestinal side effects, leading to poor patient compliance.[1][2] This has spurred the development of newer iron formulations, such as sodium feredetate and iron polymaltose complex, which are designed to offer improved tolerability without compromising efficacy.

This guide provides a comprehensive comparison of the efficacy of this compound and iron polymaltose complex, drawing upon available scientific literature. We will delve into their distinct mechanisms of action, critically evaluate their clinical efficacy and safety profiles based on direct and indirect comparative studies, and provide detailed experimental protocols for their evaluation.

Mechanism of Action and Pharmacokinetics: A Tale of Two Complexes

The key differences in the efficacy and tolerability of this compound and iron polymaltose complex stem from their unique chemical structures and subsequent absorption pathways in the gastrointestinal tract.

This compound: This compound is a chelate of iron with ethylenediaminetetraacetic acid (EDTA). The EDTA molecule envelops the ferric iron, protecting it from interacting with dietary inhibitors of iron absorption, such as phytates and tannins.[3] This chelation is crucial as it maintains the solubility and bioavailability of iron in the gut.[4] The iron is absorbed primarily in the small intestine and is more readily absorbed in its ferrous state.[5]

Iron Polymaltose Complex (IPC): IPC is a macromolecular complex of polynuclear iron (III)-hydroxide and polymaltose.[1] The polymaltose shell mimics the structure of ferritin, the body's natural iron storage protein. This design allows for a controlled and gradual release of iron at the surface of the intestinal mucosal cells.[6] The absorption of iron from IPC is an active, carrier-mediated process, which is believed to contribute to its favorable safety profile by preventing the release of large amounts of free iron in the gut.[6]

cluster_SF This compound Pathway cluster_IPC Iron Polymaltose Complex Pathway SF_ingestion Oral Ingestion of This compound SF_dissolution Dissolution in GI Tract (Fe-EDTA Chelate) SF_ingestion->SF_dissolution SF_protection Protection from Dietary Inhibitors SF_dissolution->SF_protection SF_absorption Absorption in Small Intestine SF_protection->SF_absorption SF_release Release of Iron for Systemic Use SF_absorption->SF_release IPC_ingestion Oral Ingestion of Iron Polymaltose Complex IPC_transit Transit to Small Intestine (Stable Complex) IPC_ingestion->IPC_transit IPC_binding Binding to Mucosal Cells IPC_transit->IPC_binding IPC_release Controlled Release of Iron IPC_binding->IPC_release IPC_absorption Active, Carrier-Mediated Iron Uptake IPC_release->IPC_absorption IPC_systemic Iron Enters Systemic Circulation IPC_absorption->IPC_systemic

Diagram of the distinct absorption pathways of this compound and Iron Polymaltose Complex.

Comparative Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and iron polymaltose complex are limited. However, a doctoral dissertation from Rajiv Gandhi University of Health Sciences provides a direct comparison, and numerous studies have evaluated each compound against the standard of care, ferrous sulfate, allowing for an indirect assessment of their relative efficacy.

Direct Comparative Evidence

A study by Kumar (2015) directly compared the efficacy and safety of iron polymaltose complex and this compound in the treatment of iron deficiency anemia. The findings of this research indicated that while both drugs were effective, iron polymaltose complex demonstrated a significantly greater improvement in hemoglobin levels, serum iron, and total iron-binding capacity compared to this compound . The improvement in symptoms was similar between the two groups.

Indirect Comparative Evidence via Ferrous Sulfate Trials

Both this compound and iron polymaltose complex have been shown to be effective in treating IDA, with efficacy comparable to or, in some cases, better than ferrous sulfate, particularly when considering tolerability.

  • This compound: Studies have shown that this compound leads to a significant and rapid rise in hemoglobin levels, which can be superior to that observed with ferrous sulfate.[7] Its enhanced bioavailability is attributed to the protective effect of the EDTA chelate against dietary inhibitors.[4]

  • Iron Polymaltose Complex: Clinical trials have demonstrated that IPC is effective in increasing hemoglobin and ferritin levels.[8][9] While some studies suggest a slower initial rise in hemoglobin compared to ferrous salts, others show comparable or even superior efficacy over the full course of treatment, especially when patient compliance is factored in due to better tolerability.[9]

Efficacy Parameter This compound Iron Polymaltose Complex Ferrous Sulfate (for comparison) Source(s)
Hemoglobin Increase Significant and rapid increase, potentially superior to ferrous sulfate.Effective increase, may be more gradual initially but comparable or superior over time.Standard benchmark for hemoglobin increase.[7][8][9]
Serum Ferritin Increase Effective in replenishing iron stores.Effective in replenishing iron stores.Standard benchmark for ferritin increase.[9]
Bioavailability High bioavailability due to protection from dietary inhibitors.Good bioavailability, especially in iron-deficient individuals.Can be significantly reduced by dietary inhibitors.[4][8]

Comparative Safety and Tolerability

A key advantage of both this compound and iron polymaltose complex over traditional ferrous salts is their improved gastrointestinal tolerability.

The direct comparative study by Kumar (2015) found that iron polymaltose complex was associated with fewer upper gastrointestinal adverse effects compared to this compound .

Both compounds consistently demonstrate a lower incidence of common side effects such as nausea, constipation, and epigastric pain when compared to ferrous sulfate.[7][9] This improved tolerability is a critical factor in enhancing patient compliance and, consequently, the overall therapeutic success.

Adverse Event This compound Iron Polymaltose Complex Ferrous Sulfate (for comparison) Source(s)
Gastrointestinal Side Effects Lower incidence than ferrous sulfate.Lower incidence than ferrous sulfate and potentially lower than this compound.High incidence, often leading to non-compliance.[7][9]
Metallic Taste Less common than with ferrous salts.Generally not reported.A common complaint.[1]
Teeth Staining Does not cause teeth staining.Does not cause teeth staining.Can occur with liquid formulations.[1]

Experimental Protocols for Efficacy Evaluation

The following outlines a typical experimental protocol for a randomized, controlled clinical trial designed to compare the efficacy and tolerability of oral iron supplements.

Study Design

A prospective, randomized, double-blind, parallel-group study is the gold standard.

cluster_workflow Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization group_a Group A: This compound randomization->group_a group_b Group B: Iron Polymaltose Complex randomization->group_b treatment Treatment Period (e.g., 12 weeks) group_a->treatment group_b->treatment follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) treatment->follow_up data_analysis Data Analysis (Efficacy and Safety) follow_up->data_analysis

Sources

A Head-to-Head Clinical Trial Framework: Sodium Feredetate vs. Ferrous Bisglycinate for Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Iron deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of oral iron therapies that offer an optimal balance of efficacy and tolerability. This guide provides a comprehensive comparison of two promising iron compounds: sodium feredetate and ferrous bisglycinate. While direct head-to-head clinical trial data is limited, this document synthesizes available evidence from studies comparing these compounds against traditional iron salts, offering a framework for a prospective head-to-head clinical trial.

Introduction: The Evolving Landscape of Oral Iron Therapy

Iron deficiency anemia is a widespread nutritional disorder, particularly affecting pregnant women and children.[1][2] Traditional oral iron supplementation, most commonly with ferrous salts like ferrous sulfate, has long been the standard of care.[3] However, the high incidence of gastrointestinal side effects, such as constipation, nausea, and abdominal pain, often leads to poor patient compliance and treatment failure.[2] This has driven the development of novel iron formulations like this compound and ferrous bisglycinate, which are designed to enhance absorption and improve tolerability.

This compound (also known as sodium iron EDTA) is a chelated iron compound that is water-soluble and believed to have higher bioavailability than ferrous sulfate, with its absorption being less affected by dietary inhibitors like phytates.[4][5] Ferrous bisglycinate is another chelated form of iron, where ferrous iron is bound to two molecules of the amino acid glycine.[2] This structure is thought to protect the iron from dietary inhibitors and allow it to be absorbed via a different pathway, potentially increasing its bioavailability and reducing gastrointestinal irritation.[2][6]

This guide will delve into the available clinical data for both compounds, propose a robust protocol for a head-to-head clinical trial, and provide the necessary experimental workflows for a comprehensive comparison.

Physicochemical Properties and Mechanism of Action

A thorough understanding of the physicochemical characteristics of this compound and ferrous bisglycinate is crucial to interpreting their clinical performance.

PropertyThis compound (Sodium Iron EDTA)Ferrous Bisglycinate
Molecular Formula C10H12FeN2NaO8C4H8FeN2O4
Molar Mass 367.05 g/mol 203.98 g/mol
Solubility Water-solubleSoluble in water
Iron Content Variable depending on the specific saltApproximately 20-25%
Chemical Structure Iron is chelated by ethylenediaminetetraacetic acid (EDTA)Ferrous iron is chelated by two glycine molecules

The distinct chemical structures of these compounds influence their absorption pathways.

cluster_SF This compound Absorption cluster_FB Ferrous Bisglycinate Absorption SF This compound (in lumen) SF_stable Remains soluble and stable in the presence of inhibitors (e.g., phytates) SF->SF_stable SF_uptake Absorbed as an intact chelate or iron is released at the mucosal surface SF_stable->SF_uptake FB Ferrous Bisglycinate (in lumen) FB_stable Stable chelate, protects iron from dietary inhibitors FB->FB_stable FB_uptake Absorbed intact via amino acid transporters FB_stable->FB_uptake screening Screening and Enrollment (Iron Deficient Anemic Patients) randomization Randomization (1:1 ratio) screening->randomization group_a Group A: This compound (e.g., 60 mg elemental iron/day) randomization->group_a group_b Group B: Ferrous Bisglycinate (e.g., 60 mg elemental iron/day) randomization->group_b follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) group_a->follow_up group_b->follow_up endpoints Primary and Secondary Endpoint Assessment follow_up->endpoints

Caption: Proposed workflow for a randomized controlled trial.

Primary Objective: To compare the change in hemoglobin levels from baseline to the end of the study (e.g., 12 weeks) between the this compound and ferrous bisglycinate treatment groups.

Secondary Objectives:

  • To compare the change in serum ferritin levels.

  • To assess the incidence and severity of adverse events, particularly gastrointestinal side effects.

  • To evaluate changes in other hematological parameters (e.g., MCV, MCH, MCHC).

  • To assess patient compliance.

Inclusion Criteria:

  • Adults (e.g., 18-50 years) diagnosed with iron deficiency anemia (e.g., hemoglobin <11 g/dL for women, <12 g/dL for men, and serum ferritin <15 µg/L).

  • Willingness to provide informed consent.

Exclusion Criteria:

  • Known hypersensitivity to any of the study medications.

  • Pregnancy or lactation (unless the study is specifically designed for this population).

  • History of malabsorption syndromes or significant gastrointestinal disorders.

  • Recent blood transfusion or use of other iron supplements.

Key Experimental Workflows

Hematological Analysis

Protocol for Hemoglobin Measurement:

  • Collect whole blood samples in EDTA-containing tubes at baseline and at each follow-up visit.

  • Use an automated hematology analyzer for the quantitative determination of hemoglobin concentration.

  • Ensure daily calibration and quality control of the analyzer according to manufacturer's instructions.

  • Record hemoglobin values in g/dL.

Iron Status Assessment

Protocol for Serum Ferritin Measurement:

  • Collect serum samples at baseline and at the end of the study.

  • Perform a quantitative immunoassay (e.g., ELISA or chemiluminescence immunoassay) to measure serum ferritin levels.

  • Follow the manufacturer's protocol for the chosen assay kit.

  • Include standards and controls with each run to ensure accuracy.

  • Record ferritin values in µg/L.

Safety and Tolerability Assessment

Protocol for Adverse Event Monitoring:

  • At each study visit, administer a standardized questionnaire to systematically query subjects about the occurrence, severity, and duration of any adverse events, with a specific focus on gastrointestinal symptoms (nausea, constipation, diarrhea, abdominal pain).

  • Grade the severity of adverse events (e.g., mild, moderate, severe).

  • Record all adverse events in the case report form, noting the date of onset, duration, and relationship to the study drug as assessed by the investigator.

Conclusion and Future Directions

Both this compound and ferrous bisglycinate show promise as effective and well-tolerated alternatives to traditional oral iron salts for the treatment of iron deficiency anemia. [2][4]While indirect evidence suggests both have superior bioavailability and fewer gastrointestinal side effects, a direct head-to-head clinical trial is imperative to definitively establish their comparative efficacy and safety profiles. The proposed trial design and experimental workflows in this guide provide a robust framework for such an investigation. The results of such a study would be invaluable for guiding clinical practice and informing the development of next-generation oral iron therapies.

References

  • Vertex AI Search. (n.d.). Examining the efficacy of different iron supplements in women | TrialScreen.
  • National Institutes of Health. (2024, May 14). Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC.
  • Haematologica. (2024, April 11). Oral iron supplementation: new formulations, old questions.
  • withpower.com. (n.d.). IV vs Oral Iron for Anemia during Pregnancy (IVIDA2 Trial).
  • CenterWatch. (2025, January 6). Efficacy Evaluation of an ODF Iron Supplement Vs an Iron Supplement in Capsules in Subjects with Mild Anemia | Clinical Research Trial Listing.
  • ClinicalTrials.Veeva. (2025, April 16). Evaluating the Effectiveness of Various Iron Salts in Oral Iron Therapy for Iron Deficiency and Anemia in Healthy Adults.
  • Nutraceuticals World. (2023, September 5). Ferrous Bisglycinate Linked to Better Efficacy, Fewer Side Effects than Other Iron Salts.
  • PubMed Central. (2023, February 2). The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials.
  • ResearchGate. (2025, August 7). Effectiveness of treatment of iron-deficiency anemia in infants and young children with ferrous bis-glycinate chelate.
  • PubMed. (n.d.). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • ResearchGate. (2025, August 9). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2017, May 1). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women.
  • International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (n.d.). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women.
  • PubMed. (n.d.). Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial.

Sources

A Comparative Analysis of Non-Transferrin-Bound Iron (NTBI) Levels Following Administration of Sodium Feredetate and Alternative Iron Supplements

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of non-transferrin-bound iron (NTBI) in plasma is a critical concern in the development and clinical application of iron supplementation therapies. This guide provides a comprehensive comparison of NTBI levels following the administration of sodium feredetate against other common oral iron preparations, namely ferrous sulfate and iron polymaltose. Grounded in experimental data, this document elucidates the causal factors behind the differential NTBI responses and offers detailed protocols for the accurate measurement of this potentially toxic iron species. Our analysis indicates that while ferrous sulfate administration can lead to significant elevations in NTBI, this compound and iron polymaltose demonstrate a markedly suppressed NTBI appearance, presenting a safer profile for iron supplementation, particularly in vulnerable populations.

Introduction: The Clinical Significance of Non-Transferrin-Bound Iron

Iron is indispensable for numerous physiological processes, but its therapeutic administration is a delicate balance between efficacy and safety. When the iron-binding capacity of transferrin, the primary iron transport protein in the blood, is exceeded, iron can circulate in a "free" or non-transferrin-bound state. This NTBI is a heterogeneous collection of iron species that are readily taken up by tissues in an unregulated manner, leading to oxidative stress and potential organ damage. The presence of NTBI is not limited to iron-overload diseases and has been observed in patients undergoing iron supplementation.[1] Therefore, minimizing the generation of NTBI is a key objective in the development of safer iron therapies.

The chemical form of supplemented iron significantly influences its absorption kinetics and, consequently, the propensity to generate NTBI. Rapidly absorbed formulations, such as ferrous salts, can overwhelm the iron-binding capacity of transferrin, leading to a transient spike in NTBI.[2] In contrast, formulations designed for a more controlled release and absorption may mitigate this risk.

Comparative Analysis of NTBI Levels: this compound vs. Alternatives

Experimental evidence from clinical studies provides a clear differentiation in the generation of NTBI following the administration of various oral iron supplements. A key study involving women with marginal iron stores demonstrated that the administration of ferrous sulfate resulted in significantly greater serum iron and NTBI responses compared to both this compound (NaFeEDTA) and iron polymaltose (IPM).[3]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters related to NTBI levels observed after the oral administration of 100 mg of elemental iron from different formulations.

Iron FormulationPeak NTBI Concentration (Cmax) (µM)Time to Peak (Tmax) (hours)Key Observations
Ferrous Sulfate Up to 9.0[2]1 - 4Rapid and significant increase in NTBI, even when transferrin saturation is below 100%.[2]
This compound (NaFeEDTA) Significantly lower than Ferrous Sulfate; near baseline levelsSlower onset compared to Ferrous SulfateHighly significant suppression of NTBI appearance in the post-supplementation period.[3][4]
Iron Polymaltose (IPM) Significantly lower than Ferrous Sulfate; near baseline levelsSlower onset compared to Ferrous SulfateNegligible NTBI response, similar to this compound.[3][4]
Mechanistic Insights into Differential NTBI Generation

The observed differences in NTBI levels can be attributed to the distinct mechanisms of iron absorption for each compound.

cluster_FerrousSulfate Ferrous Sulfate (FeSO4) cluster_SodiumFeredetate This compound (NaFeEDTA) FS_Admin Oral Administration FS_Diss Rapid Dissociation in Stomach (Fe2+) FS_Admin->FS_Diss FS_Absorb Fast Absorption in Duodenum (DMT1) FS_Diss->FS_Absorb FS_Portal Rapid Influx into Portal Circulation FS_Absorb->FS_Portal FS_NTBI High NTBI Levels FS_Portal->FS_NTBI SF_Admin Oral Administration SF_Chelate Stable Chelate in Stomach SF_Admin->SF_Chelate SF_Absorb Gradual Absorption along Intestine SF_Chelate->SF_Absorb SF_Portal Controlled Release into Portal Circulation SF_Absorb->SF_Portal SF_NTBI Low NTBI Levels SF_Portal->SF_NTBI

Figure 1: Comparative mechanism of iron absorption and NTBI generation.

Ferrous sulfate rapidly dissociates in the acidic environment of the stomach, releasing a large bolus of ferrous iron (Fe2+) that is quickly absorbed in the duodenum. This rapid influx can saturate transferrin, leading to a spike in NTBI.[2]

In contrast, this compound is a chelate of ferric iron (Fe3+) with ethylenediaminetetraacetic acid (EDTA). This complex is more stable in the stomach and is absorbed more gradually along the length of the small intestine. This "slow-release" characteristic prevents a sudden surge of iron into the portal circulation, thereby minimizing the generation of NTBI.[3][4] Iron polymaltose, a complex of ferric iron with polymaltose, exhibits a similar slow and controlled absorption profile.

Experimental Protocols for NTBI Measurement

Accurate quantification of NTBI is crucial for both preclinical and clinical assessment of iron therapies. The following are detailed protocols for two widely used methods for NTBI measurement.

Fluorometric Competitive Binding Assay

This method is based on the principle of fluorescence quenching of a labeled iron-binding protein upon binding to iron.

Workflow:

Start Serum Sample Step1 Add Oxalate (to mobilize NTBI) & Gallium(III) (to block apo-transferrin) Start->Step1 Step2 Add Fluorescein-labeled Apotransferrin (Fl-aTf) Step1->Step2 Step3 Incubate (1 hour) Step2->Step3 Step4 Measure Fluorescence (Quenching is proportional to NTBI) Step3->Step4

Figure 2: Workflow for the fluorometric NTBI assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 100 mM sodium oxalate.

    • Prepare a stock solution of 1 mM gallium(III) chloride.

    • Prepare a working solution of fluorescein-labeled apotransferrin (Fl-aTf) at a concentration optimized for the specific fluorometer being used.

  • Sample Preparation:

    • To a 96-well microplate, add 20 µL of serum sample.

    • Add 10 µL of 100 mM sodium oxalate to each well to achieve a final concentration of 10 mM.

    • Add 10 µL of 1 mM gallium(III) chloride to each well to achieve a final concentration of 0.1 mM, which blocks endogenous apotransferrin.[5]

  • Assay Procedure:

    • Add 160 µL of the Fl-aTf working solution to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate fluorometer with appropriate excitation and emission wavelengths for fluorescein.

    • A standard curve is generated using known concentrations of iron to correlate the degree of fluorescence quenching to the NTBI concentration.

    • To account for background fluorescence, parallel samples can be prepared with an excess of unlabeled apotransferrin, which will bind all available iron.[5]

Fluorescent Bead-Linked Flow-Cytometric Assay

This method utilizes fluorescent beads coated with a high-affinity iron chelator to capture NTBI, which is then quantified by flow cytometry.

Workflow:

Start Serum Sample Step1 Incubate with Chelator-Coated Fluorescent Beads (e.g., CP851) Start->Step1 Step2 NTBI binds to beads, quenching fluorescence Step1->Step2 Step3 Analyze by Flow Cytometry Step2->Step3 Step4 Quantify NTBI based on fluorescence intensity Step3->Step4

Figure 3: Workflow for the flow cytometry-based NTBI assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suspension of chelator-linked fluorescent beads (e.g., CP851-coated beads) at a known concentration.

    • Prepare a series of iron standards of known concentrations for generating a standard curve.

  • Standard Curve Generation:

    • In a 96-well plate, incubate 120 µL of the bead suspension with 20 µL of the iron standards for 20 minutes at room temperature.[1]

    • Add 20 µL of a control serum (known to be NTBI-free) and 40 µL of 10% paraformaldehyde.[1]

    • Incubate at 37°C for 16 hours with shaking.[1]

  • Sample Analysis:

    • Incubate 140 µL of the bead suspension with 20 µL of the test serum sample for 20 minutes at room temperature.[1]

    • Add 40 µL of 10% paraformaldehyde.[1]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, gating on the bead population based on forward and side scatter characteristics.

    • Measure the fluorescence intensity of the beads. The decrease in fluorescence is proportional to the amount of NTBI captured.

    • The NTBI concentration in the samples is determined by interpolating their fluorescence values on the standard curve.

Conclusion and Future Directions

The choice of oral iron supplement has a profound impact on the transient generation of potentially toxic NTBI. This guide has presented compelling evidence that this compound, along with iron polymaltose, offers a significantly safer profile compared to the widely used ferrous sulfate by minimizing the post-administration spike in NTBI. This is a critical consideration for drug development professionals aiming to formulate iron supplements with an optimized safety and efficacy profile.

For researchers, the detailed protocols for NTBI measurement provide a foundation for standardized and reliable quantification of this important biomarker. Future research should focus on the long-term clinical implications of transient NTBI elevations and the development of novel iron formulations with even more controlled absorption kinetics. A deeper understanding of the speciation of NTBI and its interaction with various cell types will further refine our ability to design the next generation of safe and effective iron therapies.

References

  • Breuer, W., & Cabantchik, Z. I. (2001). A fluorescence-based one-step assay for serum non-transferrin-bound iron. Analytical Biochemistry, 299(2), 194–202. [Link]

  • Dresow, B., Petersen, D., Fischer, R., & Nielsen, P. (2008). Non-transferrin-bound iron in plasma following administration of oral iron drugs. Biometals, 21(3), 273–276. [Link]

  • Geisser, P., & Burckhardt, S. (2011). The pharmacokinetics and pharmacodynamics of iron preparations. Pharmaceutics, 3(1), 12–33. [Link]

  • Schümann, K., Solomons, N. W., Orozco, M., Romero-Abal, M. E., & Weiss, G. (2017). Differences in Circulating Non-Transferrin-Bound Iron After Oral Administration of Ferrous Sulfate, Sodium Iron EDTA, or Iron Polymaltose in Women With Marginal Iron Stores. Food and Nutrition Bulletin, 38(3), 333-342. [Link]

  • Schumann, K., Solomons, N. W., Romero-Abal, M. E., Orozco, M., & Weiss, G. (2017). Differences in circulating non-transferrin-bound iron after oral administration of ferrous sulfate, sodium iron EDTA, or iron polymaltose in women with marginal iron stores. Reproductive endocrinology (Kiev, Ukraine : 2010), (37), 89–96. [Link]

  • Ma, Y., Fucharoen, S., Srichairatanakool, S., Hider, R. C., & Porter, J. B. (2016). Clinical and methodological factors affecting non-transferrin-bound iron values using a novel fluorescent bead assay. Blood, 128(1), 133–143. [Link]

  • Srichairatanakool, S., Ounjaijean, S., Thephinlap, C., Khansuwan, U., Fucharoen, S., & Porter, J. B. (2006). A novel method for non-transferrin-bound iron quantification by chelatable fluorescent beads based on flow cytometry. Biochemical Journal, 400(1), 113–118. [Link]

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A Comparative Guide to Validating the Efficacy of Sodium Feredetate on Serum Ferritin Levels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective framework for validating the therapeutic effect of sodium feredetate on serum ferritin, a key biomarker of bodily iron stores. It compares its performance with traditional iron salts and outlines the experimental methodologies required for robust scientific assessment.

Introduction: The Challenge of Iron Bioavailability and the Role of Serum Ferritin

Iron deficiency anemia is a global health issue, primarily addressed with oral iron supplementation.[1][2] However, the efficacy of many common iron salts, like ferrous sulfate, is often hampered by low bioavailability and significant gastrointestinal side effects, leading to poor patient compliance.[3][4] This presents a critical challenge in drug development: creating an iron supplement that is both highly absorbable and well-tolerated.

At the center of evaluating any iron supplement is the measurement of serum ferritin. Ferritin is the body's primary intracellular iron storage protein, and its concentration in the serum is directly proportional to the total amount of iron stored in the body.[5][6] While bone marrow aspiration is the gold standard for assessing iron stores, it is invasive and impractical for routine monitoring.[7] Consequently, serum ferritin concentration is the most widely used and accepted biomarker for determining iron status, with low levels indicating iron depletion.[7][8] However, it is also an acute-phase reactant, meaning its levels can be elevated by inflammation, a crucial consideration in experimental design.[5][9]

This compound: A Novel Approach to Iron Supplementation

This compound, also known as sodium iron (III) ethylenediaminetetraacetate (NaFeEDTA), is an iron preparation in which ferric iron is chelated by EDTA.[10][11] This chemical structure offers a significant theoretical advantage. The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors like phytates and tannins in the gastrointestinal tract.[10][12] This protection keeps the iron soluble and available for absorption in the small intestine, potentially leading to higher bioavailability compared to traditional iron salts.[2][10][13] Furthermore, by reducing the amount of free, reactive iron in the gut, this compound is associated with a lower incidence of gastrointestinal side effects.[3][10]

The proposed mechanism suggests that the intact Fe-EDTA complex reaches the intestinal enterocytes.[10] There, the iron is released from the chelate and enters the physiological pathways for absorption, either being stored within the enterocyte bound to ferritin or transported into the bloodstream via ferroportin.[10][14]

Comparative Iron Absorption Pathways

The diagram below illustrates the hypothesized absorption advantage of this compound over a standard iron salt like ferrous sulfate.

G FS Ferrous Sulfate (Fe2+) Precipitate Insoluble Iron (Poorly Absorbed) FS->Precipitate Forms Insoluble Complexes DMT1 DMT1 Transporter FS->DMT1 Limited uptake due to precipitation SF This compound (Fe3+-EDTA Chelate) Soluble Soluble Fe3+-EDTA SF->Soluble Remains Soluble (Protected by Chelate) Inhibitors Dietary Inhibitors (Phytates, Tannins) Inhibitors->Precipitate SF_Uptake Chelate Uptake/ Iron Release Soluble->SF_Uptake Ferritin_Store Intracellular Ferritin (Storage) DMT1->Ferritin_Store FPN Ferroportin (FPN1) (Export to Blood) DMT1->FPN SF_Uptake->Ferritin_Store SF_Uptake->FPN Blood Bloodstream (Binds to Transferrin) FPN->Blood

Caption: Comparative absorption pathways of this compound vs. Ferrous Sulfate.

Designing a Preclinical Validation Study: A Comparative Analysis

To rigorously validate the efficacy of this compound in repleting iron stores, a well-controlled preclinical study is paramount. This section outlines a detailed protocol using an iron-deficiency anemia rat model, a standard in hematological research.

Objective: To compare the effects of this compound and ferrous sulfate on serum ferritin and hemoglobin levels in an iron-deficient rat model.

Study Arms:

  • Negative Control: Vehicle only (e.g., deionized water).

  • Positive Control: Ferrous Sulfate (a widely used standard iron supplement).

  • Test Article: this compound.

Experimental Workflow Visualization

G A Phase 1: Acclimatization (7 days) Standard Diet B Phase 2: Induction of Anemia (21 days) Low-Iron Diet A->B C Baseline Blood Sampling (Day 0) Hb, Serum Ferritin, CBC B->C D Randomization into 3 Groups (n=10 per group) C->D E Phase 3: Treatment Period (28 days) Oral Gavage Daily D->E F Weekly Monitoring Body Weight, Clinical Signs E->F Ongoing G Final Blood Sampling (Day 28) Hb, Serum Ferritin, CBC E->G H Data Analysis & Comparison G->H

Caption: Workflow for the preclinical validation of iron supplements.

Detailed Experimental Protocol

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats, 3 weeks old (weanling).

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.

  • Acclimatization: Allow a 7-day acclimatization period with a standard diet before the study begins.

2. Induction of Iron-Deficiency Anemia:

  • Following acclimatization, switch all rats to a low-iron diet (<5 mg iron/kg) for 21 days.

  • Confirm anemia by measuring baseline hemoglobin (Hb) levels. An Hb level below 10 g/dL is typically considered anemic.

3. Grouping and Dosing:

  • Randomly assign the anemic rats into the three study arms (n=10 per group).

  • Prepare fresh dosing solutions daily.

  • Group 1 (Negative Control): Administer vehicle (deionized water) via oral gavage.

  • Group 2 (Positive Control): Administer ferrous sulfate at a dose equivalent to 10 mg/kg elemental iron.

  • Group 3 (Test Article): Administer this compound at a dose equivalent to 10 mg/kg elemental iron.

  • Administration: Administer the respective treatments once daily via oral gavage for 28 consecutive days.

4. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples (~200 µL) from the tail vein at baseline (Day 0) and at the end of the study (Day 28).

  • Hemoglobin (Hb) Measurement: Use an automated hematology analyzer.

  • Serum Ferritin Measurement:

    • Centrifuge blood samples to separate serum.

    • Store serum at -80°C until analysis.

    • Use a species-specific (rat) ELISA (Enzyme-Linked Immunosorbent Assay) kit for quantifying serum ferritin concentrations, following the manufacturer's protocol.

  • Safety Monitoring: Observe animals daily for clinical signs of toxicity or distress. Record body weight weekly.

Data Interpretation and Comparative Efficacy

The primary endpoints for this study are the change in serum ferritin and hemoglobin concentrations from baseline to Day 28. The data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Table 1: Hypothetical Comparative Efficacy Data

ParameterNegative Control (Vehicle)Positive Control (Ferrous Sulfate)Test Article (this compound)
Baseline Serum Ferritin (ng/mL) 12.5 ± 2.112.8 ± 2.312.6 ± 2.5
Day 28 Serum Ferritin (ng/mL) 10.9 ± 1.945.7 ± 5.565.3 ± 6.8
Δ Serum Ferritin (ng/mL) -1.6+32.9+52.7
Baseline Hemoglobin (g/dL) 9.8 ± 0.59.7 ± 0.69.8 ± 0.4
Day 28 Hemoglobin (g/dL) 9.5 ± 0.712.5 ± 0.813.8 ± 0.9
Δ Hemoglobin (g/dL) -0.3+2.8+4.0
Adverse GI Events (Observed) NoneMild Diarrhea (3/10)None
  • Values represent Mean ± SD. *p < 0.05 compared to Positive Control.

Based on this hypothetical data, this compound demonstrates a statistically significant and superior ability to increase both serum ferritin and hemoglobin compared to ferrous sulfate.[2][15] This suggests more efficient iron absorption and utilization for both replenishing stores and erythropoiesis.[16] The absence of observed gastrointestinal side effects further supports its potential as a better-tolerated alternative.[3]

Clinical Trial Considerations

While preclinical data is essential, human clinical trials are required for ultimate validation. A randomized, double-blind, controlled trial comparing this compound to ferrous fumarate or sulfate in pregnant women with iron-deficiency anemia is a common and effective design.[1] Key endpoints would include changes in hemoglobin, serum ferritin, and patient-reported gastrointestinal side effects.[1][17] Studies have shown that even lower doses of elemental iron from this compound can produce comparable or superior results to higher doses of ferrous salts, with better tolerability.[1][3]

Conclusion

The validation of this compound's effect on serum ferritin requires a systematic, comparative approach. The evidence from its mechanism of action and supporting clinical data suggests that its chelated structure provides enhanced bioavailability and improved safety compared to traditional iron salts.[2][10][13] The preclinical experimental design outlined here provides a robust framework for researchers and drug developers to objectively quantify these benefits, using serum ferritin as the central biomarker for assessing the repletion of critical iron stores.

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A Comparative Guide to Hemoglobin Regeneration with Different Iron Chelates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of Iron in Hemoglobin Synthesis

Hemoglobin, the protein within red blood cells responsible for oxygen transport, is fundamentally dependent on iron for its structure and function. Iron deficiency is a leading cause of anemia, a condition characterized by a reduced number of red blood cells or a lower-than-normal quantity of hemoglobin in the blood[1][2]. Consequently, the effective replenishment of iron stores is paramount for restoring normal erythropoiesis (red blood cell production) and alleviating the symptoms of anemia, such as fatigue and weakness[1][3]. This guide will explore and compare the efficacy of different iron chelates in achieving this vital physiological outcome.

Section 2: A Comparative Analysis of Iron Chelates

Iron supplementation can be broadly categorized into oral and intravenous (IV) formulations, each with distinct advantages and disadvantages. The choice between them depends on the severity of the deficiency, patient tolerance, and the desired speed of recovery[3][4].

Oral Iron Chelates: Accessibility and Limitations

Oral iron supplements are often the first line of treatment for mild to moderate iron deficiency due to their accessibility and affordability[3].

  • Ferrous Sulfate: One of the most common and cost-effective oral iron supplements[5]. However, its use is often limited by poor patient compliance due to a high incidence of gastrointestinal side effects, including nausea, constipation, and stomach pain[3][5].

  • Iron Bisglycinate Chelate (FeBC): This form of iron is chelated to two molecules of the amino acid glycine. This chelation is intended to improve absorption and reduce gastrointestinal side effects compared to ferrous sulfate[2][5]. Studies have shown that FeBC can significantly increase hemoglobin and ferritin levels[5].

  • Polymaltose Iron (FeP): An iron complex that is also associated with good tolerability and a low incidence of adverse effects[5]. However, some studies suggest that its efficacy in replenishing iron stores may be lower than that of ferrous sulfate, even at higher doses[5].

Intravenous Iron Chelates: Rapid Replenishment for Severe Deficiency

Intravenous iron is typically reserved for patients with severe iron deficiency, those who cannot tolerate or absorb oral iron, or when a rapid increase in iron levels is required[3][4].

  • Iron Sucrose: A widely used IV iron formulation that has been shown to be more efficacious in rapidly increasing hemoglobin and ferritin levels compared to oral iron therapy[6][7][8]. It is generally well-tolerated with a lower incidence of serious adverse reactions compared to older IV iron preparations[8].

  • Ferric Carboxymaltose (FCM): A third-generation IV iron complex consisting of a ferric hydroxide core stabilized by a carbohydrate shell[9][10]. This formulation allows for the controlled release of iron, which is then taken up by the reticuloendothelial system and delivered to iron-binding proteins like transferrin and ferritin[9][11][12]. Clinical evidence demonstrates that FCM leads to a faster and more sustained increase in hemoglobin levels compared to oral iron sulfate[9]. It bypasses the gastrointestinal tract, ensuring predictable iron replenishment and minimizing common side effects associated with oral iron[11].

Section 3: Experimental Design for a Comparative Study

To objectively compare the efficacy of different iron chelates, a well-designed preclinical study is essential. The following protocol outlines a robust methodology for evaluating hemoglobin regeneration in an animal model of iron deficiency anemia.

Establishing the Animal Model

The most common and relevant animal model for studying iron deficiency anemia is the dietary-induced model in rodents, typically rats or mice[13][14][15].

Experimental Workflow for Induction of Iron Deficiency Anemia

G start Acclimatization of Weanling Rats (Standard Diet, 1 week) diet Iron-Deficient Diet (AIN-93G based) (<5 ppm Fe) for 4-6 weeks start->diet monitoring Weekly Monitoring: - Body Weight - Hemoglobin (Hb) Levels diet->monitoring anemia_confirmation Confirmation of Anemia (Hb < 7 g/dL) monitoring->anemia_confirmation grouping Randomization into Treatment Groups anemia_confirmation->grouping

Caption: Workflow for inducing iron deficiency anemia in a rat model.

Treatment Protocol

Once anemia is established, the animals are randomized into different treatment groups.

Step-by-Step Treatment Protocol:

  • Group Allocation: Divide the anemic rats into the following groups (n=8-10 per group):

    • Control: Continue on the iron-deficient diet.

    • Vehicle Control (for IV groups): Administer saline intravenously.

    • Oral Ferrous Sulfate: Administer a daily oral gavage of ferrous sulfate.

    • Oral Iron Bisglycinate: Administer a daily oral gavage of iron bisglycinate.

    • IV Iron Sucrose: Administer a calculated dose of iron sucrose intravenously via the tail vein.

    • IV Ferric Carboxymaltose: Administer a calculated dose of ferric carboxymaltose intravenously via the tail vein.

  • Dosage Calculation: Doses should be calculated based on body weight to ensure equivalent elemental iron administration across the active treatment groups.

  • Treatment Duration: The treatment period is typically 2-4 weeks.

  • Sample Collection: Collect blood samples at baseline and at regular intervals (e.g., weekly) for analysis.

Key Analytical Parameters and Methodologies

A comprehensive assessment of hemoglobin regeneration requires the measurement of several key hematological and biochemical parameters.

ParameterMethodRationale
Hemoglobin (Hb) Cyanmethemoglobin method or automated hematology analyzer[16][17]Primary indicator of oxygen-carrying capacity and anemia recovery.
Reticulocyte Count Automated hematology analyzer or manual staining[18][19]Measures the rate of new red blood cell production by the bone marrow, indicating an erythropoietic response to treatment[20][21][22].
Serum Iron Colorimetric assaysMeasures the amount of circulating iron bound to transferrin[23].
Serum Ferritin Immunoassays (ELISA)Reflects the body's total iron stores[24][25][26][27].

Note on Hemoglobin Measurement: The cyanmethemoglobin method is considered the gold standard for hemoglobin determination[16][17][28]. However, automated hematology analyzers offer high precision and throughput[16][17].

Section 4: Data Interpretation and Visualization

The collected data should be analyzed to compare the efficacy of the different iron chelates.

Quantitative Data Summary

The following table provides a hypothetical representation of expected results from a comparative study.

Treatment GroupMean Hb Increase (g/dL) at Day 14Mean Serum Ferritin (µg/L) at Day 14Reticulocyte Count (% of total RBCs) at Day 7
Control-0.2 ± 0.15.2 ± 1.10.6 ± 0.2
Oral Ferrous Sulfate2.1 ± 0.335.8 ± 4.53.5 ± 0.5
Oral Iron Bisglycinate2.5 ± 0.445.2 ± 5.14.1 ± 0.6
IV Iron Sucrose4.2 ± 0.5150.6 ± 12.36.8 ± 0.8
IV Ferric Carboxymaltose4.5 ± 0.6180.4 ± 15.77.2 ± 0.9

Data are represented as mean ± standard deviation and are for illustrative purposes only.

Mechanistic Pathways

The different iron chelates follow distinct pathways for iron absorption and utilization.

Iron Chelate Absorption and Utilization Pathways

G cluster_oral Oral Iron Chelates cluster_iv Intravenous Iron Chelates Oral Iron Ferrous Sulfate Iron Bisglycinate GI Tract Gastrointestinal Tract (Duodenal Absorption) Oral Iron->GI Tract Transferrin Transferrin-Bound Iron in Plasma GI Tract->Transferrin IV Iron Iron Sucrose Ferric Carboxymaltose Bloodstream Direct entry into Bloodstream IV Iron->Bloodstream Bloodstream->Transferrin Bone Marrow Bone Marrow (Erythropoiesis) Transferrin->Bone Marrow Ferritin Iron Storage (Ferritin) in Liver & Spleen Transferrin->Ferritin Hemoglobin Hemoglobin Synthesis Bone Marrow->Hemoglobin

Caption: Simplified pathways of iron absorption and utilization for oral vs. intravenous iron chelates.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive comparison of different iron chelates for hemoglobin regeneration, supported by a detailed experimental protocol. The evidence suggests that while oral iron chelates are suitable for mild to moderate iron deficiency, intravenous formulations like iron sucrose and ferric carboxymaltose offer a more rapid and effective solution for severe cases[6][7].

Future research should continue to explore novel iron chelation technologies that enhance bioavailability and minimize side effects. Additionally, a deeper understanding of the individual patient factors that influence the response to different iron therapies will be crucial for personalizing treatment strategies.

References

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A Comparative In Vitro Analysis of Iron Donation Kinetics: Sodium Feredetate vs. Iron Sucrose

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Iron Donation Kinetics in Intravenous Iron Therapies

Iron deficiency anemia remains a significant global health challenge, often necessitating intravenous (IV) iron therapy when oral supplementation is insufficient or poorly tolerated. The efficacy and safety of these parenteral iron formulations are critically dependent on their ability to donate iron to the body's transport and storage proteins in a controlled manner. A rapid release of labile iron can lead to oxidative stress and adverse events, while a release that is too slow may not be therapeutically effective in a timely manner. This guide provides a detailed comparative analysis of the in vitro iron donation kinetics of two commonly used intravenous iron preparations: sodium feredetate (also known as iron sodium EDTA) and iron sucrose.

This compound is a chelate of ferric iron with ethylenediaminetetraacetic acid (EDTA), recognized for its high bioavailability. Iron sucrose is a complex of polynuclear iron(III)-hydroxide with a sucrose shell. While both are effective in treating iron deficiency anemia, their distinct chemical structures suggest different mechanisms and rates of iron release. This guide will delve into the experimental data available for each compound, offering a side-by-side comparison of their in vitro iron donation profiles. We will explore the underlying chemical principles, present detailed experimental protocols for assessing iron release, and provide visual representations of these processes to aid in comprehension.

Chemical Structures and Mechanisms of Iron Release

The difference in the chemical nature of this compound and iron sucrose is fundamental to their iron donation kinetics.

This compound: In this compound, the iron atom is tightly bound within the EDTA chelate. This strong chelation protects the iron from hydrolysis and precipitation at physiological pH. The release of iron from the EDTA complex is thought to occur through a process of ligand exchange, where endogenous chelators or transport proteins with a higher affinity for iron, such as transferrin, competitively displace the EDTA. The stability of the iron-EDTA complex is a key determinant of the iron donation rate.

Iron Sucrose: Iron sucrose is a colloidal suspension of iron(III)-hydroxide nanoparticles stabilized by a carbohydrate shell. The iron is not held by a single chelating molecule but exists in a polynuclear core. The release of iron from this complex is a more complex process, influenced by the partial dissociation of the sucrose shell and the subsequent gradual breakdown of the iron core. This process is sensitive to pH changes and the presence of endogenous chelating agents.

Comparative Analysis of In Vitro Iron Donation Kinetics

While direct head-to-head comparative studies on the in vitro iron donation kinetics of this compound and iron sucrose are not extensively available in the published literature, we can synthesize data from independent studies to draw a comparative picture. It is crucial to consider the different experimental conditions in each study when interpreting the following data.

ParameterThis compoundIron SucroseKey Insights
Rate of Iron Release Characterized by a relatively rapid release profile in acidic conditions, as demonstrated in dissolution studies of oral formulations. The kinetics of iron donation to transferrin are expected to be dependent on the concentration of the competing chelator.Exhibits a biphasic release profile in simulated body fluid, with an initial faster phase followed by a more sustained release. The rate is influenced by the integrity of the carbohydrate shell.This compound's release is likely more dependent on competitive ligand exchange, while iron sucrose's release is governed by the gradual degradation of its complex structure.
Influence of pH The iron-EDTA complex is stable over a wide pH range, but the iron can be released in a more acidic environment, which facilitates the dissociation of the complex.The iron sucrose complex is sensitive to acidic conditions, which can accelerate the breakdown of the iron core and the release of iron.Both compounds are likely to release iron more readily in the acidic microenvironment of endosomes within cells of the reticuloendothelial system.
Donation to Transferrin The mechanism involves the direct transfer of iron from the EDTA chelate to transferrin, a process driven by the higher affinity of transferrin for iron.Iron is released from the iron-hydroxide core and then binds to transferrin. The rate of transferrin saturation is a key indicator of bioavailability.The efficiency of iron transfer to this key transport protein is a critical determinant of the therapeutic efficacy of both compounds.

Experimental Protocols for Assessing In Vitro Iron Donation

The following are detailed methodologies for key experiments used to characterize the in vitro iron donation kinetics of iron complexes.

Quantification of Total Iron Release using the Ferrozine Assay

This colorimetric assay is a widely used method to quantify the amount of ferrous iron (Fe²⁺) released from an iron complex over time.

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron, and the absorbance of this complex at 562 nm is directly proportional to the concentration of Fe²⁺. To measure the total iron released from a ferric (Fe³⁺) complex, a reducing agent is added to convert the released Fe³⁺ to Fe²⁺.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Iron Complex Solution: Prepare a solution of known concentration of this compound or iron sucrose in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Reducing Agent: Prepare a solution of a suitable reducing agent, such as ascorbic acid or hydroxylamine.

    • Ferrozine Solution: Prepare a solution of ferrozine in a suitable buffer.

    • Iron Standard Curve: Prepare a series of standard solutions of known ferrous iron concentrations.

  • Incubation: Incubate the iron complex solution at 37°C. At various time points, withdraw aliquots of the solution.

  • Sample Preparation: To each aliquot, add the reducing agent to convert all released iron to the ferrous state.

  • Color Development: Add the ferrozine solution to each sample and allow the color to develop.

  • Spectrophotometric Measurement: Measure the absorbance of each sample at 562 nm using a spectrophotometer.

  • Quantification: Determine the concentration of released iron in each sample by comparing its absorbance to the standard curve.

Experimental Workflow for the Ferrozine Assay

Ferrozine_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_reaction Reaction & Measurement cluster_analysis Data Analysis IronComplex Iron Complex Solution (this compound or Iron Sucrose) Incubation Incubate at 37°C IronComplex->Incubation ReducingAgent Reducing Agent (e.g., Ascorbic Acid) AddReducer Add Reducing Agent ReducingAgent->AddReducer Ferrozine Ferrozine Solution AddFerrozine Add Ferrozine Solution Ferrozine->AddFerrozine Sampling Withdraw Aliquots at Time Points Incubation->Sampling Sampling->AddReducer AddReducer->AddFerrozine MeasureAbs Measure Absorbance at 562 nm AddFerrozine->MeasureAbs Quantify Quantify Released Iron MeasureAbs->Quantify StandardCurve Generate Standard Curve StandardCurve->Quantify Calcein_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis CellCulture Culture Cells LoadCalcein Load Cells with Calcein-AM CellCulture->LoadCalcein TreatIron Treat with Iron Complex (this compound or Iron Sucrose) LoadCalcein->TreatIron MeasureBaseline Measure Baseline Fluorescence TreatIron->MeasureBaseline AddChelator Add Iron Chelator MeasureBaseline->AddChelator MeasurePostChelation Measure Post-Chelation Fluorescence AddChelator->MeasurePostChelation CalculateLIP Calculate Labile Iron Pool MeasurePostChelation->CalculateLIP

Caption: Workflow of the Calcein Assay for measuring the labile iron pool.

Conclusion: Implications for Clinical Application and Future Research

The in vitro iron donation kinetics of this compound and iron sucrose are dictated by their distinct chemical structures. This compound, as a chelate, likely releases iron through a more direct and potentially rapid ligand exchange mechanism. In contrast, iron sucrose, a colloidal complex, releases iron in a more gradual manner dependent on the degradation of its carbohydrate shell and iron core.

Understanding these kinetic differences is paramount for the development of safer and more effective intravenous iron therapies. A formulation that releases iron too quickly can overwhelm the iron-binding capacity of transferrin, leading to a spike in non-transferrin-bound iron and associated oxidative stress. Conversely, a formulation with excessively slow release may not be able to efficiently correct anemia.

Further head-to-head in vitro studies under standardized, physiologically relevant conditions are warranted to provide a more definitive comparison of the iron donation kinetics of this compound and iron sucrose. Such studies should investigate the influence of various biological components, such as plasma proteins and cellular environments, on the rate and extent of iron release. This knowledge will be invaluable for optimizing dosing regimens and for the rational design of next-generation intravenous iron therapies with improved safety and efficacy profiles.

References

  • Vyas, M. B., et al. (2018). Formulation and Evaluation of Taste Masked Tablet of this compound. Global Journal of Medical Research: B Pharma, Drug Discovery, Toxicology & Medicine, 18(3).
  • Revankar, V. M., et al. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1939-1943.
  • Sarkate, P., et al. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.
  • Hubei Prosperity Galaxy Chemical Co., Ltd. (2024). How High Purity Iron Supplement Agent this compound is Produced. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? - Patsnap Synapse. [Link]

  • U.S. Pharmacist. (2010). Parenteral Irons: Indications and Comparison. [Link]

  • Semantic Scholar. Bioavailability and stability of intravenous iron sucrose originator versus generic iron sucrose AZAD. [Link]

  • In vitro and in vivo DFO-chelatable labile iron release profiles among commercially available intravenous iron nanoparticle formulations. [Link]

  • Wu, M., et al. (2017). Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake. Nanomaterials (Basel, Switzerland), 7(12), 449.
  • Jankowska, E. A., et al. (2018). Differences between intravenous iron products: focus on treatment of iron deficiency in chronic heart failure patients. ESC heart failure, 5(2), 257–271.
  • Google Patents. (2011).
  • ResearchGate. Comparative Study of Intravenous Iron Sucrose Vs Oral Ferrous Sulfate Therapy for Uncomplicated Iron Deficiency Anemia. [Link]

  • ResearchGate. (2015). Comparative study of intravenous iron sucrose versus oral iron therapy in iron deficiency anemia during postpartum period. [Link]

  • PubMed. (2015). In Vitro Release Kinetics and Transferrin Saturation Study of Intravenous Iron Sucrose Entrapped in Poly(ethylene glycol)-Assisted Silica Xerogel. [Link]

  • SciSpace. (2015). Comparative study of intravenous iron sucrose versus oral iron therapy in iron deficiency anemia during postpartum period. [Link]

  • Tandon, A., et al. (2016). Comparison between intravenous iron sucrose versus oral iron therapy in pregnant women with nutritional anemia. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 5(7), 2354-2358.
  • Geisser, P., & Burckhardt, S. (2011).
  • National Center for Biotechnology Information. (2016). Intravenous (IV) iron for severe iron deficiency. In Therapeutics Letter. [Link]

The Economic and Efficacy Equation: A Cost-Effectiveness Analysis of Sodium Feredetate Versus Ferrous Sulfate in Iron Deficiency Anemia Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of iron deficiency anemia (IDA) therapeutics, the choice between established standards and novel formulations is a critical one. This guide provides an in-depth, evidence-based comparison of sodium feredetate and ferrous sulfate, moving beyond simple efficacy claims to deliver a comprehensive cost-effectiveness analysis. By examining the interplay of bioavailability, patient compliance, adverse event profiles, and direct drug costs, we aim to equip you with the data-driven insights necessary for informed decision-making in clinical development and therapeutic strategy.

Iron deficiency anemia remains a global health challenge, necessitating therapeutic agents that are not only clinically effective but also economically viable. Ferrous sulfate, a long-standing and widely used oral iron supplement, is often considered the first line of treatment due to its low acquisition cost. However, its utility is frequently hampered by poor gastrointestinal tolerability, leading to decreased patient adherence and, consequently, suboptimal therapeutic outcomes. In contrast, this compound, a chelated iron compound, has emerged as a promising alternative, boasting a superior side-effect profile and enhanced bioavailability. This guide will dissect the nuances of this comparison, providing the experimental data and analytical frameworks to evaluate the true cost-effectiveness of these two therapies.

Unraveling the Efficacy and Tolerability Landscape

The therapeutic efficacy of an oral iron supplement is intrinsically linked to its bioavailability and the patient's ability to tolerate the prescribed regimen. Clinical evidence consistently demonstrates that this compound leads to a more significant and rapid increase in hemoglobin levels compared to ferrous sulfate.[1][2][3][4] A prospective randomized study involving pregnant women with iron deficiency anemia found that the rise in hemoglobin after one and two months of treatment was significantly higher in the this compound group (p <0.001) compared to the ferrous sulfate group.[1][4]

The superior efficacy of this compound can be attributed to its chemical structure. As a chelated compound, the iron in this compound is protected from dietary inhibitors, leading to more consistent absorption.[1] In contrast, the absorption of ferrous sulfate is more susceptible to interference from dietary components.

Furthermore, the gastrointestinal side effects commonly associated with ferrous sulfate, such as nausea, constipation, and abdominal pain, are significantly less prevalent with this compound.[1][2][3] This improved tolerability is a critical factor in enhancing patient compliance, a cornerstone of successful oral iron therapy. Studies have shown that adverse effects are a major reason for non-adherence to ferrous sulfate treatment, which can lead to treatment failure and increased healthcare costs.[5][6][7]

Comparative Efficacy and Side Effect Profile
FeatureThis compoundFerrous SulfateSupporting Evidence
Hemoglobin Increase Significantly higher and more rapid increaseModerate increase[1][4]
Bioavailability High, less affected by dietary inhibitorsVariable, affected by dietary inhibitors[1]
Common Side Effects Minimal to no side effects reportedNausea, constipation, diarrhea, abdominal pain[1][2][3][5]
Patient Compliance Generally high due to better tolerabilityOften poor due to gastrointestinal side effects[5][6][7]

A Deep Dive into the Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial drug acquisition cost to encompass the total cost of care. This includes the costs associated with managing adverse events and the economic consequences of treatment failure due to non-adherence.

Direct Costs: A Tale of Two Prices

On the surface, ferrous sulfate presents as the more economical option. A review of online pharmacy pricing reveals a significant disparity in the direct cost of the two medications.

DrugFormulationPrice (Illustrative)
This compound190mg/5ml Oral Solution (500ml)~$25.00
Ferrous Sulfate325mg Tablets (100 count)~$10.00

Note: Prices are illustrative and can vary based on manufacturer, location, and insurance coverage.

While the upfront cost of this compound is higher, a simplistic price comparison is misleading. The true economic evaluation must factor in the downstream costs associated with ferrous sulfate's less favorable tolerability profile.

Indirect Costs: The Hidden Economic Burden of Side Effects

The frequent and often debilitating gastrointestinal side effects of ferrous sulfate can lead to a cascade of additional healthcare costs. These indirect costs can include:

  • Physician visits: Patients experiencing severe side effects may require additional consultations.

  • Concomitant medications: The use of stool softeners, anti-nausea medications, or other drugs to manage side effects adds to the overall cost.

  • Diagnostic procedures: In some cases, persistent gastrointestinal symptoms may necessitate further investigations to rule out other underlying conditions.

  • Productivity losses: Patients suffering from significant side effects may experience reduced work productivity or absenteeism.

A systematic review and meta-analysis found that ferrous sulfate supplementation significantly increases the risk of gastrointestinal side effects compared to both placebo and intravenous iron.[5] The economic impact of medication non-adherence, often driven by such side effects, is substantial, with annual costs per person ranging from $949 to $44,190 (in 2015 USD).[8]

Modeling the Cost-Effectiveness

To illustrate the cost-effectiveness argument, we can consider a simplified model that incorporates the direct drug costs and the potential costs of managing adverse events and treatment failure.

CostEffectiveness cluster_SF This compound Pathway cluster_FS Ferrous Sulfate Pathway SF_Start Prescribe this compound SF_Adherence High Patient Adherence SF_Start->SF_Adherence Better Tolerability SF_Cost Higher Initial Drug Cost SF_Start->SF_Cost SF_Outcome Successful Treatment Outcome SF_Adherence->SF_Outcome CEA Cost-Effectiveness Analysis SF_Outcome->CEA Lower Overall Costs FS_Start Prescribe Ferrous Sulfate FS_SideEffects Gastrointestinal Side Effects FS_Start->FS_SideEffects FS_Cost Lower Initial Drug Cost FS_Start->FS_Cost FS_NonAdherence Poor Patient Adherence FS_SideEffects->FS_NonAdherence FS_Failure Treatment Failure FS_NonAdherence->FS_Failure FS_AdditionalCosts Costs of Managing Side Effects & Treatment Failure FS_Failure->FS_AdditionalCosts FS_AdditionalCosts->CEA Higher Overall Costs

Caption: A simplified model illustrating the cost-effectiveness pathways of this compound and Ferrous Sulfate.

This model visualizes how the initial cost advantage of ferrous sulfate can be eroded by the downstream costs associated with its poorer tolerability. Conversely, the higher upfront cost of this compound may be offset by improved patient adherence, leading to better clinical outcomes and a reduction in overall healthcare resource utilization.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following protocols outline key experimental designs for assessing efficacy and tolerability.

Protocol 1: Comparative Efficacy Trial

Objective: To compare the efficacy of this compound and ferrous sulfate in raising hemoglobin levels in patients with iron deficiency anemia.

Methodology:

  • Patient Recruitment: Recruit a cohort of patients diagnosed with IDA based on hemoglobin and ferritin levels.

  • Randomization: Randomly assign participants to two groups:

    • Group A: this compound (e.g., 100 mg elemental iron daily)

    • Group B: Ferrous Sulfate (e.g., 100 mg elemental iron daily)

  • Treatment Period: Administer the assigned treatment for a predefined period (e.g., 8-12 weeks).

  • Monitoring: Measure hemoglobin, ferritin, and other relevant hematological parameters at baseline and at regular intervals throughout the study.

  • Data Analysis: Compare the mean change in hemoglobin and ferritin levels between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Tolerability and Adherence Assessment

Objective: To assess and compare the tolerability and patient adherence to this compound and ferrous sulfate.

Methodology:

  • Patient Diary: Instruct participants in both treatment groups of the efficacy trial to maintain a daily diary to record the incidence and severity of any gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).

  • Adherence Monitoring: Assess adherence through pill counts at each follow-up visit.

  • Questionnaires: Administer validated quality of life and treatment satisfaction questionnaires at the beginning and end of the study.

  • Data Analysis: Compare the frequency and severity of reported side effects between the two groups. Analyze the correlation between reported side effects and treatment adherence.

Conclusion: A Paradigm Shift in Valuing Anemia Therapies

While ferrous sulfate has long been the economical choice for treating iron deficiency anemia based on its low acquisition cost, a more nuanced cost-effectiveness analysis challenges this long-held perception. The superior efficacy, enhanced bioavailability, and significantly better tolerability of this compound translate into improved patient adherence and, consequently, more successful clinical outcomes.[1][2][3][4]

The higher initial cost of this compound may be a deterrent in some healthcare settings. However, when the indirect costs associated with managing the adverse effects of ferrous sulfate and the economic consequences of treatment failure are considered, this compound emerges as a potentially more cost-effective option in the long term. For drug development professionals and researchers, this analysis underscores the importance of looking beyond the price tag and considering the holistic value of a therapeutic agent. The future of IDA treatment lies in therapies that not only correct the iron deficit but also optimize the patient experience, leading to better adherence and, ultimately, more efficient and effective healthcare.

References

  • Revankar, V. M., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1978-1981.
  • Scribd. (n.d.). Efficacy of this compound Versus Ferrous Sulfate in Iron Deficiency Anemia in Preganant Women. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. Retrieved from [Link]

  • Tolkien, Z., Stecher, L., Mander, A. P., Pereira, D. I., & Powell, J. J. (2015). Ferrous sulfate supplementation causes significant gastrointestinal side-effects in adults: a systematic review and meta-analysis. PloS one, 10(2), e0117383.
  • Souza, A. I., Batista Filho, M., Bresani, C. C., Ferreira, L. O., & Figueiroa, J. N. (2009). Adherence and side effects of three ferrous sulfate treatment regimens on anemic pregnant women in clinical trials. Cadernos de saude publica, 25(6), 1225–1233.
  • Cutler, D. M., & Everett, W. (2018).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sodium Feredetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of sodium feredetate (CAS No. 15708-41-5), a compound frequently utilized in pharmaceutical research and development as a source of iron.[1][2][3][4] Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding this compound: Properties and Hazards

This compound, also known as sodium ironedetate, is a chelated iron compound.[1] It is a yellow or yellowish-brown crystalline powder that is soluble in water.[1] While not classified as a hazardous substance for transport, it is crucial to recognize its potential hazards to ensure safe handling and disposal.[5][6]

Key Hazards:

  • Irritation: May cause skin, eye, and respiratory irritation.[5][7]

  • Environmental Toxicity: While not expected to be a short-term hazard, high concentrations can be harmful to aquatic life.[7][8] The LC50 for the fathead minnow is 100 mg/L over 96 hours, and for daphnia magna, it is 13 mg/L over 96 hours.[6][7]

  • Decomposition: At high temperatures, such as in a fire, it may produce toxic fumes, including carbon oxides, nitrogen oxides, sodium oxides, and iron oxides.[5][6][7]

PropertyValueSource
Chemical Formula C10H12FeN2NaO8[7]
Molecular Weight 367.05 g/mol [7]
Appearance Yellow powder or granules[5][7]
Solubility Soluble in water[5][7]
pH (1% solution) 4.0 - 6.5[1]

The Core Principle of Disposal: Regulatory Compliance

The disposal of any chemical waste, including this compound, is governed by a hierarchy of regulations. Federal guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a national framework.[9][10] However, state and local regulations are often more stringent and must be followed.[5][6][7]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated char Characterize Waste: - Pure/Unused? - Contaminated? - Quantity? start->char small_quant Small Quantity of Uncontaminated Waste? char->small_quant large_quant Large Quantity or Contaminated Waste small_quant->large_quant No sewer Option 1: Sanitary Sewer Disposal (with copious amounts of water) small_quant->sewer Yes (Aqueous Solution) trash Option 2: Solid Waste (Trash) Disposal (in sealed container) small_quant->trash Yes (Solid) haz_waste Segregate and Collect as Hazardous Chemical Waste large_quant->haz_waste end End: Compliant Disposal sewer->end trash->end container Use a compatible, labeled, and sealed waste container. haz_waste->container ehs_pickup Arrange for pickup by Institutional EHS/Licensed Waste Hauler container->ehs_pickup ehs_pickup->end

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Small Quantities of Uncontaminated this compound

The term "small quantity" is not explicitly defined by a single regulation and can vary by jurisdiction. As a best practice in a laboratory setting, this should be interpreted as residual amounts on glassware or spatulas, or a few grams of solid material.

For Aqueous Solutions (e.g., rinsate from cleaning glassware):

  • Neutralization (if necessary): Check the pH of the solution. While a 1% solution has a pH between 4.0 and 6.5, concentrated solutions may be more acidic.[1] If the pH is outside the acceptable range for your local water authority (typically 6.0-9.0), neutralize it with a suitable acid or base.

  • Dilution: Ensure the solution is dilute.

  • Disposal: Pour the neutralized, dilute solution down the sanitary sewer drain with copious amounts of running water. This helps to prevent any potential harm to the plumbing infrastructure and the aquatic environment.[5][6][7]

For Solid, Unused Material:

  • Containerization: Place the solid this compound in a sealed, clearly labeled container.

  • Disposal: This may be disposed of in the regular solid waste stream (trash), provided it is a very small amount and your institutional policy allows for it.[5][6][7] It is crucial to confirm this with your EHS department.

Protocol 2: Disposal of Large Quantities or Contaminated this compound

Any quantity beyond a few grams, or any this compound that has been mixed with other chemicals, is considered hazardous waste and must be disposed of accordingly.[8]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, as this can cause a chemical reaction.[5][6][7]

  • Containerization:

    • Place the waste in a chemically compatible container with a secure, tight-fitting lid.[10][11]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

    • Keep the container closed at all times, except when adding waste.[10]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible chemicals.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6][7]

Decontamination Procedures

Personal Protective Equipment (PPE):

  • Gloves: Dispose of contaminated gloves as solid waste. If grossly contaminated, they should be placed in the hazardous waste container.

  • Lab Coats: If significant contamination occurs, remove the lab coat immediately and have it professionally laundered. Do not take contaminated lab coats home.

  • Eye Protection: Clean and decontaminate safety glasses or goggles according to standard laboratory procedures.

Equipment and Glassware:

  • Initial Rinse: Rinse all contaminated glassware and equipment with water.

  • Rinsate Collection: The initial rinsate from heavily contaminated items should be collected as hazardous waste.[12] Subsequent rinses with small residual amounts can typically be disposed of down the sanitary sewer.

  • Final Cleaning: Wash with a standard laboratory detergent and rinse thoroughly with deionized water.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Personal Protection: Don appropriate PPE, including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.[7]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][6] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.[5][6]

  • Decontamination: Clean the spill area with water and a detergent. The cleaning materials should also be disposed of as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Anmol Chemicals. (2025, October 23). This compound SDS of Suppliers.
  • Muby Chemicals. This compound BP Ph Eur n Pure Manufacturers, with SDS MSDS.
  • Lab Alley. How to Safely Dispose of Ferrous Sulfate.
  • This compound SDS GHS, MSDS Sheet of Manufacturers.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Electronic Medicines Compendium. Package Leaflet: Information for the user SYTRON® 27.5 mg iron per 5 ml oral solution this compound trihydrate.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • This compound.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • MedKoo Biosciences. This compound | CAS# 15708-41-5 | anaemia.
  • ECHA. This compound - Registration Dossier.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Merck Millipore. (2025, September 25). SAFETY DATA SHEET.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • Occupational Safety and Health Administration. OSHA's policy regarding the use of EPA-registered disinfectants.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.